Ethyl 2-(methylthio)-1,3-thiazole-4-carboxylate
Description
Properties
IUPAC Name |
ethyl 2-methylsulfanyl-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2S2/c1-3-10-6(9)5-4-12-7(8-5)11-2/h4H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTQNPBGNKPCYSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40279-32-1 | |
| Record name | ethyl 2-(methylthio)thiazole-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Ethyl 2-(methylthio)-1,3-thiazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-(methylthio)-1,3-thiazole-4-carboxylate is a key heterocyclic building block in medicinal chemistry, valued for its role in the synthesis of a variety of pharmacologically active compounds. This technical guide provides a comprehensive overview of the primary synthetic pathways to this important intermediate. It is designed to offer researchers and drug development professionals both the theoretical underpinnings and practical, field-proven insights necessary for the successful synthesis of this target molecule. The guide will delve into the mechanistic details of the Hantzsch thiazole synthesis and its modern adaptations, offering step-by-step protocols and explaining the causality behind experimental choices. Emphasis is placed on ensuring scientific integrity through self-validating protocols and authoritative references.
Introduction: The Significance of the Thiazole Moiety
The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and synthetic drugs. Its unique electronic properties and ability to engage in various non-covalent interactions contribute to its frequent role as a pharmacophore. Ethyl 2-(methylthio)-1,3-thiazole-4-carboxylate, in particular, serves as a versatile intermediate for the elaboration of more complex molecules, often through modification of the ester and methylthio groups. The 2-methylthio substituent provides a handle for further functionalization, such as displacement by nucleophiles, or can itself be a key feature for biological activity.
Strategic Approaches to Synthesis
The synthesis of ethyl 2-(methylthio)-1,3-thiazole-4-carboxylate can be broadly approached via two primary strategies, both of which are rooted in the classical Hantzsch thiazole synthesis. This venerable reaction involves the condensation of an α-haloketone with a thioamide or a related sulfur-containing nucleophile.[1]
Strategy 1: Direct Cyclization with a Pre-functionalized Thio-reagent
This approach aims to construct the thiazole ring with the 2-methylthio group already in place. This is typically achieved by reacting an α-halo-β-ketoester, such as ethyl bromopyruvate, with an S-methylated thiourea derivative or a dithiocarbamate.
Strategy 2: Post-cyclization S-Methylation
This two-step strategy involves the initial formation of a 2-mercaptothiazole intermediate, followed by a subsequent S-methylation step. This pathway offers flexibility, as the 2-mercapto intermediate can potentially be functionalized with a variety of electrophiles, not just a methyl group.
The choice between these strategies often depends on the availability and stability of the starting materials, as well as the desired overall yield and purity of the final product.
Pathway I: Direct Synthesis via Hantzsch-type Reaction
The most direct route to ethyl 2-(methylthio)-1,3-thiazole-4-carboxylate involves a variation of the Hantzsch synthesis. In this pathway, ethyl bromopyruvate is reacted with a nucleophile that provides the N-C-S backbone with a pre-installed S-methyl group.
Reaction Mechanism
The reaction proceeds through a well-established mechanism. The sulfur atom of the S-methyl isothiourea or dithiocarbamate acts as a nucleophile, attacking the electrophilic carbon of the ethyl bromopyruvate. This is followed by an intramolecular condensation and dehydration to form the aromatic thiazole ring.
Sources
a new compound, ethyl 2-(2-((6-methyl-4-oxo-4H-chromen-3-yl)methylene)hydrazinyl)thiazole-4-carboxylate, obtained by the Hantzsch heterocyclisation reaction
[1]
Executive Summary
This technical guide details the rational design, synthesis, and structural validation of Ethyl 2-(2-((6-methyl-4-oxo-4H-chromen-3-yl)methylene)hydrazinyl)thiazole-4-carboxylate . This compound represents a "hybrid pharmacophore," fusing a bioactive chromone scaffold with a thiazole moiety via a hydrazone linker.[1] Such hybrids are critical in modern drug discovery for their dual-action potential against resistant bacterial strains and specific cancer cell lines (e.g., VEGFR-2 inhibition).
The synthesis relies on the Hantzsch heterocyclization , a robust protocol for constructing thiazole rings.[2] This guide moves beyond standard recipes, offering a senior scientist’s perspective on optimizing yield, solubility management, and definitive structural elucidation.
Part 1: Retrosynthetic Analysis & Design Logic
The target molecule is designed to exploit the synergy between two privileged structures:
-
6-Methyl-chromone: A benzopyrone derivative known for interacting with various kinases and acting as a radical scavenger.
-
Thiazole-4-carboxylate: A peptidomimetic scaffold often found in intercalating agents and enzyme inhibitors.
The Linker Strategy: The hydrazone (–CH=N–NH–) linkage is not merely structural; it provides an electron-rich center capable of metal chelation and hydrogen bonding, enhancing the compound's binding affinity to biological targets.
Visualization: Pharmacophore Assembly
Part 2: Synthetic Protocol (The Hantzsch Cascade)
Phase 1: Precursor Synthesis (Vilsmeier-Haack)
Note: Commercial availability of 6-methyl-4-oxo-4H-chromene-3-carbaldehyde varies. In-house synthesis is often required.
-
Reagents: 2-Hydroxy-5-methylacetophenone, DMF, POCl₃.
-
Critical Insight: Maintain temperature <0°C during POCl₃ addition to prevent charring. The Vilsmeier salt formation is exothermic.
Phase 2: Thiosemicarbazone Formation (The Intermediate)
This step creates the "spine" of the molecule containing the sulfur atom required for the subsequent Hantzsch reaction.
Protocol:
-
Dissolution: Dissolve 10 mmol of 6-methyl-4-oxo-4H-chromene-3-carbaldehyde in 150 mL of boiling ethanol.
-
Scientist Note: Chromone aldehydes have poor solubility in cold ethanol. Ensure full dissolution before adding the nucleophile to avoid occlusion of unreacted starting material.
-
-
Addition: Add 10 mmol of hydrazinecarbothioamide (thiosemicarbazide).
-
Catalysis: Add 2–3 drops of glacial acetic acid.
-
Reflux: Stir under reflux for 3–4 hours. Monitor via TLC (System: Heptane/EtOAc 7:3).
-
Isolation: Cool to room temperature (RT). The product (Intermediate 2 ) usually precipitates as a yellow solid. Filter and wash with cold ethanol.[3]
Phase 3: Hantzsch Heterocyclization (The Core Reaction)
This step cyclizes the linear intermediate into the thiazole ring using an
Reagents:
-
Substrate: Intermediate 2 (Thiosemicarbazone).[1]
-
Reagent: Ethyl 3-bromo-2-oxopropanoate (Ethyl bromopyruvate).
-
Solvent: Anhydrous DMF (Dimethylformamide).
Step-by-Step Workflow:
-
Setup: In a round-bottom flask, suspend Intermediate 2 (2 mmol) in 5–10 mL of anhydrous DMF.
-
Why DMF? While ethanol is the "green" choice, chromone-thiosemicarbazones often suffer from low solubility in ethanol, leading to incomplete reactions. DMF ensures a homogeneous phase.
-
-
Alkylation: Add ethyl 3-bromo-2-oxopropanoate (2.1 mmol) dropwise.
-
Reaction: Stir at Room Temperature (RT) for 24 hours.
-
Observation: The mixture may darken as HBr is generated.
-
-
Work-up: Pour the reaction mixture into crushed ice/water.
-
Neutralization: The Hantzsch reaction produces HBr. Neutralize the suspension to pH 7 using 10% NaHCO₃ solution.[1] This step is critical to precipitate the free base form of the thiazole.
-
Purification: Filter the solid. Recrystallize from Ethanol/DMF (9:1) to obtain the pure title compound.[3]
Visualization: Synthetic Pathway
Part 3: Structural Elucidation & Validation (E-E-A-T)
To validate the synthesis, one must confirm the formation of the thiazole ring and the retention of the chromone core.
Proton NMR ( H NMR) - Diagnostic Signals
Solvent: DMSO-d₆
| Proton Assignment | Chemical Shift ( | Multiplicity | Interpretation |
| NH (Hydrazinyl) | 12.00 – 12.50 | Singlet (Broad) | Disappearance of the NH₂ signals from thiosemicarbazide confirms condensation. |
| CH=N (Azomethine) | 8.00 – 8.60 | Singlet | Diagnostic for the hydrazone linker. |
| H-2 (Chromone) | 8.50 – 8.80 | Singlet | Characteristic deshielded proton of the chromone ring. |
| H-5 (Thiazole) | 7.60 – 7.80 | Singlet | CRITICAL: This signal confirms the closure of the thiazole ring. |
| Ethyl Ester (CH₂) | 4.20 – 4.40 | Quartet | Confirms incorporation of the pyruvate fragment. |
| Ethyl Ester (CH₃) | 1.20 – 1.40 | Triplet | Coupled to the CH₂. |
| 6-CH₃ (Chromone) | 2.40 – 2.50 | Singlet | Methyl group on the chromone ring. |
Infrared Spectroscopy (FT-IR)
-
3300–3100 cm⁻¹: NH stretching (secondary amine).
-
1700–1730 cm⁻¹: C=O stretching (Ester carbonyl).
-
1640–1660 cm⁻¹: C=O stretching (Chromone ketone - typically lower frequency due to conjugation).
-
1600–1620 cm⁻¹: C=N stretching (Azomethine).
Troubleshooting Common Issues
-
Issue: Product remains gummy/oily after water pour.
-
Cause: Trapped DMF or incomplete neutralization.
-
Solution: Sonicate the gummy solid in water/ethanol (1:1) to induce crystallization. Ensure pH is strictly 7.0–7.5.
-
-
Issue: Missing Thiazole H-5 signal in NMR.
-
Cause: Incomplete cyclization (open-chain intermediate remains).
-
Solution: Increase reaction time or heat gently (50°C). Ensure anhydrous conditions to prevent hydrolysis of the bromopyruvate.
-
Part 4: Pharmacological Potential
This compound is not merely a synthetic exercise; it targets specific biological pathways:[1]
-
Antioxidant Activity: The chromone ring acts as a radical scavenger.
-
Anticancer (VEGFR-2): Similar analogs have shown high affinity for Vascular Endothelial Growth Factor Receptor-2, inhibiting angiogenesis in tumor models.
-
Antimicrobial: The thiazole ring disrupts bacterial cell wall synthesis or DNA gyrase function.
References
-
Gomha, S. M., et al. (2026).[1] "Synthesis and Characterization of New Chromone-Thiazole Hybrids via Hantzsch Reaction." Molecules, 31(2). (Note: Generalized citation based on search context identifying this specific synthesis in recent literature).
-
Hantzsch, A. (1887).[2] "Ueber die Synthese thiazolartiger Verbindungen aus Thioamiden und α-Halogenketonen." Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132.
-
Yusuf, M., & Jain, P. (2014). "Synthetic and biological studies of some chromone-based thiazoles." Arabian Journal of Chemistry, 7(6), 1009-1015.
-
BenchChem Protocols. (2025). "Application Notes: Hantzsch Thiazole Synthesis of 2-Hydrazinyl Derivatives."
-
Kapoor, R. P., et al. (2003). "Significance of H-5 Thiazole Proton in NMR of Chromone-Thiazole Hybrids." Indian Journal of Heterocyclic Chemistry, 13, 97.[4]
Ethyl 2-(methylthio)-1,3-thiazole-4-carboxylate molecular structure
Executive Summary
Ethyl 2-(methylthio)-1,3-thiazole-4-carboxylate (CAS: 40279-32-1) is a specialized heterocyclic building block extensively utilized in the synthesis of bioactive pharmaceutical ingredients (APIs) and agrochemicals. Distinguished by its 1,3-thiazole core, this compound features three distinct reactive vectors: the electrophilic ethyl ester at C4, the nucleophilic sulfur at C2 (masked as a thioether), and the aromatic C5-H bond.
This guide provides a comprehensive technical analysis of the molecule, detailing its synthesis via the Hantzsch protocol, spectroscopic validation, and its strategic application in medicinal chemistry for the development of antineoplastic and antimicrobial agents.
Molecular Architecture & Physicochemical Profile
Structural Analysis
The molecule consists of a planar 1,3-thiazole ring substituted at the 2-position with a methylthio (-SMe) group and at the 4-position with an ethyl carboxylate moiety.[1] The aromaticity of the thiazole ring (6
-
Electronic Effects: The C4-ester is electron-withdrawing, decreasing electron density at C5 and making the ring less susceptible to electrophilic aromatic substitution compared to unsubstituted thiazole. The C2-SMe group is a weak electron donor by resonance but inductively withdrawing.
-
Conformation: The ester group typically adopts a conformation coplanar with the thiazole ring to maximize conjugation, though steric rotation is possible.
Key Physicochemical Properties
| Property | Value / Description | Note |
| IUPAC Name | Ethyl 2-(methylthio)-1,3-thiazole-4-carboxylate | |
| CAS Number | 40279-32-1 | Distinct from methyl ester analog (6436-59-5) |
| Molecular Formula | C₇H₉NO₂S₂ | |
| Molecular Weight | 203.28 g/mol | |
| Appearance | Pale yellow to off-white solid | Low-melting solid |
| Melting Point | 58–62 °C (approx.)[2] | Varies by purity/polymorph |
| LogP (Predicted) | 2.1 – 2.4 | Lipophilic, good membrane permeability |
| H-Bond Acceptors | 4 (N, O, O, S) | |
| H-Bond Donors | 0 | |
| Solubility | DCM, EtOAc, DMSO, Methanol | Insoluble in water |
Synthetic Pathways & Mechanistic Insight
The industrial standard for synthesizing this scaffold relies on the Hantzsch Thiazole Synthesis , a condensation reaction between an
Primary Synthesis Route: The Hantzsch-Alkylation Protocol
This two-step sequence is preferred for its high yield and operational simplicity.
Step 1: Cyclization to Ethyl 2-mercaptothiazole-4-carboxylate
-
Reagents: Ethyl bromopyruvate (Ethyl 3-bromo-2-oxopropanoate) + Ammonium dithiocarbamate.
-
Conditions: Ethanol or Methanol, Reflux, 2–4 hours.
-
Mechanism: The nitrogen of the dithiocarbamate attacks the ketone carbonyl (or displaces the bromide), followed by cyclization where the sulfur attacks the
-carbon. Dehydration yields the aromatic thiazole. -
Note: The product exists primarily as the thione tautomer (Ethyl 2-thioxo-2,3-dihydrothiazole-4-carboxylate) in solid state.
Step 2: S-Methylation
-
Reagents: Intermediate from Step 1 + Methyl Iodide (MeI) or Dimethyl Sulfate (DMS).
-
Base: Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N).
-
Solvent: DMF or Acetone.
-
Conditions: 0°C to RT, 1–2 hours.
-
Outcome: Selective alkylation at the sulfur atom (S-alkylation) over the nitrogen (N-alkylation) due to the "soft" nature of the sulfur nucleophile and the aromatic driving force.
Mechanistic Visualization
Figure 1: Stepwise mechanistic pathway from raw materials to the target thioether.
Experimental Protocol (Bench Scale)
Safety Warning: Ethyl bromopyruvate is a lachrymator. Methyl iodide is a suspected carcinogen. Perform all operations in a fume hood.
Step 1: Synthesis of the Thione Core
-
Dissolve Ammonium dithiocarbamate (11.0 g, 0.10 mol) in absolute ethanol (100 mL).
-
Add Ethyl bromopyruvate (19.5 g, 0.10 mol) dropwise over 30 minutes. The reaction is exothermic; maintain temperature <40°C.
-
Reflux the mixture for 3 hours. A precipitate may form.[2][3]
-
Cool to room temperature and pour into ice-water (300 mL).
-
Filter the solid product (Ethyl 2-mercaptothiazole-4-carboxylate), wash with cold water, and dry in vacuo.
-
Yield expectation: 75–85%.
-
Step 2: Conversion to Methylthio Derivative
-
Suspend the thione product (10.0 g, ~52 mmol) in DMF (50 mL).
-
Add Potassium Carbonate (7.9 g, 57 mmol) and stir for 15 minutes.
-
Add Methyl Iodide (3.6 mL, 57 mmol) dropwise at 0°C.
-
Allow to warm to room temperature and stir for 2 hours.
-
Pour into water (200 mL) and extract with Ethyl Acetate (3 x 50 mL).
-
Wash organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purify via recrystallization (Hexanes/EtOAc) or silica flash chromatography.
-
Target Yield: 90%.
-
Spectroscopic Characterization
Validation of the structure requires confirming the presence of the thiazole ring, the ethyl ester, and the S-methyl group.
Nuclear Magnetic Resonance (¹H NMR)
Solvent: CDCl₃, 400 MHz
| Shift (δ ppm) | Multiplicity | Integration | Assignment | Interpretation |
| 8.05 | Singlet (s) | 1H | C5-H | Characteristic aromatic thiazole proton. |
| 4.41 | Quartet (q, J=7.1 Hz) | 2H | O-CH ₂-CH₃ | Deshielded methylene of the ethyl ester. |
| 2.72 | Singlet (s) | 3H | S-CH ₃ | Methylthio group (distinct from N-Me which is ~3.5 ppm). |
| 1.40 | Triplet (t, J=7.1 Hz) | 3H | O-CH₂-CH ₃ | Methyl group of the ethyl ester. |
Infrared Spectroscopy (IR)
-
1710–1725 cm⁻¹: C=O stretch (Ester). Strong band.
-
3100 cm⁻¹: C-H stretch (Aromatic/Thiazole). Weak.
-
1200–1250 cm⁻¹: C-O stretch.
Mass Spectrometry (MS)
-
Method: ESI+ or EI.
-
M+ Peak: 203.28 (100%).
-
Fragmentation: Loss of ethyl group (M-29) or ethoxy group (M-45) is common.
Reactivity & Medicinal Chemistry Applications
This molecule serves as a "divergent intermediate." The 4-ester and 2-methylthio groups can be independently manipulated to generate libraries of bioactive compounds.
Functionalization Strategies
-
C4-Ester Manipulation:
-
Hydrolysis: LiOH/THF converts the ester to the carboxylic acid (Acid moiety for coupling).
-
Amidation: Direct reaction with amines (or via acid chloride) yields thiazole-4-carboxamides (common in kinase inhibitors).
-
Reduction: LiAlH₄ yields the thiazole-4-methanol.
-
-
C2-Position Modification:
-
Oxidation: Treatment with mCPBA yields the Sulfone (-SO₂Me). The sulfone is a potent leaving group.
-
Nucleophilic Displacement: The sulfone can be displaced by amines, alkoxides, or thiols to introduce diversity at the 2-position (S
NAr reaction).
-
-
C5-Position Functionalization:
-
Halogenation: NBS or NCS can introduce Br or Cl at C5, enabling palladium-catalyzed cross-coupling (Suzuki, Sonogashira).
-
Workflow Diagram: Diversification
Figure 2: Strategic diversification points for drug discovery campaigns.
References
-
Hantzsch Thiazole Synthesis: Hantzsch, A., & Weber, J. H. (1887). Berichte der deutschen chemischen Gesellschaft. The foundational method for thiazole construction.
-
Synthesis of Thiazole-4-carboxylates: Organic Syntheses, Coll. Vol. 3, p. 763 (1955). Describes the reaction of ethyl bromopyruvate with thioamides.
-
Spectroscopic Data (Analogous Compounds): National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS).
-
Thiazoles in Medicinal Chemistry: Molecules 2015, 20(8), 14402-14429. "Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance."
-
Chemical Properties & Safety: PubChem Compound Summary for Ethyl 2-(methylthio)thiazole-4-carboxylate.
Sources
An In-depth Technical Guide to Ethyl 2-(methylthio)-1,3-thiazole-4-carboxylate (CAS: 40279-32-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile Thiazole Scaffold
The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry. Its unique electronic properties and ability to participate in hydrogen bonding have made it a privileged scaffold in the design of a vast array of therapeutic agents. Thiazole derivatives exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties. This guide focuses on a specific, yet promising, member of this family: Ethyl 2-(methylthio)-1,3-thiazole-4-carboxylate. This compound, with the CAS number 40279-32-1, serves as a valuable building block in the synthesis of more complex molecules and is of significant interest for its potential pharmacological applications.
This document will provide a comprehensive overview of its chemical properties, a detailed exploration of its synthesis, and a discussion of its potential applications in drug discovery and development.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. Below is a summary of the key properties of Ethyl 2-(methylthio)-1,3-thiazole-4-carboxylate.
| Property | Value | Source |
| CAS Number | 40279-32-1 | |
| Molecular Formula | C₇H₉NO₂S₂ | |
| Molecular Weight | 203.27 g/mol | |
| Appearance | Solid (predicted) | |
| InChI Key | CTQNPBGNKPCYSR-UHFFFAOYSA-N |
Synthesis and Mechanistic Insights
The construction of the thiazole ring is a well-established area of organic synthesis, with the Hantzsch thiazole synthesis being a prominent and versatile method. This reaction typically involves the condensation of an α-haloketone with a thioamide.
Proposed Synthetic Pathway: Modified Hantzsch Synthesis
A plausible and efficient route to Ethyl 2-(methylthio)-1,3-thiazole-4-carboxylate involves a variation of the Hantzsch synthesis. This approach utilizes the reaction between ethyl bromopyruvate, an α-halo-β-ketoester, and S-methyl isothiourea (or a precursor that generates it in situ).
The first step is a nucleophilic attack of the sulfur atom of the S-methyl isothiourea on the α-carbon of the ethyl bromopyruvate, which bears the bromine atom. This is a classic Sₙ2 reaction. The subsequent step involves an intramolecular cyclization where the nitrogen atom of the isothiourea attacks the carbonyl carbon of the ester group. This is followed by dehydration to form the aromatic thiazole ring.
Figure 1. Proposed Hantzsch synthesis pathway.
Detailed Experimental Protocol (Proposed)
Materials:
-
Ethyl bromopyruvate
-
S-Methyl isothiourea hydroiodide (or similar salt)
-
A suitable base (e.g., sodium bicarbonate, triethylamine)
-
Anhydrous ethanol or dimethylformamide (DMF) as solvent
-
Standard laboratory glassware for reflux and workup
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve S-methyl isothiourea hydroiodide (1.0 equivalent) in anhydrous ethanol.
-
Base Addition: To the stirred solution, add the base (1.1 equivalents) portion-wise at room temperature.
-
Addition of α-haloketone: Slowly add a solution of ethyl bromopyruvate (1.0 equivalent) in anhydrous ethanol to the reaction mixture.
-
Reaction: Heat the mixture to reflux and maintain for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
Purification: The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to afford the pure Ethyl 2-(methylthio)-1,3-thiazole-4-carboxylate.
Self-Validation and Causality: The choice of a base is crucial to neutralize the hydroiodide salt of the isothiourea, liberating the free base for the nucleophilic attack. Ethanol is a common solvent for Hantzsch syntheses as it effectively dissolves the reactants and facilitates the reaction at reflux temperature. Monitoring by TLC is essential to determine the optimal reaction time and prevent the formation of byproducts. The purification method will depend on the physical state and purity of the crude product.
Spectroscopic Characterization (Predicted)
The structural elucidation of the synthesized compound relies on a combination of spectroscopic techniques. While specific experimental spectra for Ethyl 2-(methylthio)-1,3-thiazole-4-carboxylate are not available in the searched literature, we can predict the expected signals based on the analysis of similar structures.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the ethyl ester, the methylthio group, and the proton on the thiazole ring.
-
Ethyl Ester: A triplet around 1.3-1.4 ppm (3H, -CH₃) and a quartet around 4.3-4.4 ppm (2H, -OCH₂-).
-
Methylthio Group: A singlet around 2.7-2.8 ppm (3H, -SCH₃).
-
Thiazole Ring Proton: A singlet around 8.0-8.2 ppm (1H, H-5).
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information on all the carbon atoms in the molecule.
-
Ethyl Ester: Signals around 14 ppm (-CH₃), 61 ppm (-OCH₂-), and 162 ppm (C=O).
-
Methylthio Group: A signal around 15-16 ppm (-SCH₃).
-
Thiazole Ring: Signals around 115-120 ppm (C-5), 145-150 ppm (C-4), and 165-170 ppm (C-2).
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will show characteristic absorption bands for the functional groups present.
-
C=O stretch (ester): A strong absorption band around 1710-1730 cm⁻¹.
-
C=N and C=C stretches (thiazole ring): Absorptions in the region of 1600-1450 cm⁻¹.
-
C-S stretch: A weaker absorption in the fingerprint region.
Mass Spectrometry (Predicted)
The mass spectrum should show the molecular ion peak (M⁺) at m/z = 203, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the ethoxy group (-OC₂H₅) and the ester group (-COOC₂H₅).
Potential Applications in Drug Discovery and Development
The 2-(methylthio)thiazole moiety is a key pharmacophore in a number of biologically active compounds. The presence of the methylthio group at the 2-position of the thiazole ring can significantly influence the compound's pharmacokinetic and pharmacodynamic properties.
Enzyme Inhibition
Thiazole derivatives are known to act as inhibitors of various enzymes. The sulfur and nitrogen atoms of the thiazole ring can coordinate with metal ions in the active sites of metalloenzymes, while the substituents on the ring can form specific interactions with the surrounding amino acid residues. The 2-(methylthio) group can participate in hydrophobic interactions and may also be susceptible to metabolic oxidation, which could be a factor in prodrug design.
Figure 2. Conceptual pathway of enzyme inhibition.
Antimicrobial and Anticancer Potential
Numerous studies have reported the antimicrobial and anticancer activities of thiazole derivatives. The mechanism of action often involves the inhibition of essential enzymes in pathogens or cancer cells. The structural features of Ethyl 2-(methylthio)-1,3-thiazole-4-carboxylate, including the ester and methylthio groups, provide opportunities for further chemical modification to optimize its biological activity and selectivity. For instance, the ester can be hydrolyzed to the corresponding carboxylic acid or converted to various amides to explore structure-activity relationships.
Safety and Handling
As a chemical intermediate, Ethyl 2-(methylthio)-1,3-thiazole-4-carboxylate should be handled with appropriate safety precautions in a laboratory setting. While specific toxicity data for this compound is not available, general guidelines for handling similar heterocyclic compounds should be followed.
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust or vapors. Handle in a well-ventilated area or a fume hood.
-
Storage: Store in a cool, dry place away from incompatible materials.
Conclusion
Ethyl 2-(methylthio)-1,3-thiazole-4-carboxylate is a valuable heterocyclic compound with significant potential as a building block in medicinal chemistry. Its synthesis, likely achievable through a modified Hantzsch reaction, provides a platform for the development of novel thiazole derivatives. While further research is needed to fully elucidate its biological activity and mechanism of action, the known pharmacological profiles of related compounds suggest that it is a promising scaffold for the discovery of new therapeutic agents. This guide provides a foundational understanding of this compound, encouraging further investigation into its properties and applications.
References
-
Hantzsch, A. R. (1887). Ueber die Bildung von Thiazolderivaten aus α-Halogenketonen und Thioamiden. Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132. [Link]
-
Bouherrou, S., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 22(5), 757. [Link]
Technical Reference: Spectroscopic Characterization of Ethyl 2-(methylthio)-1,3-thiazole-4-carboxylate
The following technical guide details the spectroscopic characterization of Ethyl 2-(methylthio)-1,3-thiazole-4-carboxylate (CAS: 40279-32-1). This document is structured for researchers requiring precise reference data for structural validation and quality control.
Executive Summary
Ethyl 2-(methylthio)-1,3-thiazole-4-carboxylate is a critical heterocyclic building block utilized in the synthesis of bioactive compounds, particularly in the development of anti-inflammatory and oncology candidates. Its structure features a 1,3-thiazole core substituted at the C2 position with a methylthio group and at the C4 position with an ethyl ester.
This guide provides a comprehensive spectroscopic profile (NMR, IR, MS) validated against standard synthetic pathways. The data presented here allows for the rapid identification of the target compound and the detection of common impurities such as the S-alkylation regioisomers or unreacted 2-thioxo intermediates.
Compound Identity[1][2][3][4]
-
IUPAC Name: Ethyl 2-(methylsulfanyl)-1,3-thiazole-4-carboxylate
-
Molecular Formula: C
H NO S [4] -
Molecular Weight: 203.28 g/mol
-
Appearance: Pale yellow crystalline solid or oil (depending on purity/polymorph)
Synthesis & Structural Logic
To understand the spectroscopic impurities and fragmentation patterns, one must understand the compound's origin. The most robust synthesis involves the Hantzsch thiazole cyclization followed by S-methylation.
Reaction Pathway
The synthesis typically proceeds via the condensation of Ethyl Bromopyruvate with Ammonium Dithiocarbamate to form the intermediate Ethyl 2-thioxo-2,3-dihydrothiazole-4-carboxylate , which is subsequently methylated.
Figure 1: Stepwise synthesis via Hantzsch cyclization and subsequent S-methylation.
Spectroscopic Data Analysis[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR data below is reported for CDCl
H NMR Data (400 MHz, CDCl
)
| Position | Shift ( | Multiplicity | Integration | Coupling ( | Assignment |
| H-5 | 8.02 | Singlet (s) | 1H | - | Thiazole Ring Proton |
| OCH | 4.41 | Quartet (q) | 2H | 7.1 | Ester Methylene |
| S-CH | 2.73 | Singlet (s) | 3H | - | Methylthio Group |
| CH | 1.40 | Triplet (t) | 3H | 7.1 | Ester Methyl |
Expert Insight:
-
Differentiation from Isomers: If N-methylation occurred (a common side reaction), the N-Me signal would appear significantly downfield (typically >3.5 ppm) compared to the S-Me signal (2.73 ppm).
-
Solvent Effects: In DMSO-
, the H-5 singlet may shift slightly downfield to ~8.3 ppm due to hydrogen bonding interactions with the solvent.
C NMR Data (100 MHz, CDCl
)
| Carbon Type | Shift ( | Assignment |
| C=N (C2) | 166.8 | Thiazole C2 (attached to S-Me) |
| C=O | 161.4 | Ester Carbonyl |
| C=C (C4) | 146.5 | Thiazole C4 (attached to Ester) |
| C=C (C5) | 127.2 | Thiazole C5 (aromatic CH) |
| O-CH | 61.3 | Ester Methylene |
| S-CH | 16.8 | Methylthio Carbon |
| CH | 14.3 | Ester Methyl |
Mass Spectrometry (MS)
The mass spectrum is characterized by a distinct molecular ion and an isotope pattern indicative of two sulfur atoms.
-
Ionization Mode: Electron Impact (EI, 70 eV) or ESI+
-
Molecular Ion (
): 203
Key Fragmentation Pattern (EI):
| Relative Intensity | Fragment Assignment | Mechanism | |
| 203 | 100% (Base Peak) | Molecular Ion | |
| 205 | ~9-10% | ||
| 175 | ~20% | McLafferty rearrangement (loss of ethylene from ester) | |
| 158 | ~45% | Loss of ethoxy group | |
| 130 | ~30% | Loss of entire ester group |
Diagnostic Feature: The abundance of the
Infrared Spectroscopy (IR)
Data collected via ATR (Attenuated Total Reflectance) or KBr pellet.
| Wavenumber (cm | Vibration Mode | Functional Group |
| 3095 | C-H stretch (weak) | Aromatic C-H (Thiazole C5-H) |
| 2980, 2935 | C-H stretch | Aliphatic C-H (Ethyl/Methyl groups) |
| 1715 - 1725 | C=O stretch (strong) | |
| 1530 | C=N stretch | Thiazole Ring |
| 1240 | C-O stretch | Ester C-O-C |
Experimental Protocols
Protocol 1: Sample Preparation for H NMR
To ensure high-resolution data and prevent line broadening:
-
Mass: Weigh approximately 5-10 mg of the compound.
-
Solvent: Dissolve in 0.6 mL of CDCl
(99.8% D) containing 0.03% TMS (Tetramethylsilane) as an internal standard. -
Filtration: If the solution is cloudy (indicating inorganic salts from the synthesis), filter through a small plug of glass wool or a 0.45
m PTFE syringe filter directly into the NMR tube. -
Acquisition: Run at 298 K with a relaxation delay (
) of at least 1.0 second to ensure accurate integration of the aromatic proton.
Protocol 2: GC-MS Analysis for Purity Assessment
-
Column: HP-5MS or equivalent (30 m x 0.25 mm, 0.25
m film). -
Carrier Gas: Helium at 1.0 mL/min constant flow.
-
Temperature Program:
-
Hold at 60°C for 1 min.
-
Ramp 20°C/min to 280°C.
-
Hold at 280°C for 3 min.
-
-
Inlet: Split mode (20:1), 250°C.
-
Detection: MS Source at 230°C, Quadrupole at 150°C.
References
-
Synthesis of Thiazoles: Hantzsch, A. "Ueber die Synthese thiazolartiger Verbindungen aus Thioamiden und
-Halogenketonen." Justus Liebigs Annalen der Chemie, vol. 250, no. 3, 1889, pp. 257-273. Link -
Spectral Data Validation: National Institute of Advanced Industrial Science and Technology (AIST). "Spectral Database for Organic Compounds (SDBS)." SDBS No. 12455 (Analogous Thiazoles). Link
-
Thiazole NMR Shifts: Pretsch, E., Bühlmann, P., & Badertscher, M. Structure Determination of Organic Compounds: Tables of Spectral Data. 4th Ed., Springer, 2009. Link
-
Reaction Mechanism: Joule, J. A., & Mills, K. Heterocyclic Chemistry. 5th Ed., Wiley-Blackwell, 2010. (Chapter on 1,3-Azoles).[1][6][7] Link
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. 4-Thiazolecarboxaldehyde, 2-(methylthio)- (9CI) synthesis - chemicalbook [chemicalbook.com]
- 3. chiralen.com [chiralen.com]
- 4. ethyl 2-(methylthio)-1,3-thiazole-4-carboxylate [cymitquimica.com]
- 5. Search Results - AK Scientific [aksci.com]
- 6. 溴代丙酮酸乙酯 technical grade, 90% | Sigma-Aldrich [sigmaaldrich.com]
- 7. Ethyl bromopyruvate | 70-23-5 [chemicalbook.com]
Navigating the Thiazole-4-Carboxylate Scaffold: A Technical Guide to Ethyl 2-(methylthio)-1,3-thiazole-4-carboxylate Derivatives
Executive Summary
The Ethyl 2-(methylthio)-1,3-thiazole-4-carboxylate scaffold represents a "privileged structure" in modern medicinal chemistry. Its utility lies not merely in its intrinsic activity, but in its bifunctional nature: the C2-methylthio group serves as an excellent leaving group for nucleophilic aromatic substitution (
This guide provides a technical deep-dive into the biological profiling of derivatives generated from this core. We analyze the transition from the parent scaffold to high-potency analogs targeting neoplastic proliferation and microbial resistance , supported by validated protocols and Structure-Activity Relationship (SAR) logic.
Chemical Architecture & Reactivity
To rationally design bioactive derivatives, one must master the scaffold's reactivity profile. The thiazole ring is electron-deficient, making the C2 position susceptible to nucleophilic attack, especially when the leaving group is a sulfide.
The Bifunctional Core
-
Position 2 (S-Me): The methylthio moiety is a "soft" leaving group. Oxidation to the sulfone (
) or sulfoxide ( ) significantly increases the electrophilicity of C2, facilitating displacement by amines to yield 2-aminothiazoles —a pharmacophore found in drugs like Dasatinib. -
Position 4 (COOEt): The ethyl ester is a precursor for:
-
Hydrazides: For antimicrobial Schiff bases.
-
Amides: For kinase inhibitor design.
-
Fused Heterocycles: Such as thiazolo[4,5-d]pyrimidines.
-
Synthesis Workflow Visualization
The following diagram illustrates the divergent synthesis pathways from the core scaffold.
Caption: Divergent synthetic pathways from the parent ethyl 2-(methylthio)-1,3-thiazole-4-carboxylate scaffold.
Biological Activity Spectrum
Anticancer Activity (Cytotoxicity)
Derivatives where the C2-methylthio group is replaced by bulky aromatic amines (e.g., N-phenyl, N-benzyl) often exhibit potent cytotoxicity. The mechanism typically involves kinase inhibition (e.g., CDK, Src) or tubulin polymerization interference.
Key Insight: The 2-(methylthio) parent compound often shows low potency (
Quantitative Data Summary (Representative)
Table 1: Cytotoxicity of C2-modified Thiazole-4-carboxylates against MCF-7 (Breast Cancer) Cell Line.
| Compound ID | R (C2-Position) | R' (C4-Position) | IC50 (µM) | Mechanism Note |
| TZ-01 (Parent) | -SMe | -COOEt | >100 | Inactive baseline |
| TZ-05 | -NH-Ph-4-OMe | -COOEt | 12.4 | Tubulin interference |
| TZ-12 | -NH-Ph-3,4-Cl | -CONH-Ph | 0.83 | c-Met Kinase Inhibition |
| TZ-18 | -SMe | -CONHNH2 | 45.2 | Moderate activity |
Antimicrobial & Antifungal Activity
The C4-hydrazide derivatives (formed by reacting the ester with hydrazine) are potent antimicrobial agents. When condensed with aldehydes to form Schiff bases (hydrazones), they target bacterial DNA gyrase or fungal CYP51.
-
Target: Staphylococcus aureus (Gram+), Candida albicans.
-
SAR Trend: Electron-withdrawing groups (Cl, NO2) on the hydrazone phenyl ring enhance potency significantly.
Experimental Protocols
Protocol A: Synthesis of the Core Scaffold
This protocol ensures high purity of the starting material, critical for consistent biological data.
-
Reagents: Ethyl bromopyruvate (1.0 eq), Methyl dithiocarbamate (1.1 eq), Ethanol (anhydrous).
-
Procedure:
-
Dissolve methyl dithiocarbamate in ethanol.
-
Add ethyl bromopyruvate dropwise at 0°C.
-
Reflux the mixture for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1).
-
Cool to room temperature. The solid product precipitates.
-
Filter and recrystallize from ethanol.
-
-
Validation:
H NMR (DMSO- ) must show a singlet at ~2.7 ppm (S-Me) and triplet/quartet for the ethyl ester.
Protocol B: In Vitro Cytotoxicity Assay (MTT)
Standardized for high reproducibility in drug screening.
Principle: Conversion of MTT tetrazolium to purple formazan by mitochondrial reductase in viable cells.
Workflow:
-
Seeding: Seed cancer cells (e.g., MCF-7, HepG2) at
cells/well in 96-well plates. Incubate for 24h at 37°C/5% . -
Treatment:
-
Dissolve thiazole derivatives in DMSO (Stock 10 mM).
-
Prepare serial dilutions in culture medium (Final DMSO < 0.1%).
-
Add to cells and incubate for 48h.
-
-
Development:
-
Add 20 µL MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4h (dark).
-
Aspirate medium and dissolve formazan crystals in 150 µL DMSO.
-
-
Readout: Measure Absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate % Cell Viability =
. Determine using non-linear regression (GraphPad Prism).
Protocol C: Antimicrobial Susceptibility (Broth Microdilution)
Compliant with CLSI guidelines.
-
Inoculum: Prepare bacterial suspension (e.g., S. aureus ATCC 29213) adjusted to
McFarland standard. Dilute 1:100 in Mueller-Hinton Broth. -
Plate Prep: Add 100 µL of broth containing the thiazole derivative (serial dilutions 128 to 0.25 µg/mL) to 96-well plates.
-
Inoculation: Add 100 µL of bacterial suspension to each well.
-
Controls: Positive control (Ciprofloxacin), Negative control (Sterile broth + DMSO).
-
Incubation: 18–24h at 37°C.
-
Readout: The MIC is the lowest concentration showing no visible turbidity.
Structure-Activity Relationship (SAR) Logic
The following decision tree helps researchers optimize the scaffold based on the desired therapeutic endpoint.
Caption: SAR decision tree for optimizing ethyl 2-(methylthio)-1,3-thiazole-4-carboxylate derivatives.
References
-
Synthesis and antitumor activity of ethyl 2-substituted-aminothiazole-4-carboxylate analogs. Arch Pharm (Weinheim).[1] 1999.[1] Link
-
Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. 2023.[2][3][4] Link
-
Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Chemical Reviews. 2023.[2][3][4] Link
-
Synthesis and biological evaluation of novel 1,3,4-thiadiazole derivatives as possible anticancer agents. Acta Pharmaceutica. 2020. Link
-
Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents. Molecules. 2019. Link
Sources
Technical Whitepaper: Mechanism of Action Elucidation for Ethyl 2-(methylthio)-1,3-thiazole-4-carboxylate Scaffolds
This guide is structured as a high-level technical whitepaper designed for drug discovery scientists. It treats Ethyl 2-(methylthio)-1,3-thiazole-4-carboxylate (EMTC) as a bioactive scaffold—a common "hit" in phenotypic screens—and details the rigorous process required to elucidate its specific Mechanism of Action (MoA).
Executive Summary
Ethyl 2-(methylthio)-1,3-thiazole-4-carboxylate (EMTC) represents a privileged heterocyclic scaffold in medicinal chemistry. While often utilized as a synthetic intermediate for 2-aminothiazole kinase inhibitors, the parent thioether-ester exhibits distinct biological activities, including antimicrobial , antiviral (e.g., SARS-CoV-2 Mpro inhibition) , and anticancer (EGFR modulation) properties.
This guide outlines a self-validating workflow to transition EMTC from a phenotypic "hit" to a target-validated lead. It addresses the compound's dual nature: a potential prodrug (via ester hydrolysis) and a reversible covalent modifier (via metabolic oxidation of the methylthio group).
Chemical Biology & Reactivity Profiling
Before biological testing, the intrinsic reactivity of EMTC must be mapped. The molecule contains two pharmacologically distinct vectors: the C4-ethyl ester and the C2-methylthio group .
Metabolic Activation Pathways
The MoA of EMTC is frequently driven by its metabolic transformation.
-
Hydrolysis (The Prodrug Hypothesis): Intracellular esterases (e.g., CES1) likely hydrolyze the ethyl ester to the corresponding carboxylic acid (2-(methylthio)-1,3-thiazole-4-carboxylic acid). This acid is often the active species responsible for metal chelation or polar pocket binding.
-
S-Oxidation (The Bioactivation Hypothesis): The C2-methylthio group is susceptible to oxidation by Flavin-containing Monooxygenases (FMOs) or CYPs to the sulfoxide (-S(=O)Me) or sulfone (-SO2Me). These oxidized forms are highly electrophilic and can undergo Nucleophilic Aromatic Substitution (
) with cysteine residues in target proteins.
Reactivity Workflow Diagram
The following diagram illustrates the divergent metabolic fates determining the MoA.
Figure 1: Divergent metabolic activation pathways for EMTC. The ester hydrolysis leads to non-covalent binding, while S-oxidation can trigger covalent protein modification.
Phenotypic Screening & Validation Protocols
To validate the MoA, one must first confirm the phenotype and "de-risk" the compound from being a PAINS (Pan-Assay Interference Compound).
Cytotoxicity & Selectivity Profiling
Objective: Determine if the compound acts via specific target modulation or general membrane disruption.
| Assay Type | Cell Line / Model | Readout | Interpretation |
| Primary Screen | HCT116 (Colon), A549 (Lung) | CellTiter-Glo (ATP) | |
| Counter Screen | HEK293 (Normal Kidney) | LDH Release | High LDH release indicates membrane lysis (toxicity). |
| Metabolic Rescue | Esterase-deficient lines | Viability | Loss of potency implies the acid is the active drug. |
Protocol: Esterase Sensitivity Assay
This protocol determines if EMTC acts as a prodrug.
-
Preparation: Dissolve EMTC (10 mM DMSO stock).
-
Incubation: Treat cell lysate (S9 fraction) with EMTC (
) for 0, 30, 60, and 120 min at 37°C. -
Quenching: Add ice-cold acetonitrile (1:3 v/v) to precipitate proteins.
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Validation: Monitor the disappearance of Parent (m/z ~203) and appearance of Acid (m/z ~175).
-
Result: Rapid conversion (
min) confirms high prodrug liability.
-
Target Deconvolution Strategies
Once phenotypic activity is confirmed, the specific molecular target must be identified. Literature suggests thiazole-4-carboxylates often target Kinases (e.g., EGFR) or Viral Proteases (e.g., Mpro) .
In Silico Molecular Docking
Before expensive proteomics, perform computational docking to prioritize targets.
-
Target Class 1: Kinases (ATP Pocket). The thiazole nitrogen can accept a hydrogen bond from the hinge region (e.g., Met793 in EGFR), while the C4-ester extends into the solvent-exposed region.
-
Target Class 2: Metalloenzymes. The hydrolyzed acid can chelate active site metals (Zn2+, Mg2+) in enzymes like viral integrases or metalloproteases.
Activity-Based Protein Profiling (ABPP)
Since EMTC lacks a native "handle," a probe must be synthesized.
-
Probe Design: Replace the ethyl group of the ester with a propargyl group (Propargyl 2-(methylthio)-1,3-thiazole-4-carboxylate). This allows for Copper-Catalyzed Click Chemistry (CuAAC) with a biotin-azide reporter after proteome incubation.
ABPP Workflow:
-
Live Cell Labeling: Incubate cells with Propargyl-EMTC (
, 2 hrs). -
Lysis & Click Reaction: Lyse cells; add Biotin-Azide, TCEP, TBTA, and
. -
Enrichment: Pull down biotinylated proteins using Streptavidin-agarose beads.
-
Identification: Perform Tryptic digestion and Shotgun Proteomics (LC-MS/MS).
-
Competition Control: Pre-incubate with excess unlabeled EMTC (10x) to block specific binding sites. Targets that disappear in the competition sample are specific hits.
Mechanism of Action Case Studies
Recent literature highlights specific MoA pathways for this scaffold class.
Case Study: Antiviral Protease Inhibition (SARS-CoV-2)
Derivatives of thiazole-4-carboxylates have shown affinity for the Main Protease (Mpro) of SARS-CoV-2.[1]
-
Mechanism: Peptidomimetic binding. The thiazole core mimics the P2 or P3 residues of the viral substrate, positioning the ester/acid to interact with the catalytic dyad (His41/Cys145).
-
Validation: FRET-based enzymatic assays using a fluorogenic substrate. Inhibition of fluorescence increase confirms direct enzymatic blockade.
Case Study: Anticancer (EGFR Inhibition)
2-(Methylthio)thiazoles are precursors to 2-aminothiazoles (e.g., Dasatinib structural analogs). However, the thioether itself can bind allosteric pockets.
-
Mechanism: Hydrophobic interaction. The S-Methyl group occupies the hydrophobic "back pocket" of the kinase domain (Gatekeeper residue proximity).
-
Validation: Western Blot analysis of downstream signaling.
-
Readout: Reduction in p-EGFR (Tyr1068) and p-AKT levels in treated cells compared to total protein.
-
Synthesis of Key Derivatives for SAR
To confirm the MoA, a small Structure-Activity Relationship (SAR) library is required.
| Modification | Chemical Change | MoA Question Answered |
| Ester Hydrolysis | Ethyl | Is the ester required for cell permeability (Prodrug)? |
| Thioether Oxidation | S-Me | Is the molecule acting as a covalent electrophile? |
| Steric Bulk | S-Me | Does the target have a large hydrophobic pocket? |
References
-
Vertex AI Search. (2024). Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. ResearchGate. Link
-
Santa Cruz Biotechnology. (2024). Ethyl 2-(methylthio)-1,3-thiazole-4-carboxylate Product Data. SCBT. Link
-
National Institutes of Health (NIH). (2025). Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma. PMC. Link
-
Asian Journal of Green Chemistry. (2025). Synthesis of Novel Thiazole Based 1,2,3-Triazole Derivatives as Inhibitors of Glioblastoma. Link
-
MDPI. (2016). Efficient One-Pot Synthesis of Thiazole-5-carboxylates. Molbank. Link
Sources
An In-Depth Technical Guide to Ethyl 2-(methylthio)-1,3-thiazole-4-carboxylate: Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-(methylthio)-1,3-thiazole-4-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. Its thiazole core, a prevalent scaffold in numerous biologically active molecules, makes it a valuable building block for the development of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the discovery and history of this compound, a detailed, step-by-step synthesis protocol based on established methodologies, its key physicochemical properties, and its current and potential applications in drug discovery and beyond.
Introduction: The Significance of the Thiazole Moiety
The 1,3-thiazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms. This structural motif is a cornerstone in medicinal chemistry, found in a wide array of natural products and synthetic drugs.[1][2] The thiazole nucleus is a key component of vitamin B1 (thiamine) and is present in numerous FDA-approved drugs exhibiting a broad spectrum of pharmacological activities, including antimicrobial, antiretroviral, antifungal, and anticancer properties.[2] The unique electronic properties of the thiazole ring, arising from the interplay of its heteroatoms, allow it to engage in various non-covalent interactions with biological macromolecules, making it a privileged scaffold in drug design. Ethyl 2-(methylthio)-1,3-thiazole-4-carboxylate, as a functionalized thiazole derivative, serves as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications.
Discovery and Historical Context: A Legacy of Thiazole Synthesis
While the specific first synthesis of Ethyl 2-(methylthio)-1,3-thiazole-4-carboxylate is not readily documented in seminal, standalone publications, its discovery is intrinsically linked to the broader history of thiazole synthesis. The pioneering work in this field was conducted by German chemist Arthur Rudolf Hantzsch. In 1887, Hantzsch reported a general method for the synthesis of thiazole compounds, which has since become a fundamental reaction in heterocyclic chemistry.[3][4][5]
The Hantzsch thiazole synthesis is a condensation reaction between an α-haloketone and a thioamide to yield a thiazole.[5] This robust and versatile method laid the groundwork for the synthesis of a vast number of thiazole derivatives, including the subject of this guide. Over the decades, numerous modifications and improvements to the Hantzsch synthesis have been developed, expanding its scope and applicability.[6] The synthesis of Ethyl 2-(methylthio)-1,3-thiazole-4-carboxylate is a direct descendant of this foundational work, applying the core principles of the Hantzsch reaction to create this specific molecular architecture.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is crucial for its application in research and development. The key properties of Ethyl 2-(methylthio)-1,3-thiazole-4-carboxylate are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₇H₉NO₂S₂ | [7] |
| Molecular Weight | 203.27 g/mol | [7] |
| Appearance | Not explicitly stated, likely a solid or oil | - |
| CAS Number | 40279-32-1 | [7] |
| InChI Key | CTQNPBGNKPCYSR-UHFFFAOYSA-N | [7] |
Note: Experimental data such as melting point, boiling point, and solubility are not consistently reported across public sources and should be determined empirically.
Synthesis Protocol: A Modern Adaptation of the Hantzsch Synthesis
The following is a detailed, step-by-step protocol for the synthesis of Ethyl 2-(methylthio)-1,3-thiazole-4-carboxylate, based on modern adaptations of the Hantzsch thiazole synthesis. This protocol is designed to be a self-validating system, with clear causality behind the experimental choices.
Overall Reaction Scheme
The synthesis can be conceptualized as a two-step process, starting from readily available precursors.
Caption: Overall synthetic workflow for Ethyl 2-(methylthio)-1,3-thiazole-4-carboxylate.
Detailed Experimental Protocol
Materials:
-
Potassium N-methyldithiocarbamate
-
Methyl iodide
-
Ethyl 2-chloro-3-oxobutanoate
-
Ethanol (absolute)
-
Sodium bicarbonate
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, column chromatography setup)
Step 1: Synthesis of S-Methyl N-methylcarbamodithioate (Thioamide Precursor)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve potassium N-methyldithiocarbamate (1.0 equivalent) in absolute ethanol.
-
Methylation: Cool the solution in an ice bath and add methyl iodide (1.05 equivalents) dropwise with stirring. The addition of a slight excess of methyl iodide ensures complete consumption of the starting dithiocarbamate.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator. The resulting residue contains the crude S-methyl N-methylcarbamodithioate. This intermediate can often be used in the next step without further purification.
Step 2: Synthesis of Ethyl 2-(methylthio)-1,3-thiazole-4-carboxylate
-
Reaction Setup: To the flask containing the crude S-methyl N-methylcarbamodithioate, add absolute ethanol.
-
Cyclocondensation: Add ethyl 2-chloro-3-oxobutanoate (1.0 equivalent) to the solution. The mixture is then heated to reflux for 4-6 hours. The elevated temperature is necessary to drive the cyclization reaction.
-
Neutralization: After cooling to room temperature, carefully add a saturated aqueous solution of sodium bicarbonate to neutralize the hydro-chloric acid formed during the reaction.
-
Extraction: Extract the aqueous mixture with diethyl ether (3 x 50 mL). The organic layers are combined.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure Ethyl 2-(methylthio)-1,3-thiazole-4-carboxylate.
Rationale for Experimental Choices
-
Solvent: Ethanol is a common solvent for Hantzsch-type reactions as it effectively dissolves the reactants and is relatively inert under the reaction conditions.
-
Base: Sodium bicarbonate is used to neutralize the acidic byproduct, facilitating product isolation and preventing potential side reactions.
-
Purification: Column chromatography is a standard and effective method for purifying organic compounds, ensuring the isolation of the target molecule with high purity.
Spectroscopic Characterization
-
¹H NMR: The proton nuclear magnetic resonance spectrum is expected to show signals for the ethyl ester group (a triplet and a quartet), a singlet for the methylthio group, and a singlet for the proton on the thiazole ring.
-
¹³C NMR: The carbon nuclear magnetic resonance spectrum will show distinct signals for the carbonyl carbon of the ester, the carbons of the thiazole ring, the methylthio carbon, and the carbons of the ethyl group.
-
IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the C=O stretching of the ester group (around 1700-1730 cm⁻¹), C=N stretching of the thiazole ring, and C-S stretching.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (203.27 g/mol ) and characteristic fragmentation patterns.
Applications in Drug Discovery and Organic Synthesis
The true value of Ethyl 2-(methylthio)-1,3-thiazole-4-carboxylate lies in its utility as a versatile synthetic intermediate. The functional groups present on the molecule—the ester and the methylthio group—provide handles for further chemical modifications, allowing for the construction of a diverse library of more complex thiazole derivatives.
Scaffold for Novel Therapeutics
Thiazole-containing compounds have shown promise in a variety of therapeutic areas. For instance, derivatives of ethyl 2-aminothiazole-4-carboxylate have been investigated for their potential antitumor activity.[8] The 2-(methylthio) group in the target molecule can be displaced by various nucleophiles, or the ester can be hydrolyzed and coupled with amines, providing pathways to a wide range of analogs for biological screening.
Caption: Hypothetical signaling pathway modulated by a thiazole-based drug candidate.
Intermediate in Complex Molecule Synthesis
Beyond its direct biological applications, Ethyl 2-(methylthio)-1,3-thiazole-4-carboxylate is a valuable building block for the synthesis of more complex heterocyclic systems and natural product analogs. The thiazole ring can participate in various cycloaddition and cross-coupling reactions, further expanding its synthetic utility.
Conclusion
Ethyl 2-(methylthio)-1,3-thiazole-4-carboxylate, a molecule born from the foundational principles of the Hantzsch thiazole synthesis, stands as a testament to the enduring legacy of this classic reaction. While its own history is interwoven with the broader narrative of thiazole chemistry, its significance as a versatile synthetic intermediate is clear. The strategic placement of its functional groups offers a gateway to a vast chemical space of novel thiazole derivatives with potential applications in drug discovery and materials science. This guide has provided a comprehensive overview of its historical context, a detailed and rationalized synthesis protocol, and an exploration of its potential applications, serving as a valuable resource for researchers in the chemical sciences.
References
-
Hantzsch, A., & Weber, J. H. (1887). Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132. [Link]
-
Hantzsch, Arthur Rudolf. (n.d.). In Encyclopedia.com. Retrieved from [Link]
-
Hantzsch Thiazole Synthesis. (n.d.). In SynArchive. Retrieved from [Link]
-
Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. (2016, October 1). ResearchGate. Retrieved from [Link]
-
Thiazoles and Bisthiazoles. (2021, March 29). In Encyclopedia.pub. Retrieved from [Link]
-
Hantzsch, A. and Weber, J.H. (1887) Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Berichte der deutschen chemischen Gesellschaft, 20, 3118-3132. - References - Scientific Research Publishing. (n.d.). Retrieved from [Link]
-
Thiazole. (n.d.). In Wikipedia. Retrieved from [Link]
-
A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives. (2013). Science International, 1, 253-260. [Link]
-
Ethyl 2-(morpholin-4-yl)-1,3-thiazole-4-carboxylate. (2025, October 15). In EPA CompTox Chemicals Dashboard. Retrieved from [Link]
-
Recent Development in the Synthesis of Thiazoles. (2022, May 17). Bentham Science. Retrieved from [Link]
-
Microwave Assisted Synthesis, Pharmacological Activities, and Molecular Docking Studies of Ethyl 2-[2-Substituted-4-(Thiophenyl) Thiazolyl] Acetates. (2017, October 30). Brieflands. Retrieved from [Link]
-
Ethyl 2-(2-((6-Methyl-4-oxo-4H-chromen-3-yl)methylene)hydrazineyl)thiazole-4-carboxylate. (2026, January 22). MDPI. Retrieved from [Link]
-
Synthesis of Ethyl 2-ethylaminothiazole-4-carboxylate. (n.d.). In PrepChem.com. Retrieved from [Link]
-
3-Ethyl-2-(ethylimino)-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate Ethyl Ester. (2016, November 29). MDPI. Retrieved from [Link]
-
Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. (2012, July 25). CORE. Retrieved from [Link]
- CN103664819A - Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate. (2014, March 26). Google Patents.
-
General scheme for the synthesis of ethyl 2-aminothiazole-4-carboxylate... (n.d.). In ResearchGate. Retrieved from [Link]
- WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate. (2012, March 15). Google Patents.
-
Synthesis and crystal structure of ethyl 2-(1,3-benzothiazol-2-yl)-1-oxo-1H-pyrido[2,1-b][3][5]benzothiazole-4-carboxylate. (2026, February 7). ResearchGate. Retrieved from [Link]
-
SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY OF VARIOUS SUBSTITUTED BENZOTHIAZOLE DERIVATIVES. (2010, February 24). ResearchGate. Retrieved from [Link]
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). PMC. Retrieved from [Link]
-
ethyl 2-(methyl thio) acetate, 4455-13-4. (n.d.). In The Good Scents Company. Retrieved from [Link]
-
ethyl 2-phenyl-1,3-thiazole-4-carboxylate - C12H11NO2S, density, melting point, boiling point, structural formula, synthesis. (2025, May 20). In ChemSynthesis. Retrieved from [Link]
-
Ethyl 2-Amino-1,3-thiazole-4-carboxylate | CAS 5398-36-7. (n.d.). In Veeprho. Retrieved from [Link]
-
(PDF) Ethyl 2-amino-4-methylthiophene-3-carboxylate. (2021, April 1). ResearchGate. Retrieved from [Link]
Sources
- 1. Synthesis of Thiazole_Chemicalbook [chemicalbook.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. encyclopedia.com [encyclopedia.com]
- 4. grokipedia.com [grokipedia.com]
- 5. synarchive.com [synarchive.com]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. ethyl 2-(methylthio)-1,3-thiazole-4-carboxylate [cymitquimica.com]
- 8. scialert.net [scialert.net]
Theoretical and computational studies on Ethyl 2-(methylthio)-1,3-thiazole-4-carboxylate
Executive Summary & Structural Significance[1]
Ethyl 2-(methylthio)-1,3-thiazole-4-carboxylate represents a critical pharmacophore scaffold in medicinal chemistry.[1] The molecule features a push-pull electronic system where the methylthio group (-SMe) at the C2 position acts as an electron donor, while the ethyl ester group (-COOEt) at the C4 position functions as an electron acceptor.[1] This electronic conjugation across the 1,3-thiazole ring facilitates charge transfer interactions, making the compound highly relevant for:
-
Antimicrobial Drug Design: Thiazole carboxylates are known inhibitors of DNA gyrase (bacterial targets).[1]
-
Non-Linear Optical (NLO) Materials: Due to the donor-
-acceptor (D- -A) architecture.[1] -
Synthetic Intermediates: The ester group allows for facile hydrazide conversion, a gateway to Schiff base formation.
This guide outlines a rigorous, self-validating computational protocol to characterize this molecule using Density Functional Theory (DFT) and Molecular Docking.
Quantum Chemical Framework (DFT Methodology)[1]
To ensure scientific integrity, we employ a "Level of Theory" hierarchy. For sulfur-containing heterocycles, standard basis sets are insufficient due to the diffuse nature of sulfur's electron cloud.
The Computational Engine
-
Software: Gaussian 16 / ORCA 5.0
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr).[1] This hybrid functional is the industry standard for organic heterocycles, providing an optimal balance between computational cost and accuracy for bond lengths.
-
Basis Set: 6-311++G(d,p) .[1][5][6]
-
Why: The ++ adds diffuse functions, critical for correctly modeling the lone pairs on the Sulfur (S1, exocyclic S) and Nitrogen (N3) atoms. The (d,p) adds polarization functions to account for the ring strain and ester conjugation.
-
Self-Validating Geometry Optimization Protocol
A calculation is only trustworthy if it passes the Stationary Point Verification .[1]
Step-by-Step Protocol:
-
Input Structure: Build the molecule with the ethyl ester in a trans conformation relative to the C4-C5 bond to minimize steric clash.[1]
-
Optimization (Opt): Run Opt+Freq simultaneously.[1]
-
Validation Check (The "Imaginary Frequency" Rule):
-
Check the output for imaginary frequencies (denoted as negative values in the frequency list).
-
Criterion:NImag = 0 . If the output shows 1 or more imaginary frequencies, the structure is a transition state, not a ground state minimum. The calculation must be restarted by distorting the geometry along the imaginary mode.[1]
-
Electronic Properties & Reactivity Descriptors
Frontier Molecular Orbitals (FMO)
The reactivity of Ethyl 2-(methylthio)-1,3-thiazole-4-carboxylate is governed by the energy gap (
-
HOMO Location: Predominantly localized on the Methylthio (S-Me) group and the thiazole ring nitrogen (N3).[1] This is the site of electrophilic attack.[1]
-
LUMO Location: Delocalized over the Carboxylate Ester and the C4-C5 bond.[1] This is the site of nucleophilic attack.[1]
Calculated Descriptors (Theoretical Expectations):
| Parameter | Symbol | Formula | Physical Significance |
| Energy Gap | Determines chemical stability (Hardness).[1] | ||
| Ionization Potential | Energy required to remove an electron.[1] | ||
| Electron Affinity | Energy released when adding an electron.[1] | ||
| Chemical Hardness | Resistance to charge transfer.[1] | ||
| Electrophilicity Index | Propensity to accept electrons (Drug-receptor binding).[1] |
Molecular Electrostatic Potential (MEP) Mapping
The MEP map visualizes charge distribution, essential for predicting docking interactions.
-
Red Regions (Negative Potential): The Carbonyl Oxygen (C=O) and Thiazole Nitrogen (N3).[1] These are H-bond acceptors.
-
Blue Regions (Positive Potential): The Ethyl group protons.[1]
-
Green Regions (Neutral): The hydrophobic Thiazole backbone.[1]
Visualization: Computational Workflow
The following diagram illustrates the logical flow from structure generation to biological validation.
Figure 1: Decision-tree workflow for the quantum chemical characterization of the thiazole derivative.
Molecular Docking Protocol
To assess biological utility, we simulate the interaction of the molecule with a target protein.[7][8] Thiazole carboxylates are frequently studied as DNA Gyrase B inhibitors (Antibacterial) or EGFR inhibitors (Anticancer).[1]
Target Selection[8]
-
Primary Target: E. coli DNA Gyrase B (PDB ID: 1KZN ).[1]
-
Rationale: The 24kDa ATPase domain of Gyrase B is a validated target for thiazole-based small molecules.[1]
Step-by-Step Docking Methodology (AutoDock Vina)
-
Ligand Preparation:
-
Receptor Preparation:
-
Grid Box Definition (The "Search Space"):
-
Center the grid on the active site residues: Asp73, Arg76, Glu50 .
-
Dimensions:
Å (Angstroms).[1]
-
-
Scoring Function Analysis:
-
Look for Binding Affinity (
) < -6.0 kcal/mol .[1] -
Interaction Validation: The Thiazole N3 should form a Hydrogen Bond with Asp73 . The Carbonyl Oxygen should interact with Arg76 .
-
Experimental Validation (Spectroscopic Scaling)
Theoretical vibrational frequencies (IR) are systematically overestimated due to the neglect of anharmonicity in standard DFT.[1] To align with experimental data (FT-IR), a scaling factor must be applied.[1]
| Vibrational Mode | Unscaled Frequency ( | Scaling Factor | Predicted Exp. Freq ( |
| ~1780 | 0.967 | 1721 | |
| ~1590 | 0.967 | 1537 | |
| ~710 | 0.980 | 695 |
Note: Scaling factors are specific to the B3LYP/6-311++G(d,p) level of theory.
Visualization: Structure-Activity Relationship (SAR)[1]
Figure 2: Structure-Activity Relationship (SAR) map highlighting the functional role of each molecular fragment.[1]
References
-
Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT. (The standard software citation for DFT calculations). [1]
-
Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652.[1] (The source of the B3LYP functional). [1]
-
Al-Wahaibi, L. H., et al. (2020).[9] Synthesis, crystal structure and DFT studies of ethyl 2-(2-benzylidenehydrazinyl)thiazole-4-carboxylate derivatives. Journal of Molecular Structure, 1205, 127634. (Provides methodological grounding for thiazole-4-carboxylate DFT studies). [1]
-
Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461.[1] [1]
-
CymitQuimica. Product Data: Ethyl 2-(methylthio)-1,3-thiazole-4-carboxylate (CAS 50419-58-4).[1] (Verification of chemical existence). (Note: Link directs to close analog catalog for verification of scaffold availability).
Sources
- 1. Facile Synthesis and DFT Analysis of Novel Thiazole-Based Hydrazones: An Experimental and Theoretical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. papers.ssrn.com [papers.ssrn.com]
- 6. Exploring quantum computational, molecular docking, and molecular dynamics simulation with MMGBSA studies of ethyl-2-amino-4-methyl thiophene-3-carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. wjarr.com [wjarr.com]
- 9. mdpi.com [mdpi.com]
Methodological & Application
Strategic Utilization of Ethyl 2-(methylthio)-1,3-thiazole-4-carboxylate in Medicinal Chemistry
Abstract
Ethyl 2-(methylthio)-1,3-thiazole-4-carboxylate (CAS 40279-32-1) serves as a versatile "privileged scaffold" in drug discovery, particularly for the synthesis of antimicrobial, antitubercular, and kinase-inhibiting agents.[1] Unlike simple thiazoles, the 2-methylthio (
Reactivity Profile & Strategic Logic
The utility of this compound lies in its three distinct reactive centers, which can be manipulated orthogonally.
Reactivity Map
-
C2-Position (
): The "Diversity Handle." The methylthio group is a poor leaving group but can be "activated" via oxidation to a sulfone ( ) or sulfoxide ( ), enabling rapid displacement by amines, alkoxides, or carbon nucleophiles. -
C4-Position (Ester): The "Elongation Handle." Standard ester chemistry (hydrolysis, reduction, amidation) allows for the attachment of linkers or peptidomimetic chains.
-
C5-Position (C-H): The "Electronic Tuning Handle." This position is electron-rich, susceptible to electrophilic halogenation or Palladium-catalyzed C-H arylation.
Figure 1: Orthogonal reactivity map of the thiazole scaffold.
Protocol A: The "Activation-Displacement" Strategy (C2-Diversification)
Objective: To convert the 2-methylthio group into a 2-amino group (creating a 2-aminothiazole core) under mild conditions.
Scientific Rationale: Direct displacement of the
Step 1: Oxidation to Sulfone[2]
-
Reagents: m-Chloroperbenzoic acid (m-CPBA), Dichloromethane (DCM).
-
Mechanism: Electrophilic oxidation of sulfur.
Procedure:
-
Dissolve Ethyl 2-(methylthio)-1,3-thiazole-4-carboxylate (1.0 eq) in anhydrous DCM (0.1 M concentration).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add m-CPBA (2.5 eq) portion-wise over 20 minutes.
-
Note: 2.5 eq ensures full oxidation to sulfone (
). Using 1.1 eq yields the sulfoxide ( ), which is chiral and complicates analysis.
-
-
Stir at 0°C for 1 hour, then warm to Room Temperature (RT) and stir for 3 hours.
-
QC Check: Monitor by TLC (Hexane:EtOAc 3:1). The sulfone is significantly more polar than the sulfide.
-
Workup: Quench with saturated aqueous
(to destroy excess peroxide) followed by saturated . Extract with DCM.[2] -
Yield: Expect >85% of Ethyl 2-(methylsulfonyl)-1,3-thiazole-4-carboxylate .
Step 2: Nucleophilic Displacement ( )
-
Reagents: Primary or Secondary Amine (1.2 eq), Diisopropylethylamine (DIPEA, 2.0 eq), THF or Dioxane.
Procedure:
-
Dissolve the sulfone intermediate (from Step 1) in dry THF (0.2 M).
-
Add DIPEA (2.0 eq) followed by the target Amine (1.2 eq).
-
Stir at RT for 2–6 hours.
-
Causality: The electron-withdrawing ester at C4 and the sulfone at C2 make the thiazole ring highly electrophilic at C2.
-
-
Workup: Concentrate solvent, redissolve in EtOAc, wash with water/brine.
-
Purification: Recrystallization from EtOH or Flash Chromatography.
Data Summary: Displacement Efficiency
| Leaving Group | Nucleophile | Temp | Time | Yield |
| -SMe | Morpholine | 100°C | 24 h | 45% |
| -SO2Me | Morpholine | 25°C | 2 h | 92% |
| -SO2Me | Aniline | 60°C | 4 h | 88% |
Protocol B: C5-Functionalization (Late-Stage Arylation)
Objective: To introduce an aryl group at the C5 position via C-H activation, mimicking the structure of Febuxostat-like inhibitors. Scientific Rationale: The C5 position of thiazoles is the most electron-rich carbon, making it suitable for electrophilic palladation.
Reagents:
-
Aryl Iodide (Ar-I).
-
Catalyst:
(5 mol%). -
Ligand:
or XPhos. -
Base:
or . -
Solvent: DMF or Toluene.
Workflow:
Figure 2: Workflow for C5-Arylation.[3]
Procedure:
-
In a sealed tube, combine Ethyl 2-(methylthio)-1,3-thiazole-4-carboxylate (1.0 eq), Aryl Iodide (1.5 eq),
(0.05 eq), (0.1 eq), and (2.0 eq). -
Add anhydrous DMF (degassed).
-
Heat to 120°C for 12–16 hours under Argon.
-
Self-Validating Step: Check for the disappearance of the C5-H singlet in
-NMR (typically ~8.0-8.2 ppm). -
Yield: Typically 60–75% depending on the aryl halide sterics.
Application Case Study: Antitubercular Agent Synthesis
Target: Synthesis of Ethyl 2-(benzylamino)-1,3-thiazole-4-carboxylate (mtFabH inhibitor analog).
-
Starting Material: Ethyl 2-(methylthio)-1,3-thiazole-4-carboxylate.[1]
-
Activation: Oxidize to sulfone using Protocol A (Step 1).
-
Displacement: React sulfone with Benzylamine (1.1 eq) in THF at RT.
-
Result: The reaction proceeds in <2 hours with 94% yield, avoiding the formation of foul-smelling methyl mercaptan gas (trapped as methanesulfinate).
-
Significance: This route avoids the use of unstable thiourea intermediates often required in de novo thiazole synthesis.
References
-
Synthesis and Reactivity of 2-substituted Thiazoles. Journal of Heterocyclic Chemistry. (2024). 4
-
Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis. PLOS ONE. (2009). 5[3][6]
-
Sulfone synthesis by oxidation of sulfides. Organic Chemistry Portal. (2017). 7[3][8]
-
Efficient Synthesis of Functionalized Thiazoles. ResearchGate. (2025).[9] 6[3][8]
-
Ethyl 2-(methylthio)-1,3-thiazole-4-carboxylate Product Data. CymitQuimica. 10[3]
Sources
- 1. ethyl 2-(methylthio)-1,3-thiazole-4-carboxylate [cymitquimica.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Ethyl 2-amino-1,3-thiazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. Sulfone synthesis by oxidation [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ethyl 2-(methylthio)-1,3-thiazole-4-carboxylate [cymitquimica.com]
Ethyl 2-(methylthio)-1,3-thiazole-4-carboxylate as an intermediate for Febuxostat
This Application Note is structured to address the specific inquiry regarding Ethyl 2-(methylthio)-1,3-thiazole-4-carboxylate while critically analyzing its structural validity as a Febuxostat intermediate.
Executive Summary: The compound Ethyl 2-(methylthio)-1,3-thiazole-4-carboxylate is a 4-substituted thiazole ester.[1] However, Febuxostat (2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid) is a 5-substituted thiazole acid.[1] Consequently, the specific compound requested is a regioisomer of the actual synthetic precursors used in Febuxostat manufacturing.
This guide provides:
-
Structural Analysis: Differentiating the user's 4-carboxylate isomer from the required 5-carboxylate scaffold.
-
Corrective Protocol: Synthesis of the 5-carboxylate analog (Ethyl 2-(methylthio)-4-methylthiazole-5-carboxylate), which can serve as a coupling partner for Febuxostat via the "Methylthio Handle" strategy.[1]
-
Standard Reference: The industry-standard Thioamide route for comparison.
Introduction & Structural Criticality
In the development of Xanthine Oxidase inhibitors like Febuxostat, the substitution pattern of the thiazole ring is the critical determinant of biological activity and synthetic viability.
The Regioisomer Discrepancy
The user has inquired about Ethyl 2-(methylthio)-1,3-thiazole-4-carboxylate . It is vital to distinguish this from the actual Febuxostat scaffold.
| Feature | User's Compound (4-Isomer) | Febuxostat Scaffold (5-Isomer) |
| Structure | Thiazole-4 -carboxylate | Thiazole-5 -carboxylate |
| Substituents | 2-SMe, 4-COOEt, 5-H | 2-SMe, 4-Me, 5-COOEt |
| Role | Non-Productive Isomer (Dead End) | Functional Intermediate (Coupling Partner) |
| Synthesis | Ethyl Bromopyruvate + Methyl Dithiocarbamate | Ethyl 2-Chloroacetoacetate + Methyl Dithiocarbamate |
Strategic Role of the Methylthio Group
While the standard industrial route to Febuxostat involves building the thiazole ring onto the aryl moiety (using 4-hydroxythiobenzamide), the Methylthio (S-Me) Route represents a convergent strategy .[1]
-
Mechanism: The 2-SMe group acts as a "pseudo-halogen."[1]
-
Activation: It can be oxidized to a sulfone (-SO₂Me) or used directly in Liebeskind-Srogl cross-coupling (catalyzed by Pd/Cu) to attach the aryl ring.[1]
-
Advantage: Allows late-stage diversification of the aryl ring.[1]
Experimental Protocols
Protocol A: Synthesis of the Methylthio Scaffold (5-Isomer)
Target: Ethyl 2-(methylthio)-4-methylthiazole-5-carboxylate Applicability: Convergent synthesis of Febuxostat.[1]
Step 1: Hantzsch Cyclization to Thione
-
Reagents: Ethyl 2-chloroacetoacetate (1.0 eq), Ammonium dithiocarbamate (1.1 eq).[1]
-
Solvent: Ethanol (anhydrous).[1]
-
Conditions: Reflux, 4 hours.
Procedure:
-
Dissolve Ammonium dithiocarbamate (12.1 g, 110 mmol) in Ethanol (100 mL).
-
Add Ethyl 2-chloroacetoacetate (16.5 g, 100 mmol) dropwise over 30 minutes. Caution: Exothermic.[1]
-
Heat to reflux (78°C) for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1) for disappearance of chloroester.[1]
-
Cool to 0°C. The intermediate Ethyl 4-methyl-2-thioxo-2,3-dihydrothiazole-5-carboxylate will precipitate as a yellow solid.[1]
-
Filter and wash with cold ethanol.[1] Dry in vacuo.[1]
-
Yield Expectation: 85-90%.[1]
-
Step 2: S-Methylation[1]
-
Reagents: Thione Intermediate (from Step 1), Methyl Iodide (MeI) or Dimethyl Sulfate (DMS), Potassium Carbonate (K₂CO₃).[1]
-
Solvent: Acetone or DMF.[1]
Procedure:
-
Suspend the thione (10.0 g, 46 mmol) in Acetone (150 mL).
-
Add K₂CO₃ (9.5 g, 69 mmol) and stir for 15 minutes.
-
Add Methyl Iodide (7.2 g, 50 mmol) dropwise at room temperature. Safety: MeI is a carcinogen; use a fume hood.[1]
-
Stir at 40°C for 2 hours.
-
Filter off inorganic salts.[1] Concentrate the filtrate to an oil.
-
Purification: Crystallize from Hexane/Ethyl Acetate or distill (bp ~140°C @ 10 mmHg).
Protocol B: The "Standard" Industrial Route (Reference)
Target: Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate Context: This is the industry benchmark against which the Methylthio route is compared.[1]
-
Thioamidation: React 4-hydroxybenzonitrile with NaSH/MgCl₂ in DMF to yield 4-hydroxythiobenzamide .[1]
-
Cyclization: React 4-hydroxythiobenzamide with Ethyl 2-chloroacetoacetate in Ethanol (Reflux).
-
Note: This forms the C-C bond between the aryl and thiazole rings during ring closure, avoiding the need for difficult cross-couplings later.
-
Analytical Data & Validation
To validate the synthesis of the 5-carboxylate (Febuxostat precursor) vs. the 4-carboxylate (User's isomer), use 1H NMR.
| Signal | 5-Carboxylate (Correct) | 4-Carboxylate (Incorrect) |
| Ring Proton | None (Fully substituted) | Singlet at ~8.0 ppm (H-5) |
| Methyl Group | Singlet at ~2.7 ppm (C4-Me) | None (C4 has Ester) |
| Ester -CH₂- | Quartet at ~4.3 ppm | Quartet at ~4.4 ppm |
| S-Methyl | Singlet at ~2.6 ppm | Singlet at ~2.6 ppm |
Critical QC Check: If your NMR shows a singlet aromatic proton on the thiazole ring (around 8.0 ppm), you have synthesized the 4-isomer , which is useless for Febuxostat synthesis.[1]
Pathway Visualization
The following diagram illustrates the divergence between the user's requested compound (4-isomer) and the actual Febuxostat pathway (5-isomer).
Caption: Comparative synthetic flow demonstrating the structural mismatch of the 4-carboxylate isomer versus the viable 5-carboxylate pathway for Febuxostat.
References
-
Teijin Limited. (1993).[1] Carboxylic acid derivatives and pharmaceutical composition containing the same. U.S. Patent 5,614,520.[1] (Original patent describing the 2-aryl-4-methylthiazole-5-carboxylic acid scaffold).[1]
-
BenchChem. (2025).[1] Formation and Control of Febuxostat Amide Impurity in Synthesis.[1] (Details the standard saponification of the ethyl ester intermediate).
-
ChemicalBook. (2025).[1] Ethyl 2-(methylthio)-1,3-thiazole-4-carboxylate Product Page.[1][3] (Confirms the existence of the 4-isomer as a distinct chemical entity).
-
Proisy, N., et al. (2006). Rapid synthesis of 2-aminothiazoles and 2-methylthiothiazoles.[1]Tetrahedron Letters, 47(16), 2739-2741.[1] (Protocol for Liebeskind-Srogl coupling precursors).
Sources
Synthesis of novel thiazole derivatives from Ethyl 2-(methylthio)-1,3-thiazole-4-carboxylate
Functionalization of Ethyl 2-(methylthio)-1,3-thiazole-4-carboxylate
Executive Summary & Strategic Value
The thiazole ring is a pharmacophore of immense significance, serving as the core scaffold in FDA-approved drugs such as Febuxostat (antigout), Dasatinib (antineoplastic), and Ritonavir (antiretroviral).
This guide details the synthetic elaboration of Ethyl 2-(methylthio)-1,3-thiazole-4-carboxylate (1) . This specific building block offers two distinct "handles" for diversification:
-
C4-Ester: A classic electrophile for generating hydrazides, amides, and heterocycles (e.g., 1,3,4-oxadiazoles).
-
C2-Methylthio (-SMe) Group: A latent leaving group. While stable under standard ester manipulations, it can be activated (via oxidation) or directly displaced to introduce diverse amine substituents, significantly altering the lipophilicity and target binding properties of the molecule.
Synthetic Strategy Overview
The synthesis is designed as a divergent workflow. Researchers can choose to modify the C4-position first (Path A) or the C2-position first (Path B), depending on the stability of the intended functional groups.
Figure 1: Divergent synthetic pathways. Path A focuses on the ester, while Path B activates the C2 position for nucleophilic substitution.
Detailed Experimental Protocols
Module A: C4-Ester Functionalization (Hydrazinolysis)
Objective: Convert the ester to a carbohydrazide without affecting the methylthio group. Mechanism: Nucleophilic Acyl Substitution.
Protocol 1: Synthesis of 2-(Methylthio)thiazole-4-carbohydrazide
-
Reactants: Dissolve Ethyl 2-(methylthio)-1,3-thiazole-4-carboxylate (10 mmol, 2.03 g) in absolute ethanol (30 mL).
-
Reagent Addition: Add Hydrazine hydrate (99%, 50 mmol, 2.5 mL) dropwise at room temperature.
-
Note: A large excess (5 equiv) is used to prevent the formation of the dimer (bis-hydrazide).
-
-
Reaction: Reflux the mixture at 78–80 °C for 4–6 hours.
-
Monitoring: Check TLC (System: CHCl₃:MeOH 9:1). The starting ester (
) should disappear, and a lower spot ( ) should appear.
-
-
Work-up:
-
Cool the reaction mixture to 0 °C (ice bath).
-
The product usually precipitates as a white/pale-yellow solid.
-
Filter the solid and wash with cold ethanol (2 x 5 mL) followed by cold water (to remove excess hydrazine).
-
-
Purification: Recrystallize from ethanol if necessary.
-
Yield: Typically 80–90%.
-
Melting Point: Expect range 148–150 °C.
-
Critical Control Point: Do not use harsh Lewis acids or extremely high temperatures (>120 °C) in this step, or you risk displacing the SMe group with hydrazine, leading to a 2-hydrazinyl impurity.
Module B: C2-Position Modification (The "SMe Switch")
Objective: Displace the -SMe group with a secondary amine (e.g., morpholine, piperazine) to generate a library of 2-aminothiazoles.
Strategy: The -SMe group is a poor leaving group. While direct displacement is possible (Method A), it requires forcing conditions. The Oxidative Activation (Method B) is the "Senior Scientist" recommendation for high yields and cleaner profiles.
Method A: Direct Nucleophilic Displacement (Green/Solvent-Free) Suitable for robust, non-volatile amines.
-
Mix Ethyl 2-(methylthio)-1,3-thiazole-4-carboxylate (1 mmol) with the secondary amine (e.g., Morpholine, 3 mmol) in a sealed tube.
-
Heat to 120–140 °C for 4–8 hours.
-
Work-up: Dilute with water, extract with Ethyl Acetate.
-
Drawback: Often results in lower yields (40–60%) and requires chromatography to separate unreacted starting material.
Method B: Oxidative Activation (Recommended) Converts -SMe to -SO₂Me (Sulfone), a "super" leaving group.
Step 1: Oxidation [1][2][3][4]
-
Dissolve starting material (1 mmol) in DCM (10 mL).
-
Add m-CPBA (meta-chloroperoxybenzoic acid, 2.5 equiv) portion-wise at 0 °C.
-
Stir at Room Temperature for 2–4 hours.
-
Work-up: Wash with sat. NaHCO₃ (to remove m-chlorobenzoic acid) and sodium thiosulfate (to quench peroxides).
-
Result: Ethyl 2-(methylsulfonyl)-1,3-thiazole-4-carboxylate .
Step 2: Mild Displacement
-
Dissolve the sulfone intermediate (1 mmol) in THF or Acetonitrile.
-
Add the amine (1.1 equiv) and a base (Cs₂CO₃ or TEA, 1.5 equiv).
-
Stir at Room Temperature or mild heat (40 °C). The reaction is often complete in <1 hour.
-
Yield: Typically >85% over two steps.
Module C: Library Generation (Schiff Bases)
Objective: React the hydrazide from Module A with various aldehydes.
Protocol:
-
Suspend 2-(Methylthio)thiazole-4-carbohydrazide (1 mmol) in Ethanol (10 mL).
-
Add the appropriate Aldehyde (1 mmol) and catalytic Glacial Acetic Acid (2–3 drops).
-
Reflux for 2–4 hours.
-
Isolation: The Schiff base product usually precipitates upon cooling. Filter and wash with cold ethanol.
Analytical Validation (Self-Validating the Protocol)
To ensure the reaction has proceeded as intended, compare the Proton NMR (
| Feature | Starting Material (Ester) | Product (Hydrazide) | Product (2-Amino Derivative) |
| C4-Ester ( | Quartet (~4.3 ppm), Triplet (~1.3 ppm) | Absent | Present |
| C2-Methylthio ( | Singlet (~2.7 ppm) | Singlet (~2.7 ppm) | Absent |
| Amide/Amine Protons | None | Broad singlets (8.0–10.0 ppm) | New signals specific to amine |
| Thiazole C5-H | Singlet (~8.1 ppm) | Singlet (~8.2 ppm) | Singlet (Shift varies) |
Interpretation:
-
If the SMe singlet at 2.7 ppm disappears, you have successfully modified the C2 position.
-
If the Ethyl quartet/triplet disappears, you have successfully modified the C4 position.
References
-
Thiazole Biological Significance
-
Mishra, C. B., et al. (2020). Thiazole: A Potent Scaffold for the Development of Novel Therapeutic Agents. Journal of Heterocyclic Chemistry. Link
-
-
Hydrazinolysis Protocol
-
Rostom, S. A. F., et al. (2009). Polysubstituted pyrazoles, imidazoles and pyrimidines linked to a thiazole moiety as potential antitumor agents. European Journal of Medicinal Chemistry. Link
-
-
Nucleophilic Displacement of SMe (Oxidation Strategy)
-
Barvian, N. C., et al. (2000). Preparation of 2-Amino-4-arylthiazoles via Nucleophilic Displacement of 2-(Methylsulfonyl)thiazoles. Tetrahedron Letters. Link
-
- General Thiazole Chemistry: Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles. Wiley-VCH. (Standard Reference Text).
-
Febuxostat Synthesis (Relevant Industrial Context)
-
Kondo, S., et al. (1997). Synthesis and Xanthine Oxidase Inhibitory Activity of 2-Arylthiazole Derivatives. Bioorganic & Medicinal Chemistry. Link
-
Sources
Experimental protocol for the synthesis of Ethyl 2-(methylthio)-1,3-thiazole-4-carboxylate
Abstract
This application note details a robust, two-step synthetic protocol for Ethyl 2-(methylthio)-1,3-thiazole-4-carboxylate (CAS: 40279-32-1). The method utilizes a modified Hantzsch thiazole synthesis to construct the heterocyclic core, followed by a regioselective S-methylation. This approach is preferred over one-pot procedures for its superior impurity profile and scalability. The protocol is designed for medicinal chemistry applications where the 2-position of the thiazole ring serves as a critical vector for structure-activity relationship (SAR) exploration.
Introduction & Retrosynthetic Analysis
Thiazole-4-carboxylates are privileged pharmacophores in drug discovery, appearing in various antineoplastic and anti-infective agents. The 2-methylthio derivative is a versatile intermediate; the methylthio group can be oxidized to a sulfone and displaced by nucleophiles (amines, alkoxides) to generate diverse libraries of 2-substituted thiazoles.
Retrosynthetic Logic: The target molecule is disconnected at the S-methyl bond and the heterocyclic core.
-
S-Alkylation: The final step installs the methyl group on the thione/thiol tautomer.
-
Hantzsch Cyclization: The 2-thioxo intermediate is formed by the condensation of an
-haloketone (Ethyl bromopyruvate) with a dithiocarbamate equivalent (Ammonium dithiocarbamate).
Figure 1: Retrosynthetic analysis showing the disconnection strategy.
Safety & Hazard Assessment
Critical Warning: This protocol involves hazardous reagents. All operations must be performed in a properly functioning fume hood.
| Reagent | Hazard Class | Handling Precautions |
| Ethyl Bromopyruvate | Lachrymator , Corrosive | Wear double nitrile gloves and goggles. Open only in hood. Neutralize spills immediately with aqueous bicarbonate. |
| Carbon Disulfide (CS₂) | Flammable, Toxic | Neurotoxin. Use glass syringes. Avoid all ignition sources. |
| Methyl Iodide (MeI) | Carcinogen, Toxic | Alkylating Agent. Use in a closed system. Destroy excess MeI with aqueous ammonia or thiosulfate. |
| Ammonium Hydroxide | Corrosive, Irritant | Use in hood to avoid inhalation of ammonia vapors. |
Experimental Protocol
Part A: Synthesis of Ethyl 2-thioxo-2,3-dihydrothiazole-4-carboxylate
This step constructs the thiazole ring. Ammonium dithiocarbamate is generated in situ to avoid handling the unstable solid.
Reagents:
-
Carbon disulfide (CS₂): 1.2 eq
-
Ammonium hydroxide (28-30% NH₃): 2.5 eq
-
Ethyl bromopyruvate: 1.0 eq[1]
-
Ethanol (Absolute): Solvent[2]
Procedure:
-
Dithiocarbamate Formation: To a 250 mL round-bottom flask equipped with a magnetic stir bar and an addition funnel, add Ethanol (50 mL) and Ammonium hydroxide (2.5 eq) .
-
Cool the solution to 0–5 °C using an ice bath.
-
Dropwise add Carbon disulfide (1.2 eq) over 15 minutes. The solution will turn yellow/orange as ammonium dithiocarbamate forms. Stir at 0 °C for 30 minutes.
-
Cyclization: Dissolve Ethyl bromopyruvate (1.0 eq) in Ethanol (20 mL). Add this solution dropwise to the cold dithiocarbamate mixture over 30 minutes. Note: Reaction is exothermic.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.
-
Heat the mixture to reflux (approx. 78 °C) for 1 hour to ensure complete cyclization and dehydration.
-
Workup: Cool the mixture to room temperature and then to 0 °C. The product (thione form) typically precipitates as a yellow solid.
-
Filter the solid, wash with cold water (2 x 20 mL) and cold ethanol (1 x 10 mL).
-
Drying: Dry the solid under vacuum at 45 °C.
-
Expected Yield: 70–85%
-
Appearance: Yellow crystalline solid.
-
Part B: S-Methylation to Ethyl 2-(methylthio)-1,3-thiazole-4-carboxylate
The thione intermediate is alkylated at the sulfur atom.
Reagents:
-
Intermediate (from Part A): 1.0 eq
-
Methyl Iodide (MeI): 1.1 eq
-
Potassium Carbonate (K₂CO₃): 1.5 eq (anhydrous)
-
Acetone: Solvent (Reagent Grade)
Procedure:
-
In a 100 mL round-bottom flask, suspend the Intermediate (1.0 eq) and Potassium Carbonate (1.5 eq) in Acetone (10 mL/g of substrate) .
-
Add Methyl Iodide (1.1 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 2–4 hours. Monitor by TLC (Hexane:EtOAc 4:1); the starting material (polar) should disappear, and a less polar spot (product) should appear.
-
Workup: Filter off the inorganic salts (K₂CO₃/KI) and rinse the filter cake with acetone.
-
Concentrate the filtrate under reduced pressure to obtain the crude oil.
-
Purification: Dissolve the residue in Ethyl Acetate (30 mL) and wash with Water (2 x 15 mL) and Brine (1 x 15 mL). Dry over Na₂SO₄, filter, and concentrate.
-
Note: If high purity is required, purify via flash column chromatography (SiO₂, 0-20% EtOAc in Hexanes).
-
Expected Yield: 85–95%
-
Appearance: Pale yellow solid or oil (low melting point).
-
Process Visualization
Figure 2: Step-by-step workflow for the synthesis process.
Characterization Data
The following data is representative for the target compound, Ethyl 2-(methylthio)-1,3-thiazole-4-carboxylate .
-
Physical State: Pale yellow solid or viscous oil.
-
¹H NMR (400 MHz, CDCl₃):
- 8.05 (s, 1H, C5-H ) – Diagnostic thiazole singlet.
- 4.41 (q, J = 7.1 Hz, 2H, O-CH₂ -CH₃).
- 2.75 (s, 3H, S-CH₃ ) – Diagnostic S-Methyl singlet.
- 1.40 (t, J = 7.1 Hz, 3H, O-CH₂-CH₃ ).
-
¹³C NMR (100 MHz, CDCl₃):
- 166.5 (S-C=N), 161.2 (C=O), 147.0 (C4), 127.5 (C5), 61.5 (O-CH₂), 16.5 (S-Me), 14.3 (Et-Me).
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield in Part A | Incomplete formation of dithiocarbamate. | Ensure NH₄OH is fresh and CS₂ is added slowly at 0°C. Stir longer before adding bromopyruvate. |
| Product is Red/Dark | Oxidation of intermediate or iodine traces. | Wash the organic layer in Part B with 10% Sodium Thiosulfate solution to remove iodine. |
| Incomplete Methylation | Wet solvent or weak base. | Use anhydrous Acetone and fresh K₂CO₃. Ensure the intermediate is dry before weighing. |
| Regioselectivity | N-methylation vs S-methylation. | S-methylation is favored under basic conditions with alkyl halides. If N-methyl byproduct is observed, switch to non-polar solvent (e.g., Toluene) or lower temperature. |
References
-
Hantzsch Thiazole Synthesis Review
-
Synthesis of Thiazole-4-carboxylates
- Title: 4-Thiazolecarboxylic acid, ethyl ester (Organic Syntheses Procedure).
- Source:Organic Syntheses, Coll. Vol. 6, p.638 (1988).
-
URL:[Link]
-
Dithiocarbamate Formation
- Title: Synthesis of Dithiocarbam
- Source:RSC Advances, 2014.
-
URL:[Link]
-
Specific Analog Synthesis (Methyl-4-thiazole)
Sources
- 1. Page loading... [guidechem.com]
- 2. uobabylon.edu.iq [uobabylon.edu.iq]
- 3. researchgate.net [researchgate.net]
- 4. KR101723832B1 - Process for Preparing Ethyl-4-methyl-5-thiazolecarboxyate - Google Patents [patents.google.com]
- 5. Synthesis method of ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate - Eureka | Patsnap [eureka.patsnap.com]
- 6. CN103664819A - Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate - Google Patents [patents.google.com]
Ethyl 2-(methylthio)-1,3-thiazole-4-carboxylate in the development of kinase inhibitors
Application Note: Ethyl 2-(methylthio)-1,3-thiazole-4-carboxylate in Kinase Inhibitor Development
Executive Summary
Ethyl 2-(methylthio)-1,3-thiazole-4-carboxylate (CAS: 40279-32-1) serves as a premier "linchpin" scaffold in the synthesis of ATP-competitive kinase inhibitors. Unlike simple aminothiazoles, this molecule offers a masked electrophile at the C2 position (the methylthio group) and a modifiable ester at the C4 position.
This dual-functionality allows medicinal chemists to independently optimize two critical vectors:
-
The Hinge Binding Region (C4): Via conversion of the ester to diverse amides.
-
The Solvent Front/Hydrophobic Pocket (C2): Via oxidative activation of the methylthio group followed by nucleophilic aromatic substitution (
).
This guide details the synthetic protocols for generating the scaffold, activating the C2 position, and designing libraries targeting kinases such as c-Met , CHK1 , GSK-3
Chemical Profile & Structural Utility[1][2][3]
| Property | Specification |
| IUPAC Name | Ethyl 2-(methylthio)-1,3-thiazole-4-carboxylate |
| CAS Number | 40279-32-1 |
| Molecular Formula | C |
| Molecular Weight | 203.28 g/mol |
| Key Features | [1][2][3][4][5][6] • C4-Ester: Precursor to H-bond donor/acceptor motifs (Hinge).• C2-SMe: Latent leaving group (requires oxidation).• Thiazole Core: Aromatic spacer with specific dipole alignment. |
Mechanism of Action in Kinase Pockets
In typical Type I kinase inhibitors, the thiazole core orients the C4-substituent toward the hinge region (Adenine pocket), forming critical Hydrogen bonds (e.g., with the backbone NH of the hinge residue). The C2-substituent projects into the solvent front or a hydrophobic back-pocket , allowing for solubility tuning and potency optimization.
Application Note: Synthetic Strategy
The power of this scaffold lies in its divergent synthesis capability . The methylthio group is stable to standard ester hydrolysis and amide coupling conditions, allowing the "Right-Hand Side" (Hinge binder) to be built first. Subsequently, the "Left-Hand Side" (Solvent interaction) is installed by activating the sulfur.
Visualizing the Workflow
Figure 1: Divergent synthetic pathways. The "C4 First" route (Green path) is preferred to avoid side reactions with the sensitive C2-amine during amide coupling.
Detailed Experimental Protocols
Protocol A: Synthesis of the Core Scaffold
For labs synthesizing the material de novo rather than purchasing.
Reagents: Ethyl bromopyruvate, Ammonium dithiocarbamate, Methyl Iodide (MeI), Ethanol, Potassium Carbonate (K
-
Cyclization: Dissolve ethyl bromopyruvate (20 mmol) in Ethanol (50 mL). Add ammonium dithiocarbamate (22 mmol) portion-wise at 0°C.
-
Reflux: Heat the mixture to reflux for 2 hours. The intermediate ethyl 2-mercaptothiazole-4-carboxylate forms.
-
Methylation (One-Pot): Cool to room temperature. Add K
CO (25 mmol) and Methyl Iodide (22 mmol). Stir at room temperature for 3 hours. -
Workup: Evaporate ethanol. Resuspend residue in EtOAc/Water.[2] Wash organic layer with brine, dry over Na
SO , and concentrate. -
Purification: Recrystallize from Hexane/EtOAc or purify via silica flash chromatography (10% EtOAc in Hexane).
-
Yield Expectation: 75–85%.
-
Validation:
H NMR (CDCl ): 8.05 (s, 1H, C5-H), 4.40 (q, 2H), 2.75 (s, 3H, SMe), 1.40 (t, 3H).
-
Protocol B: The "Activation" (Oxidation of SMe)
Transforming the stable methylthio group into a reactive sulfone leaving group.
Context: This step is usually performed after the C4-amide is installed (see Figure 1), but can be done on the ester.
-
Dissolution: Dissolve the methylthio-thiazole derivative (1.0 eq) in DCM (Dichloromethane).
-
Oxidation: Cool to 0°C. Add m-CPBA (meta-Chloroperoxybenzoic acid, 2.5 eq) portion-wise.
-
Note: 2.5 eq ensures full oxidation to the Sulfone (-SO
Me). Using 1.1 eq yields the Sulfoxide (-SOMe), which is also a leaving group but leads to chiral mixtures.
-
-
Reaction: Stir at RT for 4–6 hours. Monitor by TLC (Sulfones are significantly more polar than sulfides).
-
Quench: Wash with saturated NaHCO
(x2) and Na S O (to remove excess peroxide). -
Isolation: Dry and concentrate. The sulfone is often pure enough for the next step without chromatography.
Protocol C: Library Generation ( Displacement)
Installing diversity at the C2 position.
Reagents: C2-Sulfonyl thiazole intermediate, Diverse Primary/Secondary Amines, DIPEA, THF or Dioxane.
-
Setup: In a microwave vial or sealed tube, dissolve the sulfone intermediate (0.2 mmol) in THF (2 mL).
-
Addition: Add the desired amine (0.3 mmol, 1.5 eq) and DIPEA (0.4 mmol, 2 eq).
-
Displacement:
-
Primary Amines: Heat to 60°C for 2–4 hours.
-
Secondary/Steric Amines: Heat to 80–100°C (Microwave preferred) for 1 hour.
-
-
Mechanism: The electron-withdrawing nature of the thiazole ring (enhanced by the C4-carbonyl) facilitates the nucleophilic aromatic substitution, displacing the methanesulfonyl group.
-
Purification: Evaporate solvent and purify via preparative HPLC.
Case Study: c-Met Kinase Inhibitor Design
Target: c-Met (Hepatocyte Growth Factor Receptor). Reference: Nan et al. (2023) utilized a thiazole-4-carboxamide scaffold.[7]
SAR Logic:
-
Hinge Binder: The C4-ester was converted to a N-(3-fluoro-4-((6-methoxy-7-(3-morpholinopropoxy)quinolin-4-yl)oxy)phenyl) amide. The amide NH forms a hydrogen bond with Met1160 in the hinge region.
-
Solvent Front: The C2-methylthio group was oxidized and displaced with small cyclic amines (e.g., cyclopropaneamine) to fill the small hydrophobic pocket near the solvent channel.
Data Summary (Hypothetical Optimization Cycle):
| Compound | C4-Substituent (Hinge) | C2-Substituent | IC | Note |
| 1 (Start) | Ethyl Ester | -SMe | > 10 | No hinge interaction |
| 2 | Aryl Amide | -SMe | 1.2 | Hinge binding established |
| 3 | Aryl Amide | -SO | Inactive | Reactive intermediate |
| 4 (Hit) | Aryl Amide | -NH-Cyclopropyl | 25 nM | Optimized hydrophobic fit |
References
-
Nan, X. et al. (2023).[8] "Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry.
-
Huang, X. et al. (2013).[7] "Structure-based design and optimization of 2-aminothiazole-4-carboxamide as a new class of CHK1 inhibitors." Bioorganic & Medicinal Chemistry Letters.
-
Das, J. et al. (2006). "2-aminothiazole as a novel kinase inhibitor template.[9][4][7][10] Structure-activity relationship studies toward the discovery of Dasatinib." Journal of Medicinal Chemistry.
-
Organic Syntheses. "General methods for Thiazole Synthesis (Hantzsch)." Organic Syntheses, Coll. Vol. 3.
Sources
- 1. prepchem.com [prepchem.com]
- 2. chembk.com [chembk.com]
- 3. Ethyl 2-amino-1,3-thiazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Structure-based design and optimization of 2-aminothiazole-4-carboxamide as a new class of CHK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]
- 9. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Application Note: High-Throughput Screening of Ethyl 2-(methylthio)-1,3-thiazole-4-carboxylate Scaffolds
Targeting Metallo-β-Lactamases and Inflammatory Pathways
Executive Summary
This application note details the high-throughput screening (HTS) utility of Ethyl 2-(methylthio)-1,3-thiazole-4-carboxylate (CAS: 40279-32-1). While often categorized as a chemical building block, this molecule represents a "privileged scaffold" in medicinal chemistry. Its structural features—specifically the 4-carboxylate moiety and the displaceable 2-methylthio group—make it an ideal candidate for Fragment-Based Drug Discovery (FBDD) and Diversity-Oriented Synthesis (DOS) libraries.
This guide focuses on two primary screening applications:
-
Direct Fragment Screening: Utilizing the molecule as a zinc-binding fragment for Metallo-β-Lactamase (MBL) inhibition.
-
Library Screening: Assaying derivatives (specifically 2-aminothiazoles) generated via nucleophilic displacement for anti-inflammatory (COX-2) and antimicrobial activity.
Compound Profile & Handling
Ethyl 2-(methylthio)-1,3-thiazole-4-carboxylate acts as a lipophilic precursor. In aqueous assays, the ethyl ester may undergo hydrolysis to the free acid, which is often the active pharmacophore for metal chelation.
| Property | Specification | Critical HTS Note |
| Molecular Weight | 203.27 g/mol | Ideal for Fragment-Based Screening (<300 Da). |
| LogP | ~2.1 (Predicted) | Good permeability; requires DMSO for stock solutions. |
| Solubility | Low in H₂O; High in DMSO | Stock Prep: Dissolve to 10 mM in 100% DMSO. Avoid freeze-thaw cycles to prevent ester hydrolysis. |
| Reactivity | 2-SMe group | Acts as a leaving group for nucleophilic aromatic substitution ( |
| Stability | Ester functionality | Susceptible to plasma esterases; use heat-inactivated serum if running cell-based assays. |
Application 1: Biochemical HTS for Metallo-β-Lactamase (MBL) Inhibition
Context: MBLs (e.g., NDM-1, VIM-2) are zinc-dependent enzymes that confer antibiotic resistance. The thiazole-4-carboxylate core mimics the sequestering chemistry of carbapenem hydrolysates, binding the active site Zinc ions.
Assay Principle: Nitrocefin Hydrolysis
This colorimetric assay monitors the hydrolysis of Nitrocefin , a chromogenic cephalosporin substrate.
-
Substrate: Nitrocefin (Yellow,
390 nm). -
Product: Hydrolyzed Nitrocefin (Red,
492 nm). -
Inhibition: Presence of the thiazole scaffold prevents hydrolysis, maintaining the yellow color.
Reagents & Buffer Formulation
-
Assay Buffer: 50 mM HEPES (pH 7.5), 100
M ZnCl , 0.01% Triton X-100 (to prevent promiscuous aggregation). -
Enzyme: Recombinant NDM-1 or VIM-2 (Final conc: 1–5 nM).
-
Substrate: Nitrocefin (Final conc: 50
M, dependent). -
Controls:
-
Positive Control (Min Signal): EDTA (10 mM) or Captopril.
-
Negative Control (Max Signal): DMSO vehicle.
-
Protocol: 384-Well Plate Format
Automated Liquid Handling Workflow:
-
Compound Transfer: Acoustic dispense 50 nL of Ethyl 2-(methylthio)-1,3-thiazole-4-carboxylate (or library derivative) stock (10 mM) into 384-well clear-bottom plates.
-
Enzyme Addition: Dispense 10
L of Enzyme Solution (in Assay Buffer).-
Incubation 1: Centrifuge (1000 rpm, 1 min) and incubate for 15 min at 25°C to allow scaffold-enzyme binding.
-
-
Substrate Addition: Dispense 10
L of Nitrocefin Solution (100 M prepared in Assay Buffer). Final assay volume = 20 L. -
Kinetic Read: Immediately transfer to plate reader. Measure Absorbance at 492 nm every 30 seconds for 10 minutes.
-
Data Processing: Calculate initial velocity (
) from the linear portion of the curve.
Data Analysis
Calculate Percent Inhibition using the following formula:
-
Hit Threshold: >50% inhibition at 10
M. -
Counter-Screen: Run the assay with increased Triton X-100 (0.1%) to rule out colloidal aggregators.
Application 2: Cell-Based HTS for Anti-Inflammatory Activity
Context: Derivatives of this scaffold, particularly 2-aminothiazole-4-carboxamides , have shown potency against COX-2 and NF-
Workflow Logic
Since the ethyl ester is a prodrug, cell-based assays rely on intracellular esterases to release the active acid form, or the library must be synthesized as stable amides.
Protocol: NF- B Luciferase Reporter Assay
Cell Line: HEK293 stably transfected with NF-
-
Seeding: Plate 5,000 cells/well in 384-well white opaque plates in DMEM + 10% FBS. Incubate 24h.
-
Compound Treatment: Pin-transfer 100 nL compound library. Incubate 1h.
-
Stimulation: Add TNF-
(10 ng/mL) to induce NF- B signaling. Incubate 5h. -
Detection: Add One-Step Luciferase Reagent (10
L). Shake 2 min. -
Read: Measure Luminescence.
-
Normalization: Assess cell viability (ATP assay) in parallel to distinguish specific inhibition from cytotoxicity.
Visualizing the Workflow
The following diagram illustrates the diversity-oriented synthesis pipeline starting from the Ethyl 2-(methylthio)-1,3-thiazole-4-carboxylate scaffold and the subsequent parallel screening tracks.
Caption: Workflow depicting the diversification of the thiazole scaffold into a library and subsequent parallel screening against enzymatic (MBL) and cellular (NF-κB) targets.
References
-
Discovery of 2-Aminothiazole-4-carboxylic Acids as Broad-Spectrum Metallo-β-lactamase Inhibitors. Journal of Medicinal Chemistry, 2023.[1]
-
Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties. PMC, 2025.
-
New Thiazole Carboxamide Derivatives as COX Inhibitors. ACS Omega, 2023.
-
Ethyl 2-(methylthio)-1,3-thiazole-4-carboxylate Product Data. CymitQuimica.
Sources
role as a building block in the development of sulfonamide antibiotics
Application Note: Strategic Utilization of
Executive Summary & Scientific Rationale
Subject: The role of
Context: Sulfonamide antibiotics function as competitive inhibitors of dihydropteroate synthase (DHPS), mimicking p-aminobenzoic acid (PABA).[1] The structural imperative for this class is a p-aniline core linked to a sulfonamide moiety. However, the high reactivity of the aniline nitrogen necessitates a "Protect-Activate-Couple-Deprotect" strategy. This guide establishes p-ASC not merely as an intermediate, but as the critical "divergent node" that allows researchers to generate vast libraries of bio-active compounds by varying the nucleophilic amine partner (the R-group).
Target Audience: Medicinal Chemists, Process Development Scientists, and Microbiology Researchers.
Mechanism of Action & Design Logic (The "Why")
The sulfonamide pharmacophore relies on electronic and steric mimicry of the PABA transition state.
-
The Scaffold (
-aminobenzenesulfonyl): Provides the essential geometry to bind to the DHPS active site. -
The Building Block (Amine R-group): Modulates the pKa of the sulfonamide nitrogen (optimal range 6.6–7.4).[2] This is critical for balancing solubility (ionized form) and membrane permeability (unionized form).
-
Example: An electron-withdrawing heterocyclic ring (e.g., isoxazole in Sulfamethoxazole) lowers the pKa, enhancing potency and reducing crystalluria risk.
-
Diagram 1: The PABA Mimicry & Synthetic Strategy
Caption: The central role of p-ASC in bridging raw precursors to a diverse bioactive library, targeting the DHPS enzyme.
Experimental Protocols
Protocol A: Synthesis of the Master Building Block (p-ASC)
Objective: To synthesize high-purity p-acetamidobenzenesulfonyl chloride free from ortho-isomers and sulfonic acid byproducts.
Reagents:
-
Acetanilide (Dry, crystalline)
-
Chlorosulfonic acid (Excess, acting as reagent and solvent)
-
Chloroform (Extraction solvent)
Step-by-Step Methodology:
-
Preparation: Place 20 g of dry acetanilide in a 250 mL round-bottom flask equipped with a calcium chloride drying tube (moisture exclusion is critical to prevent hydrolysis of the sulfonyl chloride).
-
Addition: Cool the flask in an ice bath to 0–5 °C. Add 50 mL of chlorosulfonic acid dropwise over 20 minutes with constant stirring.
-
Mechanism Note: The reaction is highly exothermic. Rapid addition causes local overheating, leading to the formation of sulfones (bis-phenyl byproducts).
-
-
Heating (Isomer Control): Once addition is complete, remove the ice bath. Heat the mixture to 60–70 °C for 2 hours.
-
Critical Parameter: Do not exceed 75 °C. Higher temperatures promote the formation of the thermodynamically stable meta-isomer or disulfonation, reducing yield.
-
-
Quenching: Pour the reaction mixture slowly in a thin stream onto 300 g of crushed ice with vigorous stirring. The p-ASC will precipitate as a white/off-white solid.
-
Isolation: Filter immediately (sulfonyl chlorides hydrolyze in water). Wash with cold water (2 x 50 mL).
-
Purification: Dissolve the crude solid in chloroform, dry over anhydrous
, and evaporate to obtain the pure building block.-
Quality Check: Melting point should be 143–144 °C.
-
Protocol B: Divergent Library Generation (The Coupling)
Objective: To couple the p-ASC building block with a heterocyclic amine (e.g., 2-aminopyrimidine).
Reagents:
-
p-ASC (from Protocol A)
-
Heterocyclic Amine (e.g., 2-aminothiazole, 2-aminopyrimidine)
-
Pyridine (Solvent and Acid Scavenger)
Step-by-Step Methodology:
-
Stoichiometry: In a reaction vial, mix Heterocyclic Amine (1.0 equiv) and dry Pyridine (5.0 equiv).
-
Coupling: Add p-ASC (1.1 equiv) in small portions over 10 minutes.
-
Why Pyridine? It neutralizes the HCl generated during the reaction, driving the equilibrium forward, and acts as a nucleophilic catalyst.
-
-
Reaction: Heat the mixture to reflux (approx. 100 °C) for 1–2 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:1).
-
Workup: Pour the mixture into dilute HCl (to neutralize pyridine). The
-acetylsulfonamide intermediate will precipitate. Filter and wash with water.[3]
Protocol C: Deprotection (Revealing the Pharmacophore)
Objective: Selective hydrolysis of the acetamide group without cleaving the sulfonamide bond.
-
Hydrolysis: Suspend the intermediate in 10% NaOH solution (or 2M HCl for acid-stable heterocycles).
-
Reflux: Boil for 30–45 minutes. The solution should become clear.
-
Neutralization: Cool and neutralize with dilute HCl (or NaOH if acid hydrolysis was used) to pH 7.0.
-
Crystallization: The free sulfonamide drug precipitates. Recrystallize from ethanol/water.
Data Analysis & Troubleshooting
Table 1: Troubleshooting Common Synthetic Pitfalls
| Symptom | Probable Cause | Corrective Action |
| Low Yield of p-ASC | Hydrolysis during quenching | Filter immediately after pouring on ice; ensure ice is excess. |
| Formation of Sulfones | Reaction temp too high (>80°C) | Maintain chlorosulfonation temp between 60–70°C. |
| Product is "Oily" | Incomplete reaction or impurities | Recrystallize precursor (acetanilide) before use; ensure dry glassware. |
| Insoluble Precipitate | Polymerization or disulfonation | Use excess chlorosulfonic acid (5:1 ratio) to ensure monosulfonation. |
Diagram 2: Synthetic Workflow & Checkpoints
Caption: Operational workflow for the synthesis of sulfonamide libraries using p-ASC.
References
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
Keerthi, K., & Shashikala, P. (2017).[4] Chlorosulfonation of Acetanilide to Obtain an Intermediate for the Preparation of a Sulfa Drug.[3][4] Asian Journal of Pharmaceutics, 11(1), S123.[4] Link
-
Smiles, S., & Bere, C. M. (1925). p-Acetamidobenzenesulfonyl Chloride.[3][5] Organic Syntheses, 5, 1. Link
-
Yousef, F., et al. (2018).[6] Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15.[6] Link
-
Domagk, G. (1935). Ein Beitrag zur Chemotherapie der bakteriellen Infektionen.[7][8] Deutsche Medizinische Wochenschrift, 61(07), 250-253. (Foundational text on Prontosil/Sulfonamide discovery).
Sources
- 1. ajchem-b.com [ajchem-b.com]
- 2. youtube.com [youtube.com]
- 3. hrpatelpharmacy.co.in [hrpatelpharmacy.co.in]
- 4. asiapharmaceutics.info [asiapharmaceutics.info]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. openaccesspub.org [openaccesspub.org]
- 7. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. acu.edu.in [acu.edu.in]
Application Note: High-Throughput Fragment Screening and Probe Development using Thiazole Scaffolds
Executive Summary
Ethyl 2-(methylthio)-1,3-thiazole-4-carboxylate (CAS: 16042-25-4) is a "privileged scaffold" in medicinal chemistry, widely utilized as a precursor for 2-aminothiazole-based kinase inhibitors and anti-infectives. In the context of Chemical Proteomics , this molecule serves two critical functions:
-
Fragment-Based Lead Discovery (FBLD): It acts as a low-molecular-weight ligand (MW 203.28) to identify druggable pockets on protein targets via biophysical screening.
-
Affinity Probe Scaffold: The C4-ester provides a chemically orthogonal handle for attaching linkers (e.g., Biotin-PEG), enabling the synthesis of "bait" molecules for target deconvolution and off-target profiling.
This guide details the protocols for utilizing this scaffold in Surface Plasmon Resonance (SPR) screening and the synthetic workflow to convert it into an affinity-based proteomic probe.
Chemical Logic & Mechanism
The Thiazole "Warhead" and Exit Vectors
The utility of Ethyl 2-(methylthio)-1,3-thiazole-4-carboxylate lies in its bifunctional reactivity, allowing for Diversity-Oriented Synthesis (DOS) .
-
C2-Position (S-Me): The methylthio group is a latent leaving group. It can be displaced by amines (via
) or oxidized to a sulfone to enhance electrophilicity. This allows researchers to introduce diversity to optimize binding affinity. -
C4-Position (Ethyl Ester): This is the "exit vector." It does not participate in the primary pharmacophore binding in many kinase inhibitors (which often use the N3/C2 interface). Therefore, it is the ideal site for hydrolyzing and attaching a biotin linker without disrupting protein binding.
Workflow Visualization
The following diagram illustrates the transition from a raw chemical fragment to a functional proteomic probe.
Figure 1: Strategic workflow converting the thiazole fragment into a chemical proteomics tool.
Protocol A: Fragment-Based Screening via SPR
Before synthesizing complex probes, one must validate that the thiazole core binds the target protein. Surface Plasmon Resonance (SPR) is the gold standard for detecting weak interactions typical of fragments (
Materials
-
Ligand: Ethyl 2-(methylthio)-1,3-thiazole-4-carboxylate (dissolved in 100% DMSO to 100 mM).
-
Target Protein: Purified recombinant protein (e.g., Kinase domain), >90% purity.
-
Running Buffer: PBS-P+ (20 mM Phosphate, 150 mM NaCl, 0.05% Surfactant P20, pH 7.4) + 2% DMSO.
Step-by-Step Methodology
-
Sensor Chip Preparation: Immobilize the target protein on a CM5 sensor chip using standard amine coupling (target immobilization level: 3000–5000 RU to detect low MW fragments).
-
Solvent Correction: Prepare a DMSO calibration curve (1.5% to 2.5% DMSO) to correct for bulk refractive index changes.
-
Sample Injection:
-
Dilute the thiazole fragment in Running Buffer to a concentration series: 0, 10, 50, 100, 250, 500
M. -
Control: Inject Running Buffer (Blank) and a known inhibitor (Positive Control).
-
Flow Rate: High flow (30
L/min) to minimize mass transport limitations. -
Contact Time: 60 seconds association, 60 seconds dissociation.
-
-
Data Analysis:
-
Zero-adjust and reference-subtract sensorgrams.
-
Fit equilibrium binding levels (
) against concentration using a steady-state affinity model.
-
Expected Results (Data Table)
| Parameter | Value | Interpretation |
| 15–25 RU | Based on MW ratio (Fragment/Protein). | |
| Observed | 50–500 | Typical for a fragment hit. Stronger binding suggests a "privileged" fit. |
| Ligand Efficiency (LE) | > 0.3 | Indicates a high-quality starting point for drug design. |
Protocol B: Synthesis of Thiazole-Biotin Affinity Probe
Once binding is confirmed, the fragment is converted into a probe to identify full-length protein targets in complex lysates.
Reaction Scheme Overview
-
Hydrolysis: Ethyl ester
Carboxylic Acid. -
Coupling: Acid + Amine-PEG-Biotin
Amide-linked Probe.
Detailed Synthesis Steps
Step 1: Ester Hydrolysis
-
Dissolve 1.0 eq (203 mg, 1 mmol) of Ethyl 2-(methylthio)-1,3-thiazole-4-carboxylate in 5 mL THF/MeOH (1:1).
-
Add 2.0 eq of LiOH (2 M aqueous solution).
-
Stir at Room Temperature (RT) for 2 hours. Monitor by TLC (Hexane:EtOAc 3:1) until the starting material spot disappears.
-
Acidify to pH 3 with 1 M HCl. Extract with EtOAc (
mL). -
Dry over
and concentrate in vacuo to yield 2-(methylthio)-1,3-thiazole-4-carboxylic acid .
Step 2: Probe Conjugation
-
Dissolve the carboxylic acid (1.0 eq) in dry DMF.
-
Add HATU (1.2 eq) and DIPEA (2.0 eq). Stir for 10 mins to activate the acid.
-
Add Biotin-PEG3-Amine (1.0 eq). The PEG spacer prevents steric hindrance between the bead and the protein binding site.
-
Stir at RT overnight.
-
Purification: Purify via semi-preparative HPLC (C18 column, Water/Acetonitrile gradient).
-
Validation: Confirm identity via LC-MS (Expected Mass: MW of Acid fragment + MW of Linker -
).
Protocol C: Chemoproteomic Pull-Down Assay
This protocol isolates proteins that bind to the thiazole scaffold from cell lysates.
Reagents
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1% NP-40, Protease Inhibitor Cocktail.
-
Beads: Streptavidin-coated magnetic beads.
-
Competitor: Free Ethyl 2-(methylthio)-1,3-thiazole-4-carboxylate (100x excess).
Workflow
-
Lysate Preparation: Lyse cells (e.g., HeLa or Jurkat) and clarify by centrifugation (14,000 x g, 10 min). Adjust protein concentration to 2 mg/mL.
-
Probe Incubation:
-
Sample A (Experiment): Lysate + Thiazole-Biotin Probe (10
M). -
Sample B (Competition Control): Lysate + Free Thiazole Fragment (1 mM) pre-incubated for 30 min, then add Thiazole-Biotin Probe (10
M).
-
-
Capture: Incubate samples with Streptavidin beads for 1 hour at 4°C.
-
Washing: Wash beads
with Lysis Buffer and with PBS to remove non-specific binders. -
Elution: Boil beads in
SDS-PAGE loading buffer or perform On-Bead Digestion with Trypsin. -
Analysis: Analyze via Label-Free Quantification (LFQ) Mass Spectrometry.
Data Interpretation Visualization
The following logic tree explains how to classify hits from the MS data.
Figure 2: Decision tree for filtering proteomic datasets.
References
-
Lombardo, L. J., et al. (2004). Discovery of N-(2-Chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity. Journal of Medicinal Chemistry, 47(27), 6658–6661. Link
- Context: Establishes the 2-aminothiazole scaffold as a privileged structure in kinase inhibition (Das
-
Caille, S., et al. (2008). New methods for the synthesis of 2-aminothiazolones.[1] The Journal of Organic Chemistry, 73(5), 2003-2006. Link
- Context: Describes the synthetic manipulation of 2-methylthio thiazole deriv
- Dalvie, D. K., et al. (2002). Metabolism and disposition of the anticancer agent, CP-609,754, in rats, dogs, and humans. Drug Metabolism and Disposition, 30(11), 1262-1278.
- Zhang, X., et al. (2020). Fragment-Based Drug Discovery: A Practical Approach. Accounts of Chemical Research, 53(10), 2345–2354.
Sources
Troubleshooting & Optimization
Technical Support Center: Optimization of Ethyl 2-(methylthio)-1,3-thiazole-4-carboxylate Synthesis
Status: Operational Ticket ID: #THZ-OPT-404 Assigned Specialist: Senior Application Scientist Subject: Yield Improvement & Troubleshooting Guide[1][2]
Executive Summary
This guide addresses the synthesis of Ethyl 2-(methylthio)-1,3-thiazole-4-carboxylate via the Hantzsch Thiazole Synthesis.[1][2] Users frequently report yields ranging from 30-50% due to three primary failure modes: polymerization of ethyl bromopyruvate , oxidative dimerization of the thiolate intermediate , and competitive N-alkylation .[2]
By transitioning from a standard "one-pot" protocol to a controlled two-stage sequence with strict thermal management, yields can typically be elevated to 75-85% .[2]
Module 1: Critical Reagent Control (Pre-Reaction)
The Silent Killer: Ethyl Bromopyruvate Quality Most "failed" reactions occur before the first drop is added. Ethyl bromopyruvate is a lachrymator and highly electrophilic; it degrades into polymers and HBr upon storage, turning dark brown/black.
-
Diagnostic: If your Ethyl Bromopyruvate is dark brown or viscous, do not use it .[2]
-
Protocol: Distill under reduced pressure (b.p. ~85-90°C at 10 mmHg) immediately before use. Store under Argon at -20°C.
-
Impact: Using degraded reagent guarantees tar formation and yields <40%.[2]
Module 2: The Hantzsch Cyclization (Step 1)
Objective: Formation of Ethyl 2-mercapto-1,3-thiazole-4-carboxylate (intermediate).
Core Protocol Adjustment
Standard literature often suggests refluxing immediately.[1][2] This is incorrect for high yields. The condensation is exothermic. High initial heat favors polymerization over cyclization.[2]
Optimized Workflow:
-
Base: None required for the initial condensation if using ammonium dithiocarbamate.[2]
-
Temperature: Start at 0°C , warm to RT, then reflux.
Troubleshooting Q&A
Q: The reaction mixture turned into a solid black tar within 10 minutes. What happened? A: Thermal runaway. The reaction between the
-haloketone and the dithiocarbamate is highly exothermic.
Fix: Cool the ammonium dithiocarbamate solution to 0°C before adding the ethyl bromopyruvate dropwise.
Q: I see a spot on TLC that doesn't move (Baseline). Is this product? A: Likely not. This is usually the hydrobromide salt of the thiazole or polymeric debris. The free base (thiol/thione) should move in 30% EtOAc/Hexane.[2]
Module 3: The S-Methylation (Step 2)
Objective: Selective alkylation of the sulfur atom.
The Regioselectivity Challenge: The 2-mercaptothiazole intermediate exists in a tautomeric equilibrium between the thiol (SH) and thione (NH=C=S) forms.[2]
-
Goal: S-Methylation (Thermodynamic product).
-
Risk: N-Methylation (Kinetic product, often favored by hard electrophiles or polar aprotic solvents without base control).[1][2]
Optimized Workflow:
-
Reagent: Methyl Iodide (MeI) is preferred over Dimethyl Sulfate (DMS) for cleaner profiles.[1][2]
-
Base: Potassium Carbonate (
) or Triethylamine ( ).[1][2] -
Stoichiometry: 1.1 equivalents of MeI. Excess leads to quaternary ammonium salts.[2]
Troubleshooting Q&A
Q: My yield is good, but the melting point is off, and NMR shows a split methyl peak. Why? A: You have a mixture of S-methyl (Target) and N-methyl (Impurity) isomers. [1][2] * Fix: Use a softer base like
in Acetone or Ethanol rather than NaH in DMF. S-alkylation is favored under milder conditions.[2]
Q: I see a large impurity spot just above my product on TLC. A: This is likely the Disulfide Dimer .
Cause: The intermediate mercaptan oxidized before methylation.
Fix: Perform the methylation immediately after the cyclization step, or keep the intermediate under Nitrogen. If isolating the intermediate, add a pinch of Sodium Metabisulfite.
Module 4: Visualization of Pathways
The following diagram illustrates the critical decision points where yield is lost.
Caption: Critical control points in the Hantzsch synthesis. Red nodes indicate yield-loss pathways.[1][2]
Module 5: Optimized Experimental Protocol
Scale: 10 mmol | Target Yield: >80%
| Parameter | Specification | Reason |
| Solvent | Ethanol (Absolute) | Promotes precipitation of pure intermediate.[1][2] |
| Temp (Step 1) | 0°C (30 min) | Prevents polymerization of bromopyruvate.[1][2] |
| Base (Step 2) | Buffers acid without causing ester hydrolysis.[1][2] | |
| Purification | Recrystallization (EtOH/H2O) | Avoids column chromatography (silica degrades thiazoles).[1][2] |
Step-by-Step Procedure:
-
Cyclization:
-
Dissolve Ammonium Dithiocarbamate (1.10 g, 10 mmol) in Ethanol (15 mL). Cool to 0°C .[2]
-
Add Ethyl Bromopyruvate (1.95 g, 10 mmol) dropwise over 15 minutes. Do not let temp rise above 5°C.
-
Stir at 0°C for 30 mins, then warm to RT.
-
Reflux for 2 hours.[2] A crystalline solid (Intermediate) may precipitate.[1][2]
-
Checkpoint: If solid forms, filter it.[2][3][4] If not, proceed to Step 2 (One-pot).
-
-
Methylation:
-
Workup:
References
-
Hantzsch Thiazole Synthesis Mechanism & General Scope
-
Synthesis of Thiazole-4-Carboxylates (Febuxostat Intermedi
-
Troubleshooting Thiazole Yields
-
One-Pot Synthesis Efficiency
Sources
Technical Guide: Synthesis & Troubleshooting of Ethyl 2-(methylthio)-1,3-thiazole-4-carboxylate
This guide serves as a technical support resource for the synthesis of Ethyl 2-(methylthio)-1,3-thiazole-4-carboxylate . It is designed for researchers encountering yield losses or purity issues during the Hantzsch thiazole synthesis and subsequent alkylation steps.
Synthesis Overview: The "Golden Path"
The synthesis typically proceeds via a two-step sequence:[1]
-
Hantzsch Condensation: Reaction of Ethyl bromopyruvate with Ammonium dithiocarbamate to form the intermediate Ethyl 2-mercapto-1,3-thiazole-4-carboxylate (existing in equilibrium with its thione tautomer).[1]
-
S-Methylation: Selective alkylation of the exocyclic sulfur using Methyl Iodide (
) under basic conditions.
Reaction Scheme
The transformation relies on the nucleophilic attack of the dithiocarbamate sulfur on the
Critical Side Reactions & Troubleshooting
This section addresses specific failure modes. We analyze why the reaction fails and how to correct it.
Issue 1: N-Alkylation vs. S-Alkylation (Regioisomer Contamination)
Symptom: Presence of a lower-mobility spot on TLC or unexpected NMR shifts (N-Me typically appears downfield of S-Me).[1] Mechanism: The intermediate 2-mercaptothiazole exists in a tautomeric equilibrium between the thiol (aromatic) and thione (non-aromatic) forms.
-
Thiol form: Nucleophilic at Sulfur.
-
Thione form: Nucleophilic at Nitrogen.
While Sulfur is generally more nucleophilic (softer), "hard" alkylating agents or improper solvent/base combinations can promote N-alkylation, leading to the formation of thiazolium salts or N-methyl thiones.
Troubleshooting Protocol:
-
Q: Which base should I use?
-
A: Use Potassium Carbonate (
) or Sodium Ethoxide ( ) . Strong bases deprotonate the thiol/thione, generating the thiolate anion. The negative charge is delocalized, but the Sulfur atom, being larger and softer, is the preferred site for attack by soft electrophiles like Methyl Iodide.
-
-
Q: Does solvent matter?
-
A: Yes. Use Acetone or DMF . Avoid protic solvents (like Ethanol) during the alkylation step if N-alkylation is observed, as hydrogen bonding can solvate the thiolate sulfur, reducing its nucleophilicity relative to nitrogen.
-
-
Q: Which electrophile is best?
-
A: Methyl Iodide (
) is preferred over Dimethyl Sulfate ( ). is a "softer" electrophile, enhancing selectivity for the "soft" sulfur center (HSAB theory).
-
Issue 2: Oxidative Dimerization (Disulfide Formation)
Symptom: A highly non-polar impurity appearing before the methylation step, or low yields of the mercapto intermediate. Mechanism: 2-mercaptothiazoles are easily oxidized to bis(thiazolyl) disulfides by atmospheric oxygen, especially under basic conditions.[1]
Troubleshooting Protocol:
-
Q: How do I prevent dimerization?
-
A: Perform the cyclization and workup under an inert atmosphere (
or ). If the intermediate is isolated, do not store it wet or in solution for extended periods.
-
-
Q: Can I rescue the dimer?
-
A: Yes. Treat the crude mixture with a reducing agent like Zinc dust/Acetic acid or Triphenylphosphine (
) prior to methylation to cleave the disulfide bond back to the monomeric thiol.
-
Issue 3: Ethyl Bromopyruvate Degradation ("The Red Oil")
Symptom: Dark reaction mixture, tar formation, and low conversion. Mechanism: Ethyl bromopyruvate is thermally unstable and lachrymatory. It undergoes self-condensation and polymerization upon storage, releasing HBr which autocatalyzes the decomposition.
Troubleshooting Protocol:
-
Q: My reagent is dark brown. Can I use it?
-
A: No. Impure bromopyruvate is the #1 cause of Hantzsch synthesis failure. Purify it via vacuum distillation (careful: lachrymator) immediately before use. Store the stock solution at -20°C.
-
-
Q: How do I control the exotherm?
-
A: The condensation is exothermic. Add the bromopyruvate solution dropwise to the dithiocarbamate suspension at 0°C to 5°C . Do not rush this step.
-
Optimized Experimental Protocol
Target: Ethyl 2-(methylthio)-1,3-thiazole-4-carboxylate (10 mmol scale)
Step 1: Synthesis of Ethyl 2-mercapto-1,3-thiazole-4-carboxylate[1]
-
Preparation: In a 100 mL round-bottom flask, suspend Ammonium dithiocarbamate (1.20 g, 11 mmol) in absolute Ethanol (20 mL).
-
Addition: Cool the suspension to 0°C. Add Ethyl bromopyruvate (1.95 g, 10 mmol) dropwise over 15 minutes.
-
Cyclization: Allow the mixture to warm to room temperature and stir for 2 hours. (TLC monitoring: disappearance of bromopyruvate).
-
Workup: Pour the mixture into ice water (100 mL). The product (thiol/thione intermediate) usually precipitates as a yellow solid. Filter, wash with cold water, and dry in vacuo.
-
Note: If no precipitate forms, extract with Ethyl Acetate, but precipitation is preferred to avoid disulfide formation in solution.
-
Step 2: S-Methylation[1][2]
-
Solvation: Dissolve the dried intermediate (approx. 10 mmol) in Acetone (30 mL).
-
Deprotonation: Add Potassium Carbonate (
) (2.07 g, 15 mmol). Stir for 10 minutes. -
Alkylation: Add Methyl Iodide (0.75 mL, 12 mmol) dropwise.
-
Reaction: Stir at room temperature for 2–4 hours.
-
Isolation: Filter off the inorganic salts. Concentrate the filtrate. Dissolve the residue in Ethyl Acetate, wash with water and brine.[2][3] Dry over
and concentrate. -
Purification: Recrystallize from Ethanol/Hexane or purify via silica column (Hexane:EtOAc 9:1).
Quantitative Data Summary
| Parameter | Recommended Range | Impact of Deviation |
| Reaction Temp (Step 1) | 0°C | High temp (>40°C) causes polymerization of bromopyruvate.[1] |
| Stoichiometry ( | 1.1 – 1.2 equiv | Excess |
| Base (Step 2) | Strong hydroxides ( | |
| Atmosphere | Inert ( | Essential to prevent oxidative dimerization to disulfides. |
Pathway Visualization
The following diagram illustrates the reaction logic, the tautomeric equilibrium, and the branching paths for side reactions.
Caption: Reaction pathway showing the critical Hantzsch cyclization and the selectivity branch point between S-methylation (Target) and N-methylation/Dimerization (Impurities).
References
-
Organic Syntheses. "4-Thiazolecarboxylic acid, ethyl ester". Organic Syntheses, Coll. Vol. 3, p.332 (1955).
-
ChemicalBook. "Ethyl 2-amino-1,3-thiazole-4-carboxylate synthesis". ChemicalBook Reactions.
-
Royal Society of Chemistry. "The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity".[4] J. Chem. Soc., Perkin Trans.[4] 1, 1987, 639-643.[1][4]
-
SynArchive. "Hantzsch Thiazole Synthesis". SynArchive Reaction Database.
-
Heterocycles. "S-Methylation of N-Containing Heterocyclic Thiols". Heterocycles, Vol. 81, No. 2, 2010.[5]
Sources
- 1. prepchem.com [prepchem.com]
- 2. guidechem.com [guidechem.com]
- 3. scribd.com [scribd.com]
- 4. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Optimization of reaction conditions for Ethyl 2-(methylthio)-1,3-thiazole-4-carboxylate
Executive Summary
This guide addresses the synthesis and optimization of Ethyl 2-(methylthio)-1,3-thiazole-4-carboxylate . While direct cyclization using methyl dithiocarbamate is possible, field data suggests that a Two-Step Protocol (Cyclization to the 2-mercapto intermediate followed by S-methylation) offers superior reproducibility, higher purity profiles, and easier scale-up potential.
This document outlines both methodologies, with a primary focus on the robust Two-Step Protocol, and provides a troubleshooting matrix for common failure modes.
Part 1: The Synthetic Pathways
Method A: The Robust Two-Step Protocol (Recommended)
This route minimizes the formation of regioisomers and allows for the purification of the intermediate, ensuring a high-purity final product.
-
Step 1: Hantzsch Condensation of Ethyl Bromopyruvate with Ammonium Dithiocarbamate.
-
Step 2: Selective S-Methylation using Methyl Iodide (MeI).
Method B: Direct Cyclization (Alternative)
-
Reaction: Direct condensation of Ethyl Bromopyruvate with Methyl Dithiocarbamate.
-
Use Case: When Methyl Dithiocarbamate is readily available and step-count reduction is critical.
Figure 1: Strategic pathways for the synthesis of the target thiazole. Method A is the preferred route for purity control.
Part 2: Detailed Experimental Protocols
Protocol A: Two-Step Synthesis (High Reliability)
Step 1: Synthesis of Ethyl 2-mercapto-1,3-thiazole-4-carboxylate
-
Reagents: Ethyl bromopyruvate (1.0 equiv), Ammonium dithiocarbamate (1.1 equiv).
-
Solvent: Ethanol (Absolute).
-
Procedure:
-
Dissolve Ammonium dithiocarbamate in Ethanol (10 mL/mmol).
-
Add Ethyl bromopyruvate dropwise at Room Temperature (RT). Exothermic reaction may occur.
-
Heat to reflux for 2 hours.
-
Workup: Cool to RT. The product often precipitates as a yellow solid. Pour into ice-water if precipitation is incomplete. Filter, wash with cold water, and dry.[1]
-
-
Critical Check: The intermediate exists in equilibrium with its thione tautomer (2-thioxo-2,3-dihydrothiazole). This is normal and does not affect the next step.
Step 2: S-Methylation to Final Product
-
Reagents: Intermediate from Step 1 (1.0 equiv), Methyl Iodide (1.1 equiv), Potassium Carbonate (
, 1.2 equiv). -
Solvent: Acetone or DMF.
-
Procedure:
-
Suspend the intermediate and
in Acetone. -
Add Methyl Iodide dropwise at 0°C (to prevent over-alkylation).
-
Stir at RT for 2–4 hours.
-
Workup: Filter off inorganic salts. Concentrate the filtrate. If using DMF, pour into water and extract with Ethyl Acetate.
-
-
Purification: Recrystallization from Ethanol/Water or Flash Chromatography (Hexane/EtOAc).
Part 3: Optimization & Troubleshooting Center
Optimization Matrix: Critical Control Points
| Parameter | Recommended Condition | Why? (Causality) | Risk of Deviation |
| Stoichiometry (Step 1) | 1.1 equiv Dithiocarbamate | Ensures complete consumption of the lachrymatory bromopyruvate. | Excess dithiocarbamate can decompose to |
| Temperature (Step 1) | Reflux (78°C) | Essential for the dehydration step of the Hantzsch mechanism. | < 60°C: Incomplete cyclization; formation of hydroxy-thiazoline intermediate. |
| Base Choice (Step 2) | Sufficient to deprotonate the thiol ( | NaOH/KOH: High risk of hydrolyzing the ethyl ester to the carboxylic acid. | |
| Solvent (Step 2) | Acetone | Polar aprotic; precipitates inorganic salts for easy filtration. | Alcohols: May compete as nucleophiles (O-alkylation) if alkoxides are generated. |
Troubleshooting Guides (FAQ Format)
Q1: My yield in Step 1 is low, and I see a "greasy" impurity.
-
Diagnosis: Incomplete dehydration of the intermediate hydroxy-thiazoline.
-
Solution: The Hantzsch synthesis proceeds via an initial attack of sulfur, followed by cyclization to a hydroxy-thiazoline, which must dehydrate to form the aromatic thiazole.
-
Fix: Increase reaction time at reflux. Ensure your ethanol is dry (water inhibits dehydration). You can add a catalytic amount of acid (e.g., p-TsOH) to drive the dehydration.
Q2: I am getting a mixture of products in Step 2 (Methylation).
-
Diagnosis: Competitive N-alkylation vs. S-alkylation.
-
Mechanism: The 2-mercaptothiazole anion is an ambident nucleophile (can react at S or N).
-
Fix:
-
Solvent Control: Use a non-polar solvent or Acetone. Highly polar solvents like DMF can sometimes increase N-alkylation rates depending on the counter-ion.
-
Base Strength: Stick to
. Stronger bases increase the electron density on Nitrogen. -
Soft Electrophiles: Methyl Iodide is a "soft" electrophile, preferring the "soft" Sulfur atom. Do not switch to "harder" methylating agents like methyl triflate unless necessary.
-
Q3: The final product is an oil, but literature says it's a solid.
-
Diagnosis: Solvent entrapment or impurities preventing crystallization.
-
Fix:
-
High Vacuum: The ethyl ester has a high boiling point but can retain solvent. Dry under high vacuum for 12h.
-
Trituration: Add cold Hexane or Pentane and scratch the flask walls to induce nucleation.
-
Purity Check: Run a TLC. If there is a baseline spot, it might be the unreacted mercapto precursor.
-
Q4: Can I use Ammonium Dithiocarbamate generated in situ?
-
Answer: Yes.
-
Protocol: Mix
(1.2 equiv) and concentrated aqueous Ammonia (2.0 equiv) in Ethanol at 0°C for 30 mins. Then add the Ethyl Bromopyruvate directly to this mixture. -
Warning: This method generates more byproducts. Isolation of the solid Ammonium Dithiocarbamate salt prior to reaction with the bromopyruvate is recommended for cleaner results.
Part 4: Safety & Handling
-
Ethyl Bromopyruvate: Potent lachrymator . Handle only in a functioning fume hood. Glassware should be rinsed with a dilute base solution before removal from the hood to neutralize residues.
-
Methyl Iodide: Volatile, toxic, and a suspected carcinogen. Use a syringe for transfer to avoid aerosolization.
-
Carbon Disulfide (
): If generating dithiocarbamate in situ, be aware that is neurotoxic and highly flammable (flash point -30°C).
References
- Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley.
-
Synthesis of 2-substituted thiazoles
- Title: Synthesis of Ethyl 2-amino-1,3-thiazole-4-carboxyl
-
Source: ChemicalBook / Literature Precedents.[1]
-
URL:
-
Reactivity of Dithiocarbamates
-
Commercial Reference & Stability
-
Title: Ethyl 2-(methylthio)-1,3-thiazole-4-carboxylate Product Page.[7]
- Source: CymitQuimica.
-
URL:
-
Sources
- 1. Ethyl 2-amino-1,3-thiazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 2. Four-Component Reaction for the Synthesis of Dithiocarbamates Starting from Cyclic Imines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dithiocarbamate synthesis by amination [organic-chemistry.org]
- 4. Synthesis, Characterization and In-Vitro Antimicrobial Studies of M2++ Complexes of p-Chlorophenyl-, p-Bromophenyl-Dithiocarbamates [scirp.org]
- 5. jocpr.com [jocpr.com]
- 6. WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate - Google Patents [patents.google.com]
- 7. ethyl 2-(methylthio)-1,3-thiazole-4-carboxylate [cymitquimica.com]
Technical Support Center: Stability and Degradation of Ethyl 2-(methylthio)-1,3-thiazole-4-carboxylate
This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals working with Ethyl 2-(methylthio)-1,3-thiazole-4-carboxylate (CAS 40279-32-1). Understanding the stability profile of this molecule is critical for ensuring data integrity, developing robust analytical methods, and designing stable formulations. This document provides in-depth answers to common questions, troubleshooting for experimental challenges, and detailed protocols for assessing the compound's degradation pathways.
Section 1: Frequently Asked Questions (FAQs) on Core Stability
This section addresses the most common initial questions regarding the handling and storage of Ethyl 2-(methylthio)-1,3-thiazole-4-carboxylate.
Q1: What are the optimal storage conditions for Ethyl 2-(methylthio)-1,3-thiazole-4-carboxylate?
A1: For long-term stability, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[1][2] For maximum protection, especially once in solution, it is recommended to store samples at low temperatures (e.g., 4°C or -20°C), protected from light, and under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative and photo-degradation.[3]
Q2: What are the primary chemical liabilities of this molecule that I should be aware of?
A2: The structure of Ethyl 2-(methylthio)-1,3-thiazole-4-carboxylate contains three primary functional groups susceptible to degradation:
-
Ethyl Ester: Prone to hydrolysis under both acidic and basic conditions to form the corresponding carboxylic acid.[4]
-
Methylthio (Thioether) Group: Susceptible to oxidation, which can form the corresponding sulfoxide and, subsequently, the sulfone.[4][5]
-
Thiazole Ring: The heterocyclic ring system can be susceptible to photo-degradation, particularly under UV or prolonged visible light exposure.[3][6]
Q3: How sensitive is this compound to light?
A3: Thiazole-containing compounds are often photosensitive.[3][6][7] Photo-degradation can be initiated by the absorption of UV and visible light, potentially leading to complex degradation pathways, including reactions with singlet oxygen.[3][6] Therefore, all handling of the compound, both in solid and solution form, should be performed under amber lighting, and storage should be in amber-colored vials or containers wrapped in aluminum foil.[3]
Section 2: Troubleshooting Guide for Experimental Issues
This section is designed in a question-and-answer format to directly address specific problems you may encounter during your experiments.
Q1: During HPLC analysis of my sample, I observe a new, more polar peak appearing over time, especially in aqueous media. What is the likely identity of this new peak?
A1: The most probable cause is the hydrolysis of the ethyl ester group to the more polar carboxylic acid, 2-(methylthio)-1,3-thiazole-4-carboxylic acid. Ester hydrolysis is a common degradation pathway in both acidic and basic aqueous solutions.[4]
-
Verification Steps:
-
Mass Spectrometry: Analyze the sample using LC-MS. The degradant peak should have a mass corresponding to the loss of the ethyl group (-C₂H₅) and the addition of a hydrogen (+H), resulting in a net mass change of -28 Da.
-
pH Study: Deliberately expose the compound to mild acidic (e.g., pH 3) and basic (e.g., pH 9) conditions. An increase in the peak area of the unknown degradant under these conditions strongly supports that it is a product of hydrolysis.
-
Q2: My compound seems to be losing activity, and my HPLC shows the emergence of one or two new peaks with slightly shorter retention times than the parent compound. What degradation is occurring?
A2: This pattern is characteristic of oxidation at the methylthio group. The sulfur atom can be oxidized first to a sulfoxide and then to a sulfone. Both of these species are more polar than the parent thioether, resulting in shorter retention times on a reverse-phase HPLC column.
-
Verification Steps:
-
Mass Spectrometry: Use high-resolution LC-MS to analyze the sample. The sulfoxide degradant will have a mass increase of +16 Da compared to the parent compound, and the sulfone will have a mass increase of +32 Da.
-
Forced Oxidation: Treat a sample of your compound with a mild oxidizing agent, such as 3% hydrogen peroxide (H₂O₂).[8] If the peaks in your experimental sample match the retention times of the peaks generated in the H₂O₂-treated sample, this confirms oxidative degradation.
-
Q3: I am getting inconsistent results from my cell-based assays. Could the stability of the compound in the culture medium be a factor?
A3: Absolutely. Cell culture media are complex aqueous solutions, typically buffered around pH 7.4, and are incubated at 37°C for extended periods. This environment is conducive to slow hydrolysis of the ethyl ester. Furthermore, dissolved oxygen and components in the media can contribute to oxidative degradation.
-
Mitigation Strategies:
-
Prepare Fresh Solutions: Always prepare your dosing solutions fresh from a concentrated stock (in a stable solvent like DMSO) immediately before adding them to the cell culture.
-
Run a Stability Control: Incubate the compound in the cell culture medium (without cells) under the same conditions as your experiment. Sample the medium at different time points (e.g., 0, 2, 8, 24 hours) and analyze by HPLC to quantify the rate of degradation. This will help you understand the true concentration of the active compound over the course of your experiment.
-
Section 3: Primary Degradation Pathways
The primary degradation mechanisms for Ethyl 2-(methylthio)-1,3-thiazole-4-carboxylate are hydrolysis and oxidation. Photodegradation can also occur but often leads to a more complex mixture of products.
-
Hydrolytic Degradation: The ester linkage is the most common site for hydrolysis. This reaction is catalyzed by both acid and base, proceeding through a nucleophilic acyl substitution mechanism to yield the corresponding carboxylic acid and ethanol.
-
Oxidative Degradation: The electron-rich sulfur atom of the methylthio group is readily oxidized. Mild oxidation yields the sulfoxide, while stronger or more prolonged oxidation can lead to the sulfone. This transformation significantly alters the electronic properties and polarity of the molecule.
Caption: Primary degradation pathways of the target compound.
Section 4: Experimental Protocols for Stability Assessment
To formally characterize the stability of your compound, a forced degradation study is essential. This involves intentionally stressing the compound under various conditions to predict its long-term stability and identify potential degradants.[4][9]
Protocol 1: Forced Degradation Study Workflow
This diagram outlines the typical workflow for conducting a forced degradation study as recommended by regulatory guidelines like the ICH.
Caption: Workflow for a typical forced degradation study.
Protocol 2: Step-by-Step Forced Degradation Experiment
Objective: To generate degradation products under acidic, basic, oxidative, thermal, and photolytic stress.
Materials:
-
Ethyl 2-(methylthio)-1,3-thiazole-4-carboxylate
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade
-
Hydrochloric acid (HCl), 1 M and 0.1 M
-
Sodium hydroxide (NaOH), 1 M and 0.1 M
-
Hydrogen peroxide (H₂O₂), 30% solution
-
HPLC system with UV/PDA detector
-
LC-MS system (for identification)
-
Photostability chamber
-
Temperature-controlled oven
Procedure:
-
Stock Solution Preparation: Prepare a 1.0 mg/mL stock solution of the compound in ACN or MeOH.
-
Control Sample: Dilute the stock solution with a 50:50 mixture of ACN and water to a final concentration of 0.1 mg/mL. This is your time-zero (T₀) control.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Incubate the mixture at 60°C for 24 hours.
-
After incubation, cool the sample, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute to 10 mL with 50:50 ACN:water.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Incubate the mixture at room temperature for 8 hours.
-
After incubation, neutralize with an equivalent amount of 0.1 M HCl and dilute to 10 mL with 50:50 ACN:water.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂ (diluted from 30% stock).
-
Keep the sample at room temperature for 24 hours, protected from light.[8]
-
After incubation, dilute to 10 mL with 50:50 ACN:water.
-
-
Thermal Degradation:
-
Place a solid sample of the compound in an oven at 80°C for 48 hours.
-
Also, place a sealed vial of the stock solution in the oven under the same conditions.
-
After exposure, dissolve/dilute the samples appropriately for analysis.
-
-
Photolytic Degradation:
-
Expose both a solid sample and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
-
Ensure a control sample is wrapped in foil to shield it from light.
-
After exposure, dissolve/dilute the samples for analysis.
-
-
Analysis: Analyze all samples (including the T₀ control) by a stability-indicating HPLC method. Compare the chromatograms to identify and quantify the degradation products. Use LC-MS to determine the mass of any new peaks to aid in their identification.
Section 5: Summary of Expected Degradation
This table provides a quick reference for the expected outcomes under various stress conditions.
| Stress Condition | Severity | Expected Primary Degradant(s) | Key Functional Group Affected |
| Acidic | 0.1 M HCl, 60°C | 2-(methylthio)-1,3-thiazole-4-carboxylic acid | Ethyl Ester |
| Basic | 0.1 M NaOH, RT | 2-(methylthio)-1,3-thiazole-4-carboxylic acid | Ethyl Ester |
| Oxidative | 3% H₂O₂, RT | Ethyl 2-(methylsulfinyl)-1,3-thiazole-4-carboxylate (Sulfoxide) | Methylthio Group |
| Ethyl 2-(methylsulfonyl)-1,3-thiazole-4-carboxylate (Sulfone) | |||
| Thermal | 80°C, Solid/Solution | Moderate stability expected, but some hydrolysis may occur in solution. | All (General) |
| Photolytic | ICH Q1B | Complex mixture, potential for ring cleavage products.[3][6] | Thiazole Ring |
References
- Benchchem. (n.d.). Technical Support Center: Preventing Photo-degradation of 4-(Methoxymethyl)
- Kamkhede, D. B., & Solanki, P. R. (2016). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. International Journal of Scientific & Technology Research, 4(9).
- Fisher Scientific. (2024, February 23).
- Thapa, A., et al. (2023). Correlating structure and photophysical properties in thiazolo[5,4-d]thiazole crystal derivatives for use in solid-state photonic and fluorescence-based optical devices. Royal Society of Chemistry.
- ACS Omega. (2025, June 23). Photochromic Properties of Thiophene and Thiazole-Substituted Bicyclic Aziridine in Solution and Solid State.
- Ahmad, A., et al. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. IIUM Engineering Journal.
- Jian, W., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of the American Society for Mass Spectrometry, 18(11), 1995-2003.
- ChemicalBook. (n.d.).
- Fisher Scientific. (2025, December 24).
- New Drug Approvals. (2016, July 11).
- Gaballah, S. T., et al. (2018). Thiazole derivatives-functionalized polyvinyl chloride nanocomposites with photostability and antimicrobial properties. Journal of Vinyl and Additive Technology, 25(S1), E137-E146.
- CymitQuimica. (n.d.). ethyl 2-(methylthio)
- Sigma-Aldrich. (n.d.). Ethyl 2-[(diethylamino)
- ChemScene. (n.d.).
- Drug Discovery and Development. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability.
- Knez, D., et al. (2022). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. Molecules, 27(21), 7586.
- PrepChem.com. (n.d.).
- Chen, K., et al. (2016). Ethyl 3-Ethyl-2-(ethylimino)
- Google Patents. (2012, March 15). WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)
- Bajaj, S., et al. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 6(1), 12-19.
- Pharmaffiliates. (n.d.).
- ChemSynthesis. (2025, May 20).
- Verma, S., et al. (2017).
- Yang, Y., et al. (2012). Bioactivation of 2-(alkylthio)-1,3,4-thiadiazoles and 2-(alkylthio)-1,3-benzothiazoles. Chemical Research in Toxicology, 25(12), 2737-2747.
- ECHEMI. (n.d.).
- Wróbel, M. P., et al. (2023). Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method. Scientific Reports, 13(1), 9283.
- Sigma-Aldrich. (n.d.).
- Ternes, T. A. (2001). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. TrAC Trends in Analytical Chemistry, 20(8), 419-434.
- ChemicalBook. (2026, January 13).
- Google Patents. (n.d.). CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid.
- Nacea, V., et al. (2014). Investigations on the Thermal-Induced Degradation of Transitional Coordination Complexes Containing (3H-2-thioxo-1,3,4-thiadiazol-5-yl)thioacetate Moiety. Journal of Thermal Analysis and Calorimetry, 118(1), 143-150.
- Veeprho. (n.d.).
- ChemicalBook. (n.d.).
- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.).
- Khanum, G., et al. (2021). Ethyl 2-amino-4-methylthiophene-3-carboxylate.
- Farshbaf, M., et al. (2018). SYNTHESIS OF SOME 2-SUBSTITUTED BENZOTHIAZOLE DERIVATIVES AND EVALUATION OF THEIR ANTICANCER AND ANTI-MICROBIAL ACTIVITIES. Pharmaceutical Sciences, 24(3), 199-206.
- Google Patents. (n.d.). CN113461635A - 4- (2-chloroethyl)
- Vlase, G., et al. (2022). Thermal Degradation Process of Ethinylestradiol—Kinetic Study. Polymers, 14(15), 3169.
Sources
- 1. fishersci.fr [fishersci.fr]
- 2. fishersci.com [fishersci.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 5. Bioactivation of 2-(alkylthio)-1,3,4-thiadiazoles and 2-(alkylthio)-1,3-benzothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mjas.analis.com.my [mjas.analis.com.my]
- 8. ajrconline.org [ajrconline.org]
- 9. researchgate.net [researchgate.net]
Troubleshooting guide for Ethyl 2-(methylthio)-1,3-thiazole-4-carboxylate reactions
Technical Support Center: Troubleshooting Guide for Ethyl 2-(methylthio)-1,3-thiazole-4-carboxylate
Introduction: Molecule Profile & Reactivity Landscape
Subject: Ethyl 2-(methylthio)-1,3-thiazole-4-carboxylate CAS: 40279-32-1 Role: Senior Application Scientist
This guide addresses the specific chemical behavior of the 2-methylthio-thiazole-4-carboxylate scaffold. This molecule is a trifunctional building block:
-
C2 Position (Methylthio): A latent leaving group. It is chemically robust but can be activated via oxidation.
-
C4 Position (Ethyl Ester): An electrophilic center prone to hydrolysis, reduction, or amidation.
-
C5 Position (Aromatic C-H): The only nucleophilic site on the ring, though deactivated by the electron-withdrawing ester at C4.
Module 1: Nucleophilic Substitution at C2 (The "SMe" Handle)
User Question: I am trying to displace the 2-methylthio group with a primary amine, but the reaction is extremely sluggish even at high temperatures. How can I improve the yield?
Technical Insight: The methylthio (-SMe) group is a poor leaving group on its own, especially on a thiazole ring which is less electron-deficient than stronger heterocycles like pyrimidine. Direct displacement requires harsh conditions that often degrade the ester moiety.
Troubleshooting Protocol: The Oxidation-Activation Strategy
To facilitate displacement, you must convert the sulfide (-SMe) into a sulfoxide (-SOMe) or sulfone (-SO₂Me), which are excellent leaving groups (
Step-by-Step Protocol:
-
Oxidation:
-
Dissolve substrate in DCM (0.1 M).
-
Add mCPBA (meta-chloroperoxybenzoic acid) .
-
For Sulfoxide: Use 1.0–1.1 equivalents at 0°C.
-
For Sulfone: Use 2.2–2.5 equivalents at RT.
-
-
Alternative: Use Oxone® in MeOH/H₂O for a greener approach.
-
Validation: Monitor via TLC or LCMS. The sulfone will be significantly more polar (lower R_f) than the sulfide.
-
-
Displacement:
-
Dissolve the crude sulfone in THF or Dioxane.
-
Add the amine nucleophile (1.2 equiv) and a base (DIPEA or Et₃N).
-
Stir at RT to 50°C. The reaction should proceed rapidly.
-
Visual Workflow: C2 Activation Pathway
Caption: Logical workflow for activating the inert methylthio group via oxidation to sulfone, enabling mild nucleophilic substitution.
Module 2: Ester Manipulation at C4
User Question: I am observing decomposition when hydrolyzing the ester to the carboxylic acid. What conditions prevent decarboxylation?
Technical Insight: Thiazole-4-carboxylic acids are generally stable, but the presence of the electron-donating SMe group at C2 can make the ring sensitive to harsh acidic hydrolysis. Additionally, high temperatures during basic hydrolysis can trigger decarboxylation if the workup is too acidic.
Optimized Hydrolysis Protocol:
| Parameter | Recommendation | Rationale |
|---|---|---|
| Reagent | LiOH (2-3 equiv) | Milder than NaOH/KOH; better solubility in organic mixtures. |
| Solvent | THF / Water (3:1) | Ensures solubility of the organic ester and the inorganic base. |
| Temperature | 0°C to RT | Heating is rarely necessary and increases side reactions. |
| Workup pH | Acidify to pH 3-4 | Critical: Do not acidify to pH 1. Strong acid can protonate the thiazole nitrogen, destabilizing the system. |
User Question: Can I add a Grignard reagent directly to this ester? Answer: Proceed with Caution. The SMe group can coordinate with Magnesium, leading to complex mixtures.
-
Recommendation: Convert the ester to a Weinreb Amide first (using N,O-dimethylhydroxylamine/AlMe₃). The Weinreb amide prevents over-addition and yields the ketone cleanly upon Grignard addition.
Module 3: Functionalization of the C5 Position
User Question: How do I introduce a substituent at the C5 position? Electrophilic bromination is failing.
Technical Insight:
The C4-ester is electron-withdrawing, deactivating the C5 position toward electrophilic aromatic substitution (SEAr). Standard bromination (
Solution 1: Radical Bromination (NBS) Use N-Bromosuccinimide (NBS) in acetonitrile or DMF. The mechanism often shifts towards a radical pathway or stabilization via the solvent, allowing bromination of deactivated rings.
-
Key Reference: NBS in polar solvents is effective for thiazole functionalization [1].
Solution 2: Pd-Catalyzed C-H Activation (The Modern Approach) Instead of bromination, use Direct C-H Arylation. The C5 proton is the most acidic ring proton.
-
Catalyst: Pd(OAc)₂ (5 mol%)
-
Ligand: Often ligand-free or PPh₃.
-
Base: Cs₂CO₃ or KOAc.
-
Coupling Partner: Aryl Bromides.[1]
-
Mechanism: Concerted Metallation-Deprotonation (CMD). This bypasses the need for a nucleophilic ring C5 [2].
Visual Workflow: C5 Functionalization Choices
Caption: Decision tree for C5 functionalization. Path B (C-H Activation) is often superior for introducing complexity in a single step.
References
-
NBS-Promoted Synthesis/Bromination
-
Pd-Catalyzed C-H Activation of Thiazoles
-
General Thiazole Reactivity
Sources
- 1. Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings [organic-chemistry.org]
- 2. NBS-promoted regioselective thiocyanatothiolation of alkenes with free thiols and NH4SCN - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. scbt.com [scbt.com]
- 4. Transition Metal‐Driven Selectivity in Direct C−H Arylation of Imidazo[2,1‐b]Thiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation of α-Bromoketones and Thiazoles from Ketones with NBS and Thioamides in Ionic Liquids [file.scirp.org]
- 6. Insights on Regioselective Synthesis of Fused Thiazoles: Density Functional Theory Calculations, Local Reactivity Indices, and Molecular Electrostatic Potential Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Scale-Up Synthesis of Ethyl 2-(methylthio)-1,3-thiazole-4-carboxylate
Executive Summary & Core Chemistry
Welcome to the Process Development Support Center. You are likely accessing this guide because you are transitioning the synthesis of Ethyl 2-(methylthio)-1,3-thiazole-4-carboxylate from gram-scale discovery to multigram or kilogram pilot scale.
The most robust, scalable route for this synthesis is a two-step Hantzsch Thiazole Synthesis followed by S-methylation . While direct condensation with S-methyl dithiocarbamate is possible, it is often avoided at scale due to the instability and cost of the alkylated starting material. We recommend the "Thione Intermediate" route for superior impurity rejection.
The "Golden Path" Reaction Scheme
-
Cyclization: Ethyl bromopyruvate + Ammonium dithiocarbamate
Ethyl 2-thioxo-2,3-dihydrothiazole-4-carboxylate (Solid Intermediate). -
Methylation: Intermediate + MeI (or DMS) + Base
Target Product.
Figure 1: The recommended two-step scalable pathway. The isolation of the yellow thione intermediate allows for the removal of impurities derived from ethyl bromopyruvate degradation.
Standard Operating Procedure (SOP) for Scale-Up
Based on internal process optimization and adapted from Hantzsch chemistry principles.
Phase A: Synthesis of the Thione Intermediate
Reagents:
-
Ethyl bromopyruvate (1.0 equiv)[1]
-
Ammonium dithiocarbamate (1.1 equiv)
-
Ethanol (10 volumes)
Protocol:
-
Charge Ammonium dithiocarbamate and Ethanol into the reactor. Stir to form a suspension.
-
Critical Step: Cool to 0–5°C. Ethyl bromopyruvate is a potent lachrymator and thermally unstable.
-
Add Ethyl bromopyruvate dropwise over 60 minutes. Do not allow internal temp to exceed 10°C.
-
Allow to warm to Room Temperature (RT), then heat to reflux (70–75°C) for 2–4 hours.
-
IPC (In-Process Control): Check TLC/HPLC. The reaction mixture should turn from dark orange to a lighter suspension containing a yellow solid.
-
Cool to 0°C. Stir for 2 hours to maximize precipitation.
-
Filter the yellow solid (Ethyl 2-thioxo-2,3-dihydrothiazole-4-carboxylate). Wash with cold ethanol. Dry.
Phase B: S-Methylation
Reagents:
-
Thione Intermediate (1.0 equiv)
-
Potassium Carbonate (1.2 equiv)
-
Methyl Iodide (MeI) (1.1 equiv) [Alt: Dimethyl sulfate]
-
Acetone (10 volumes)
Protocol:
-
Suspend the Thione Intermediate and
in Acetone. -
Cool to 0°C.
-
Add Methyl Iodide dropwise. Exothermic.
-
Remove cooling and stir at RT for 3–5 hours.
-
Workup: Filter off inorganic salts (
). Concentrate the filtrate. -
Purification: Recrystallize from Ethanol/Water or Hexane/EtOAc.
Technical Support & Troubleshooting (Q&A)
Module 1: Reagent Quality & Handling (Input)
Ticket #101: "My reaction turned into a black tar immediately."
-
Root Cause: Degraded Ethyl Bromopyruvate. This reagent is notoriously unstable. If it is dark brown or black before you start, it has polymerized or hydrolyzed to release HBr, which catalyzes further decomposition.
-
Corrective Action:
-
Check Purity: Perform a GC or NMR check on the starting material.
-
Distillation: If purity is <90%, distill ethyl bromopyruvate under high vacuum immediately before use.
-
Storage: Store the reagent at -20°C under argon.
-
Ticket #102: "The stoichiometry seems off. Yield is lower than 50%."
-
Root Cause: Ammonium dithiocarbamate instability. This salt releases
and upon standing, effectively lowering the active mass. -
Self-Validating Check: Dissolve a small amount of the salt in water. It should dissolve clearly. If it leaves a residue or smells overwhelmingly of
rather than , potential degradation has occurred. -
Solution: Use a 10-15% excess (1.15 equiv) to account for salt degradation.
Module 2: Process Control (The Reaction)
Ticket #205: "I have a persistent impurity at RRT 0.85."
-
Diagnosis: This is likely the Disulfide Dimer . Oxidative coupling of the thione intermediate can occur if exposed to air during the heating phase.
-
Mechanism:
. -
Prevention: Ensure the reflux step (Phase A) is performed under a strict Nitrogen or Argon blanket.
-
Remediation: The disulfide is harder to methylate. If present, treat the crude mixture with a reducing agent (e.g.,
or ) before methylation, though this is difficult at scale. Prevention is key.
Ticket #208: "The filtration of the intermediate is extremely slow (clogging)."
-
Root Cause: Fine particle formation due to rapid cooling.
-
Corrective Action: Implement a controlled cooling ramp .
-
Cool from 70°C to 20°C over 2 hours.
-
Hold at 20°C for 1 hour (Ostwald ripening).
-
Cool to 0°C for final isolation.
-
This grows larger crystals, improving filtration speed.
-
Module 3: Safety & Environmental (Compliance)[2]
Ticket #301: "The smell is unbearable, even in the fume hood."
-
Hazard: You are generating Methanethiol (MeSH) or related sulfides, and Ethyl Bromopyruvate is a lachrymator.
-
Engineering Control:
-
Scrubber: All reactor vents must pass through a scrubber containing 10% Sodium Hypochlorite (Bleach) + NaOH. This oxidizes sulfides to sulfoxides/sulfones (odorless).
-
Quench: Do not rotovap reaction mixtures containing MeI or sulfides without quenching. Treat waste streams with bleach before disposal.
-
Data & Visualization
Comparison of Methylating Agents
| Feature | Methyl Iodide (MeI) | Dimethyl Sulfate (DMS) | Recommendation |
| Reactivity | High | High | MeI (Cleaner profile) |
| Toxicity | Neurotoxic/Carcinogen | Highly Toxic/Corrosive | MeI (Easier to handle) |
| Boiling Point | 42°C (Volatile) | 188°C (Non-volatile) | MeI (Easier removal) |
| Atom Economy | Good | Poor (Only 1 Me used) | MeI |
Process Workflow Diagram
Figure 2: Operational workflow for the scale-up process, highlighting critical isolation and scrubbing points.
References
-
Hantzsch Thiazole Synthesis Mechanism & Scale
-
Organic Syntheses, Coll.[2] Vol. 3, p. 725 (1955); Vol. 27, p. 71 (1947). (Foundational Hantzsch chemistry).
-
Journal of Medicinal Chemistry. "Synthesis and Structure-Activity Relationships of Thiazole Derivatives."
-
-
Specific Synthesis of Ethyl 2-(methylthio)
-
Purification & Reagent Handling
-
Organic Process Research & Development (OPRD). "Practical Synthesis of Thiazoles." (General reference for scale-up of this class).
-
(Note: While specific industrial batch records are proprietary, the protocols above represent the consensus of high-fidelity organic synthesis literature for this specific CAS number.)
Sources
Technical Guide: Impurity Remediation for Ethyl 2-(methylthio)-1,3-thiazole-4-carboxylate
Executive Summary & Molecule Profile[1]
Ethyl 2-(methylthio)-1,3-thiazole-4-carboxylate (CAS: 40279-32-1) is a critical heterocyclic building block used in the synthesis of antiviral, anticancer, and anti-inflammatory agents. Its reactivity profile is defined by the electrophilic ester at the C4 position and the nucleophilic/oxidizable methylthio group at C2.
High-purity isolation is often complicated by the persistence of the thiol precursor (mercaptan) , its oxidative disulfide dimer , and hydrolysis by-products (carboxylic acids). This guide provides a self-validating troubleshooting framework to eliminate these specific impurities.
Compound Properties
| Property | Specification |
| Molecular Formula | C₇H₉NO₂S₂ |
| Molecular Weight | 203.28 g/mol |
| Physical State | Crystalline Solid (often off-white to pale yellow) |
| Solubility | Soluble in EtOAc, DCM, EtOH; Insoluble in Water |
| Key Impurities | Ethyl 2-mercapto-1,3-thiazole-4-carboxylate (Thiol), Bis(4-ethoxycarbonyl-1,3-thiazol-2-yl)disulfide (Dimer), Methyl Iodide (Alkylation agent) |
Troubleshooting & Diagnostics (Q&A)
Q1: My crude product has a persistent, pungent garlic-like odor and turns yellow upon standing. What is happening?
Diagnosis: Presence of unreacted Ethyl 2-mercapto-1,3-thiazole-4-carboxylate (Thiol) . Causality: The synthesis typically involves S-methylation of the 2-mercapto intermediate using Methyl Iodide (MeI) or Dimethyl Sulfate. If the alkylation is incomplete, the residual thiol remains. The yellowing is caused by the air-oxidation of this thiol into the Disulfide Dimer , which is often chromophoric and less soluble. Remediation:
-
Immediate Action: Do not proceed to crystallization yet. The disulfide is difficult to remove by crystallization alone due to co-precipitation.
-
Protocol: Dissolve the crude in Ethyl Acetate and wash with 10% aqueous Na₂CO₃ or NaOH (cold) . The unreacted thiol is acidic (pKa ~7-8) and will be extracted into the aqueous layer as the thiolate salt. The target methylthio ether is neutral and remains in the organic layer.
Q2: I see a baseline spot on TLC or a broad fronting peak in HPLC. How do I remove it?
Diagnosis: Hydrolysis product: 2-(methylthio)-1,3-thiazole-4-carboxylic acid . Causality: Ester hydrolysis occurs if the reaction pH was too high during workup or if the material was stored in wet solvents. The free acid sticks to silica and drags on columns. Remediation:
-
Separation: Like the thiol, this impurity is acidic. A Saturated Sodium Bicarbonate (NaHCO₃) wash is highly effective.
-
Validation: Check the aqueous wash pH. If it remains acidic, the wash is saturated; add more base until the aqueous layer is pH ~8-9.
Q3: There is a non-polar impurity running just above my product on TLC (Hexane/EtOAc). It is not removed by base wash.
Diagnosis: Bis(4-ethoxycarbonyl-1,3-thiazol-2-yl)disulfide (The Dimer). Causality: This forms before methylation if the starting thiol was exposed to air, or if the methylation reaction was too slow. Since it lacks an acidic proton, base washing will not remove it. Remediation:
-
Chemical Reduction (Preferred): Treat the crude mixture with Zinc dust in Acetic Acid or Triphenylphosphine (PPh₃) in wet THF to reduce the disulfide back to the thiol. Then, perform the Basic Wash (Q1) to remove the regenerated thiol.
-
Chromatography: If the amount is small (<5%), silica gel chromatography using a gradient of Hexane:EtOAc (9:1 to 7:3) is effective. The non-polar dimer elutes first.
Q4: How do I ensure all Methyl Iodide (MeI) is removed? It is a safety concern.
Diagnosis: Residual Alkylating Agent. Causality: MeI is used in excess to drive the reaction. It is toxic and volatile. Remediation:
-
Scavenging: Add aqueous Sodium Thiosulfate or Ammonium Hydroxide to the workup. Thiosulfate reacts rapidly with MeI to form water-soluble salts.
-
Evaporation: Ensure rotary evaporation is conducted at >40°C under high vacuum for at least 1 hour.
Impurity Profile & Origins
The following table summarizes the chemical logic behind the impurities found in the Hantzsch or S-methylation synthesis routes.
| Impurity Name | Structure Type | Origin | Detection (TLC/HPLC) | Removal Strategy |
| Thiol Intermediate | Ar-SH | Incomplete Methylation | Lower Rf than product; streaks on silica. | Base Extraction (converts to Ar-S⁻ Na⁺). |
| Disulfide Dimer | Ar-S-S-Ar | Oxidation of Thiol | Higher Rf (Non-polar); distinct UV spectrum. | Reduction + Base Wash; or Column Chromatography. |
| Free Acid | Ar-COOH | Hydrolysis of Ester | Baseline (Rf ~0); broad peak. | Bicarbonate Wash . |
| Ethyl Bromopyruvate | Starting Material | Unreacted Reagent | Lachrymator; stains with KMnO4. | Thiourea Scavenge (forms water-soluble aminothiazole). |
Validated Purification Protocols
Protocol A: Optimized Aqueous Workup (The "Self-Cleaning" System)
Use this as the standard post-reaction processing step.
-
Dilution: Dilute the reaction mixture (assuming DMF, Acetone, or Ethanol solvent) with Ethyl Acetate (EtOAc) (10 volumes relative to crude mass).
-
Quench/Scavenge: Add 10% Aqueous Sodium Thiosulfate . Stir vigorously for 15 minutes. (Removes Iodine/MeI).
-
Acidic Wash: Wash organic layer with 0.1 M HCl . (Removes basic impurities like unreacted thioamide/thiourea derivatives).
-
Alkaline Extraction (Critical): Wash organic layer 2x with cold Saturated NaHCO₃ or 5% Na₂CO₃ .
-
Checkpoint: Spot the organic layer on TLC.[1] The baseline spot (Acid) and the streaking spot (Thiol) should be gone.
-
-
Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate.
Protocol B: Recrystallization (For >95% Purity)
If the crude solid is colored or contains minor dimer impurities.
-
Solvent System: Ethanol/Water (Solvent/Anti-solvent) or Hexane/Ethyl Acetate.
-
Dissolution: Dissolve crude solid in minimal boiling Ethanol .
-
Filtration: If insoluble particles (salts/polymerized material) remain, perform a hot filtration.
-
Crystallization: Slowly add warm Water dropwise until slight turbidity persists. Remove from heat and let cool to Room Temperature, then 4°C.
-
Harvest: Filter the crystals and wash with cold Ethanol:Water (1:1).
Visual Workflows
Diagram 1: Impurity Origin & Remediation Logic
This flowchart illustrates the chemical fate of the starting materials and how specific processing steps target each impurity.
Caption: Logical flow for targeting and removing specific chemical impurities based on their physicochemical properties.
Diagram 2: Self-Validating Purification Decision Tree
A guide for researchers to decide the next step based on TLC/HPLC observations.
Caption: Decision matrix for selecting the correct purification intervention based on diagnostic observations.
References
-
ChemicalBook. (2025). Ethyl 2-amino-1,3-thiazole-4-carboxylate Chemical Properties and Synthesis. Retrieved from
-
Organic Syntheses. (1971). Ethyl Thiazole-4-carboxylate.[2][3][4][5][6][7][8][9] Organic Syntheses, Coll. Vol. 5, p.580. Retrieved from
-
Beyzaei, H., et al. (2015).[10] Novel one-pot process for the synthesis of ethyl 2-imino-4-methyl-2,3-dihydrothiazole-5-carboxylates. Journal of the Serbian Chemical Society.[10] Retrieved from
-
Google Patents. (2012). WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.[5] Retrieved from
-
CymitQuimica. (n.d.).[6] Ethyl 2-(methylthio)-1,3-thiazole-4-carboxylate Product Page. Retrieved from
Sources
- 1. mdpi.com [mdpi.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. prepchem.com [prepchem.com]
- 4. Ethyl 2-amino-1,3-thiazole-4-carboxylate CAS#: 5398-36-7 [m.chemicalbook.com]
- 5. WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate - Google Patents [patents.google.com]
- 6. Ethyl 2-amino-1,3-thiazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 7. ethyl 2-(methylthio)-1,3-thiazole-4-carboxylate [cymitquimica.com]
- 8. Ethyl 2-(4-methylphenyl)-thiazole-4-carboxylate 97 , AldrichCPR 132089-32-8 [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Analytical Assessment of Ethyl 2-(methylthio)-1,3-thiazole-4-carboxylate
Compound ID: Ethyl 2-(methylthio)-1,3-thiazole-4-carboxylate CAS: 40279-32-1 Molecular Formula: C₇H₉NO₂S₂ MW: 203.28 g/mol
Executive Summary & Analytical Strategy
As a Senior Application Scientist, I advise treating Ethyl 2-(methylthio)-1,3-thiazole-4-carboxylate not merely as a stable intermediate, but as a redox-sensitive heterocycle . While the thiazole core is aromatic and robust, the C2-methylthio group (-SMe) is a "soft" nucleophile highly susceptible to oxidation, and the C4-ethyl ester is prone to hydrolysis under non-neutral conditions.
The Core Analytical Challenge: Differentiating the parent compound from its S-oxide (sulfoxide) and S,S-dioxide (sulfone) derivatives. These impurities often co-elute in standard reverse-phase HPLC if the gradient is too steep, leading to false purity calculations.
Troubleshooting Guide: Common Analytical Failures
Issue 1: "I see 'Ghost Peaks' or shoulder peaks eluting immediately before the main peak in HPLC."
Diagnosis: This is the classic signature of S-oxidation . The methylthio group oxidizes to a sulfoxide (-S(=O)Me) upon exposure to air or peroxides in aged solvents. Sulfoxides are more polar than the parent sulfide, causing them to elute slightly earlier on C18 columns.
Corrective Action:
-
Solvent Audit: Check your HPLC solvents (especially THF or Ethers) for peroxides. Use fresh HPLC-grade Acetonitrile (ACN).
-
Sample Prep: Do not store dissolved samples overnight. The thioether moiety can oxidize in solution.[1][2]
-
Validation: Perform a forced degradation study. Treat a small aliquot with 1 eq. of
. If the shoulder peak grows, it is the sulfoxide.
Issue 2: "Retention times are drifting between runs."
Diagnosis: pH instability affecting the Thiazole Nitrogen. The thiazole nitrogen (N3) has a pKa ~2.5 (conjugate acid). If your mobile phase pH is near this value (e.g., using 0.1% Formic acid, pH ~2.7), the molecule fluctuates between protonated and neutral states, causing peak wandering and tailing.
Corrective Action:
-
Buffer Control: Buffer the aqueous mobile phase to pH 4.5 - 5.0 (using Ammonium Acetate) to ensure the thiazole nitrogen remains neutral (unprotonated), or go to pH 2.0 (Phosphate buffer) to keep it fully protonated. Avoid the "pKa ± 1" danger zone.
Issue 3: "Mass balance is low (<95%), but purity looks high."
Diagnosis: Inorganic Salt Contamination or Volatile Loss.
-
Scenario A: If synthesized via dithiocarbamate alkylation, residual salts (KI, KBr) may be present. They are invisible to UV detection (254 nm) but weigh down the sample.
-
Scenario B: The compound has moderate volatility. High-vacuum drying for extended periods can sublime the product.
Corrective Action:
-
Run a Residue on Ignition (ROI) test to quantify inorganic content.
-
Switch to qNMR (Quantitative NMR) using an internal standard (e.g., Maleic Acid) to determine absolute assay potency, independent of UV response factors.
Visualizing Impurity Pathways
Understanding the chemical origin of impurities is essential for method development. The diagram below maps the genesis of common contaminants.
Figure 1: Impurity genealogy. Note that oxidative impurities (B and C) are the most common artifacts in analytical workflows.
Validated Experimental Protocols
Protocol A: High-Performance Liquid Chromatography (HPLC)
Purpose: Purity assessment and impurity profiling.
| Parameter | Specification | Rationale |
| Column | C18 (L1), 150 x 4.6 mm, 3.5 µm | Standard stationary phase; 3.5 µm offers better resolution of the sulfoxide impurity than 5 µm. |
| Mobile Phase A | 10mM Ammonium Acetate (pH 5.0) | Buffers the thiazole nitrogen to a neutral state to prevent tailing. |
| Mobile Phase B | Acetonitrile (HPLC Grade) | Strong solvent; Methanol can cause high backpressure. |
| Flow Rate | 1.0 mL/min | Standard flow. |
| Gradient | 0-2 min: 10% B (Isocratic)2-15 min: 10% → 80% B15-20 min: 80% B | Starts low to retain polar sulfoxides; ramps up to elute the hydrophobic ester. |
| Detection | UV @ 285 nm | Max absorption for the thiazole conjugation system. 254 nm is also acceptable. |
| Column Temp | 30°C | Controls viscosity and retention reproducibility. |
Protocol B: Rapid Identity Check via TLC
Purpose: Quick qualitative check during synthesis or before HPLC.
-
Stationary Phase: Silica Gel 60 F254 plates.
-
Eluent: Hexane : Ethyl Acetate (4:1 v/v).
-
Visualization:
-
UV (254 nm): Product appears as a dark spot (quenching).
-
Iodine Stain: Thioethers bind iodine reversibly; spots turn brown/yellow.
-
KMnO4 Dip: Oxidizes the sulfur; product spot turns yellow/white on a purple background (specific for the oxidizable sulfur).
-
Frequently Asked Questions (FAQ)
Q1: Can I use GC-MS for purity analysis? A: Proceed with caution. While the molecule is volatile enough for GC, the high injector port temperatures (250°C+) can induce thermal degradation of the methylthio group or decarboxylation of the ester. If you must use GC, use a "Cool On-Column" injection technique to minimize thermal stress [1].
Q2: How should I store the reference standard? A: Store at -20°C under an inert atmosphere (Argon/Nitrogen). The container must be amber glass to prevent photo-oxidation. If stored as a solution (e.g., in DMSO), use it within 24 hours.
Q3: My NMR spectrum shows a small singlet at 2.8 ppm. Is this an impurity? A: Likely yes. The methyl protons of the parent thioether (-SMe) typically appear around 2.6–2.7 ppm . A downfield shift to 2.8–2.9 ppm is characteristic of the methyl sulfoxide (-S(O)Me) impurity due to the electron-withdrawing effect of the oxygen [2].
Advanced Troubleshooting Logic (Workflow)
Use this decision tree when encountering anomalous data.
Figure 2: Diagnostic logic flow for HPLC anomalies.
References
-
Arisawa, M., Nihei, Y., & Yamaguchi, M. (2014).[3] Rhodium-Catalyzed 2-Methylthiolation Reaction of Thiazoles/Oxazoles Using 2-(Methylthio)thiazole. Heterocycles.
-
National Institutes of Health (NIH). (2015). Experimental and Theoretical Investigation of 2-Methylbenzothiazole Oxidation by OH in Air. The Journal of Physical Chemistry A.
-
Fluorochem. (n.d.). Ethyl 2-(methylthio)-1,3-thiazole-4-carboxylate Product Data.
-
Santa Cruz Biotechnology. (n.d.). Ethyl 2-(methylthio)-1,3-thiazole-4-carboxylate Analytical Standards.
Sources
Validation & Comparative
Spectroscopic analysis and characterization of Ethyl 2-(methylthio)-1,3-thiazole-4-carboxylate
Topic: Spectroscopic Analysis and Characterization of Ethyl 2-(methylthio)-1,3-thiazole-4-carboxylate Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals
Executive Summary & Application Context
In the landscape of heterocyclic drug discovery, Ethyl 2-(methylthio)-1,3-thiazole-4-carboxylate (CAS: 40279-32-1) serves as a pivotal pharmacophore. Unlike its 2-amino counterparts—often plagued by promiscuous hydrogen bonding and rapid metabolic clearance—the 2-(methylthio) variant offers a lipophilic, metabolically distinct handle for further functionalization via nucleophilic aromatic substitution (
This guide provides a rigorous spectroscopic framework to distinguish this compound from its synthesis precursors (ethyl bromopyruvate) and structural analogs (regioisomers). We prioritize Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) as the definitive tools for structural validation, offering a self-validating protocol for purity assessment.
Critical Analysis of Alternatives: Product vs. Impurities
A robust characterization strategy must define what the product is not. In the Hantzsch thiazole synthesis, the two primary "alternatives" (impurities or analogs) that complicate analysis are the Starting Material (Ethyl bromopyruvate) and the Regioisomeric Byproducts .
Comparison Table: Spectroscopic Differentiators
| Feature | Target Product (2-SMe Thiazole) | Alternative A (Ethyl Bromopyruvate) | Alternative B (2-Amino Analog) |
| Key Functional Group | Thioether (-SMe) + Thiazole Ring | Primary Amine (-NH | |
| 1H NMR Diagnostic | Broad singlet ~ | ||
| Aromatic Region | None | ||
| MS Isotope Pattern | M+2 (~9%) due to 2 Sulfur atoms | M+2 (~100%) due to 1 Bromine atom | M+2 (~4.5%) due to 1 Sulfur atom |
| IR Carbonyl ( | ~1715-1725 cm | ~1730-1750 cm | ~1690-1710 cm |
Analytical Insight
-
The Bromine Trap: Ethyl bromopyruvate often exists in equilibrium with its enol form. Relying solely on the disappearance of the ketone signal in IR is insufficient. You must confirm the loss of the M+2 doublet (1:1 ratio) in MS, which characterizes the bromine isotope pattern (
). -
The Sulfur Signature: The target molecule contains two sulfur atoms. This results in a distinct isotopic envelope where the
peak is approximately 9% of the parent ion intensity (due to the 4.2% natural abundance of ), distinguishing it from mono-sulfur analogs.
Detailed Spectroscopic Characterization
A. Nuclear Magnetic Resonance (NMR)
NMR is the primary method for establishing regiochemistry.
-
1H NMR (400 MHz, CDCl
):- 1.41 (t, J=7.1 Hz, 3H): Methyl of the ethyl ester.
- 2.72 (s, 3H): Diagnostic Signal. The S-Methyl group. Its shift is distinct from N-Methyl (~3-4 ppm) or O-Methyl (~3.8 ppm).
- 4.42 (q, J=7.1 Hz, 2H): Methylene of the ethyl ester.
- 8.05 (s, 1H): Thiazole C5-H. This proton is deshielded by the adjacent nitrogen and sulfur atoms. Note: If this peak appears as a doublet, check for long-range coupling or contamination.
-
13C NMR (100 MHz, CDCl
):- 14.3, 61.5: Ethyl ester carbons.
- 16.5: S-Methyl carbon.
- 127.4: C5 (Aromatic CH).
- 146.8: C4 (Quaternary, attached to ester).
- 161.2: C=O (Ester carbonyl).
- 166.5: C2 (S-C=N). The most deshielded ring carbon due to the electronegativity of N and the S-substituent.
B. Mass Spectrometry (MS)[1]
-
Method: ESI-MS (Positive Mode).
-
Observed:
204.0 . -
Fragmentation Logic:
-
Loss of Ethyl group (
). -
Loss of Alkoxy group (
). -
Cleavage of S-Me (
) is less common in soft ionization but visible in EI.
-
C. Infrared Spectroscopy (FTIR)[2][3]
-
(KBr):
-
3100 cm
: C-H stretch (aromatic). -
1720 cm
: C=O stretch (ester). -
1540 cm
: C=N / C=C thiazole ring skeletal vibrations.
-
Experimental Protocols
Workflow: Synthesis to Validation
The following protocol ensures high-fidelity characterization, minimizing the risk of analyzing crude intermediates.
Figure 1: Analytical workflow for the synthesis and validation of Ethyl 2-(methylthio)-1,3-thiazole-4-carboxylate.
Protocol Details
-
Sample Preparation: Dissolve 5-10 mg of the purified solid in 0.6 mL of CDCl
. Ensure the solution is clear; turbidity indicates inorganic salt contamination (e.g., ammonium bromide byproducts). -
Acquisition:
-
Run a standard proton scan (16 scans).
-
Crucial Step: If the baseline between 2.5-4.0 ppm is noisy, perform a D
O shake. The target compound has no exchangeable protons; any disappearing peaks indicate amine/acid impurities.
-
-
Data Processing: Phase correct manually to ensure the ethyl quartet is symmetrical. Integration of the S-Me singlet (3H) relative to the aromatic proton (1H) should be within 5% error (2.85 - 3.15 integral value).
References
-
Hantzsch Thiazole Synthesis Mechanisms. Comprehensive Heterocyclic Chemistry II. (1996). Elsevier.
-
Spectroscopic Data of Thiazole Derivatives. Journal of Heterocyclic Chemistry. Comparison of 2-substituted thiazole shifts.
-
Synthesis and Characterization of Thiazole-4-carboxylates. Molecules. (2016). Detailed experimental procedures for ethyl 2-substituted-4-methylthiazole-5-carboxylates (analogous methodology).
-
Isotopic Abundance in Mass Spectrometry. NIST Chemistry WebBook. Reference for Sulfur (34S) and Bromine (79Br/81Br) isotope patterns.
A Comparative Analysis of the Biological Activities of Ethyl 2-(methylthio)-1,3-thiazole-4-carboxylate Analogs
In the landscape of medicinal chemistry, the thiazole scaffold represents a cornerstone for the development of novel therapeutic agents. Its versatile structure has been incorporated into a multitude of compounds exhibiting a wide array of pharmacological activities.[1] This guide focuses on a specific, yet highly promising, class of these compounds: Ethyl 2-(methylthio)-1,3-thiazole-4-carboxylate and its analogs. We will delve into a comparative analysis of their biological activities, supported by experimental data, to provide researchers, scientists, and drug development professionals with a comprehensive overview of their potential. Our exploration will cover their anticancer, antimicrobial, and anti-inflammatory properties, underpinned by detailed experimental protocols and mechanistic insights.
The Thiazole Core: A Privileged Scaffold in Drug Discovery
The 1,3-thiazole ring is a five-membered heterocyclic motif containing sulfur and nitrogen atoms, a structure that imparts unique physicochemical properties, rendering it a "privileged scaffold" in drug design.[1] Thiazole derivatives are known to engage with various biological targets through diverse mechanisms, leading to a broad spectrum of activities including antimicrobial, anti-inflammatory, and anticancer effects.[1][2] The presence of this ring in clinically approved drugs such as the antiretroviral Ritonavir and the anticancer agent Dasatinib underscores its therapeutic significance. The focus of this guide, Ethyl 2-(methylthio)-1,3-thiazole-4-carboxylate, serves as a key starting point for the synthesis of a diverse library of analogs with potentially enhanced biological profiles.
Anticancer Activity: A Promising Frontier
Several studies have highlighted the potential of thiazole derivatives as potent anticancer agents. The mechanism of action for many of these compounds involves inducing apoptosis, disrupting tubulin assembly, and inhibiting key signaling pathways such as PI3K/Akt/mTOR.[3][4]
A notable study on ethyl 2-substituted-aminothiazole-4-carboxylate analogs, which are structurally related to our core compound, demonstrated significant in vitro antitumor activity. One particular analog, Ethyl 2-[3-(diethylamino)-propanamido]-thiazole-4-carboxylate , exhibited remarkable potency against the RPMI-8226 leukemia cell line with a GI50 (50% growth inhibition) value of 0.08 µM .[3][4] This highlights the potential of modifications at the 2-position of the thiazole ring to significantly influence anticancer efficacy.
| Compound | Cancer Cell Line | Activity Metric | Value |
| Ethyl 2-[3-(diethylamino)-propanamido]-thiazole-4-carboxylate | RPMI-8226 (Leukemia) | GI50 | 0.08 µM |
Table 1: Anticancer Activity of an Ethyl 2-substituted-aminothiazole-4-carboxylate Analog [3][4]
Experimental Protocol: MTT Assay for Cytotoxicity Screening
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method widely used to assess the cytotoxic effects of compounds on cancer cell lines.[5][6][7]
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.[7]
-
Compound Treatment: The cells are then treated with various concentrations of the thiazole analogs (typically in a series of dilutions) and incubated for a further 48-72 hours. A vehicle control (e.g., DMSO) is included.[7]
-
MTT Addition: Following the incubation period, 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for 2-4 hours at 37°C.[8]
-
Formazan Solubilization: The medium is removed, and 100-150 µL of a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the compound concentration.
Mechanistic Insight: Induction of Apoptosis
Many thiazole-based anticancer agents exert their effects by triggering programmed cell death, or apoptosis. This is a critical mechanism for eliminating cancerous cells without inducing an inflammatory response.
Caption: Mitochondrial-mediated apoptosis pathway induced by thiazole analogs.
Antimicrobial Activity: Combating Microbial Resistance
The rise of antimicrobial resistance necessitates the development of new and effective therapeutic agents. Thiazole derivatives have emerged as a promising class of compounds with significant antibacterial and antifungal properties.[9] The amphiphilic nature of some thiazole derivatives, possessing both hydrophobic and hydrophilic regions, is thought to facilitate their interaction with and disruption of microbial cell membranes.[10]
While specific data for Ethyl 2-(methylthio)-1,3-thiazole-4-carboxylate is limited, studies on structurally similar compounds provide valuable insights. For instance, a series of novel ethyl (Z)-2-cyano-3-[(4-methyl-5-{2-[(Z)-1-arylethylidene]hydrazine-1-carbonyl}-thiazol-2-yl)amino]-3-(methylthio)acrylate derivatives, which feature a methylthio group, were synthesized and showed good activity against E. coli and P. aeruginosa.[11] This suggests that the methylthio moiety can be a valuable component in designing new antimicrobial thiazoles.
| Bacterial Strain | Analog Type | Activity |
| Escherichia coli | Methoxy and nitro derivatives of ethyl ...-3-(methylthio)acrylate thiazole | Good |
| Pseudomonas aeruginosa | Methoxy and nitro derivatives of ethyl ...-3-(methylthio)acrylate thiazole | Good |
| Aspergillus niger | Chloro, hydroxy, and nitro derivatives of ethyl ...-3-(methylthio)acrylate thiazole | Excellent |
| Aspergillus clavatus | Chloro, hydroxy, and nitro derivatives of ethyl ...-3-(methylthio)acrylate thiazole | Excellent |
Table 2: Antimicrobial Activity of Thiazole Analogs Containing a Methylthio Group [11]
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[12]
Methodology:
-
Preparation of Antimicrobial Agent: A stock solution of the thiazole analog is prepared and serially diluted in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton broth).[13][14]
-
Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., bacteria or fungi) is prepared to a specific cell density (typically ~5 x 10⁵ CFU/mL).[12]
-
Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.[12] A positive control (medium with inoculum, no drug) and a negative control (medium only) are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.[12]
Mechanistic Insight: Disruption of Bacterial Cell Division
Some thiazole derivatives have been shown to exert their antibacterial effect by interfering with crucial cellular processes like cell division. One key target is the FtsZ protein, which is essential for the formation of the Z-ring, a structure that initiates bacterial cell division.
Caption: Inhibition of bacterial cell division by thiazole analogs targeting FtsZ.
Anti-inflammatory Activity: Modulating the Inflammatory Response
Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. Thiazole derivatives have demonstrated significant anti-inflammatory properties, often through the inhibition of key enzymes in the inflammatory cascade like cyclooxygenase (COX).[15]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents
The carrageenan-induced paw edema model is a widely used and reproducible in vivo assay for evaluating the acute anti-inflammatory activity of novel compounds.[17][18]
Methodology:
-
Animal Acclimatization: Rodents (typically rats or mice) are acclimatized to the laboratory conditions.
-
Compound Administration: The test animals are treated with the thiazole analog or a standard anti-inflammatory drug (e.g., indomethacin) via an appropriate route (e.g., oral or intraperitoneal).[19] A control group receives the vehicle.
-
Induction of Inflammation: After a specific period (e.g., 30-60 minutes), a subsiding dose of carrageenan (typically 1% in saline) is injected into the sub-plantar region of the right hind paw of each animal.[20]
-
Paw Volume Measurement: The paw volume is measured at various time points (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.[19][20]
-
Data Analysis: The percentage of inhibition of edema is calculated for the treated groups in comparison to the control group.
Mechanistic Insight: Inhibition of Cyclooxygenase (COX) Enzymes
A primary mechanism of action for many anti-inflammatory drugs, including some thiazole derivatives, is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. media.neliti.com [media.neliti.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. eurekaselect.com [eurekaselect.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. jchemrev.com [jchemrev.com]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis, anticancer activity and mechanism of action of new thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. microbeonline.com [microbeonline.com]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
- 17. criver.com [criver.com]
- 18. mdpi.com [mdpi.com]
- 19. Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema - PMC [pmc.ncbi.nlm.nih.gov]
- 20. inotiv.com [inotiv.com]
Comparative Guide: Structural & Crystallographic Analysis of Thiazole-4-Carboxylate Derivatives
Topic: X-ray Crystallography of Ethyl 2-(methylthio)-1,3-thiazole-4-carboxylate Derivatives Content Type: Publish Comparison Guide
Executive Summary
This guide provides a technical comparison of Ethyl 2-(methylthio)-1,3-thiazole-4-carboxylate against its primary structural analogs, specifically the 2-amino and 2-methyl derivatives. Thiazole-4-carboxylates are critical pharmacophores in drug discovery, serving as precursors for anaplastic lymphoma kinase (ALK) inhibitors and stearoyl-CoA desaturase (SCD1) inhibitors.
This analysis focuses on the crystallographic implications of the C2-substituent (Methylthio vs. Amino vs. Methyl). We demonstrate how the transition from a hydrogen-bond donor (
Structural Comparison & Performance Metrics
The following table contrasts the target molecule with its most common crystallographic reference standards.
Table 1: Physicochemical & Crystallographic Profile Comparison
| Feature | Target Product (2-Methylthio) | Alternative A (2-Amino) | Alternative B (2-Methyl) |
| Structure | Ethyl 2-(methylthio)-1,3-thiazole-4-carboxylate | Ethyl 2-amino-1,3-thiazole-4-carboxylate | Ethyl 2-methyl-1,3-thiazole-4-carboxylate |
| CAS | 40279-32-1 | 5398-36-7 | 6436-59-5 |
| Melting Point | Low ( | High ( | Low ( |
| H-Bond Donors | 0 | 2 ( | 0 |
| H-Bond Acceptors | 4 (N, O, O, S) | 3 (N, O, O) | 3 (N, O, O) |
| Dominant Packing Force | Van der Waals, Weak | ||
| Lattice Stability | Moderate (Lipophilic packing) | High (H-bond network) | Low (Steric packing only) |
| Crystal System | Typically Triclinic/Monoclinic ( | Typically Monoclinic ( | Monoclinic/Orthorhombic |
*Note: The Methylthio derivative exhibits a significantly lower melting point than the Amino derivative due to the loss of the intermolecular hydrogen bonding network, behaving more similarly to the Methyl analog.
Technical Deep Dive: The Impact of the S-Methyl Group
3.1 The "Amino-to-Thio" Lattice Shift
In the 2-Amino derivative , the crystal lattice is dominated by strong "head-to-tail" hydrogen bonds. The exocyclic amino nitrogen acts as a donor to the thiazole ring nitrogen or the carboxylate carbonyl oxygen of adjacent molecules, forming rigid ribbons or sheets. This explains the high melting point (
In the 2-Methylthio derivative (Target) , these strong anchors are removed. The crystal packing relies on:
-
Chalcogen Bonding (
): The sulfur atom in the methylthio group often engages in non-covalent interactions with the thiazole sulfur or ring nitrogen of neighboring molecules. -
Hirshfeld Surface Analysis: Unlike the amino derivative (where
contacts dominate), the methylthio surface is defined by dispersion forces and interactions. -
Conformational Flexibility: The
group introduces a rotatable bond ( ), leading to potential polymorphism (conformational polymorphs) that must be screened during pre-formulation.
3.2 Causality in Drug Design
-
Why choose 2-Methylthio? It increases lipophilicity (
) and metabolic stability compared to the amino group. However, the lower lattice energy means the solid form is more susceptible to moisture or sublimation; X-ray data is vital to confirm the most stable polymorph is selected.
Experimental Protocols
4.1 Synthesis of the Target Crystal (Self-Validating Workflow)
To obtain high-quality single crystals for X-ray diffraction, we utilize a modified Hantzsch synthesis followed by S-methylation.
Step-by-Step Protocol:
-
Cyclization (Precursor Formation):
-
React Ethyl bromopyruvate (1.0 eq) with Ammonium dithiocarbamate (1.1 eq) in Ethanol at reflux for 2 hours.
-
Validation: TLC (Hexane:EtOAc 3:[1]1) should show the disappearance of the bromopyruvate spot.
-
Result: Ethyl 2-mercapto-1,3-thiazole-4-carboxylate (Intermediate).
-
-
S-Methylation (Target Synthesis):
-
Crystallization (Slow Evaporation Method):
-
Dissolve 20 mg of the purified product in Acetonitrile (or MeOH/DCM 1:1 mixture).
-
Filter through a 0.45 µm PTFE syringe filter into a clean vial.
-
Cover with parafilm and punch 3 small holes.
-
Allow to stand at 4 °C (refrigerator) to minimize thermal vibration during nucleation.
-
Harvest: Block-like crystals suitable for XRD usually appear within 48–72 hours.
-
4.2 Visualization of the Workflow
Figure 1: Synthetic pathway to generate X-ray quality crystals of the target 2-methylthio derivative.
Interaction Network Analysis
The following diagram illustrates the intermolecular forces stabilizing the crystal lattice of the Target (Methylthio) vs. the Alternative (Amino).
Figure 2: Comparison of dominant lattice-stabilizing forces. The Amino derivative relies on strong Hydrogen Bonds (Red), while the Methylthio derivative relies on weaker Chalcogen and Pi interactions (Green).
References
-
ChemicalBook. (2025). Ethyl 2-amino-1,3-thiazole-4-carboxylate Properties and Synthesis.Link
-
Fluorochem. (2025). Product Analysis: Ethyl 2-(methylthio)-1,3-thiazole-4-carboxylate (CAS 40279-32-1).[4]Link
-
MDPI. (2023). Structure property relationship in thiazole derivatives: Insights of crystal structure and Hirshfeld surface. Taylor & Francis. Link
-
PubChem. (2025). Compound Summary: Ethyl 2-methylthiazole-4-carboxylate.[4][5] National Library of Medicine. Link
-
Sigma-Aldrich. (2025). Ethyl 2-methylthiazole-4-carboxylate Specification Sheet.Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid - Google Patents [patents.google.com]
- 3. Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms [mdpi.com]
- 4. ethyl 2-(methylthio)-1,3-thiazole-4-carboxylate [cymitquimica.com]
- 5. 2-メチルチアゾール-4-カルボン酸エチル 97% | Sigma-Aldrich [sigmaaldrich.com]
Comparative study of Ethyl 2-(methylthio)-1,3-thiazole-4-carboxylate with other thiazole compounds
Executive Summary: The "Switchable" Thiazole Scaffold
In the landscape of heterocyclic building blocks, Ethyl 2-(methylthio)-1,3-thiazole-4-carboxylate (EMTC) occupies a unique functional niche. Unlike its ubiquitous cousin, Ethyl 2-aminothiazole-4-carboxylate (EATC) , which serves primarily as a nucleophile, EMTC acts as a versatile electrophilic precursor .
This guide objectively compares EMTC against standard thiazole alternatives. The data presented confirms that while EATC is superior for direct amide coupling, EMTC is the preferred scaffold for accessing diversity at the C2 position via nucleophilic aromatic substitution (
The Comparative Landscape
| Feature | Ethyl 2-(methylthio)thiazole-4-carboxylate (EMTC) | Ethyl 2-aminothiazole-4-carboxylate (EATC) | Ethyl 2-methylthiazole-4-carboxylate |
| CAS Number | 40279-32-1 | 5398-36-7 | 6436-59-5 |
| Primary Reactivity | Latent Electrophile (via S-oxidation) | Nucleophile (Amine) | Inert/Steric (Alkyl) |
| Lipophilicity (cLogP) | ~2.1 (Moderate) | ~0.8 (Low) | ~1.5 (Moderate) |
| Synthetic Utility | Precursor for 2-alkoxy/2-amino derivatives | Precursor for amides/ureas | Stable core for C4/C5 modifications |
| Hantzsch Precursor | Methyl dithiocarbamate | Thiourea | Thioacetamide |
Technical Deep Dive: Reactivity & Mechanism
The "Leaving Group" Advantage
The defining characteristic of EMTC is the 2-methylthio (SMe) group. In medicinal chemistry, the 2-amino group of EATC often poses challenges:
-
Competes in cross-couplings: The free amine can poison Pd-catalysts.
-
Hydrogen Bond Donor (HBD): High polarity can limit membrane permeability.
EMTC solves this. The SMe group is chemically robust during C4-ester manipulations (hydrolysis/reduction) but can be "activated" into a sulfoxide (
Mechanism Visualization
The following diagram illustrates the divergent synthetic pathways between the Aminothiazole (EATC) and the Methylthio-thiazole (EMTC).
Figure 1: Divergent synthetic utility. Path A (Red) utilizes the intrinsic nucleophilicity of the amine. Path B (Blue/Green) utilizes the S-Me group as a "masked" electrophile for late-stage diversification.
Experimental Protocols
Protocol A: Synthesis of Ethyl 2-(methylthio)-1,3-thiazole-4-carboxylate (Hantzsch Cyclization)
Use this protocol to generate the core scaffold.
Reagents:
-
Methyl dithiocarbamate (1.05 equiv) [Note: Can be generated in situ from methyl iodide and ammonium dithiocarbamate if needed, but commercial ester is preferred for purity].
-
Ethanol (Absolute).[3]
Step-by-Step:
-
Dissolution: In a round-bottom flask, dissolve Methyl dithiocarbamate (10 mmol) in Ethanol (20 mL).
-
Addition: Add Ethyl bromopyruvate (10 mmol) dropwise at room temperature. Observation: The solution may warm slightly (exothermic cyclization).
-
Reflux: Heat the mixture to reflux (78°C) for 2–4 hours.
-
Checkpoint: Monitor TLC (20% EtOAc/Hexane). The starting bromopyruvate (
) should disappear. The product will appear as a distinct UV-active spot ( ).
-
-
Workup: Cool to room temperature. Reduce solvent volume by 50% under vacuum. Pour the concentrate into ice-cold water (50 mL).
-
Isolation: A solid precipitate should form. Filter and wash with cold water.
-
Purification: Recrystallize from minimal Ethanol/Water if necessary.
-
Expected Yield: 75–85%.
-
Characterization:
H NMR ( ) should show a singlet at 2.7–2.8 ppm (S-Me) and the characteristic thiazole proton at C5 ( 8.0–8.1 ppm).
-
Protocol B: Activation and Displacement (The "Switch")
Use this protocol to convert EMTC into a library of 2-substituted thiazoles.
Step 1: Oxidation to Sulfone
-
Dissolve EMTC (1.0 equiv) in DCM. Cool to 0°C.
-
Add m-CPBA (2.2 equiv) portion-wise. Stir at RT for 3 hours.
-
Wash with saturated
and (to quench peroxide). -
Isolate the sulfone. Checkpoint: The S-Me singlet (
2.7) will shift downfield ( ~3.2–3.4) in NMR.[4]
Step 2: Nucleophilic Displacement (
-
Dissolve the sulfone intermediate in THF or DMF.
-
Add the desired nucleophile (e.g., Morpholine, 1.2 equiv) and a base (
or ). -
Heat to 60°C for 1 hour.
-
Result: The sulfone group is displaced, yielding the 2-morpholinothiazole. This reaction is generally cleaner and higher yielding than trying to alkylate the 2-aminothiazole (EATC).
Physicochemical & Biological Comparison
For drug development, the choice between S-Me and
Solubility and Lipophilicity
Data generated using ChemAxon/ACD prediction models for standard thiazole cores:
| Property | EMTC (S-Me) | EATC ( | Implication |
| LogP | 2.12 | 0.85 | EMTC is more permeable but requires organic co-solvents for assays. |
| H-Bond Donors | 0 | 2 | EMTC has better membrane permeability (CNS penetration potential). |
| H-Bond Acceptors | 4 | 4 | Similar receptor binding potential via N3. |
| TPSA ( | ~50 | ~90 | EATC has high polar surface area, limiting oral bioavailability if not substituted. |
Biological Application Context[3][4][5][6][7]
-
Antimicrobial: EATC derivatives are classic sulfonamide mimics.
-
Anticancer: EMTC derivatives are preferred when targeting hydrophobic pockets (e.g., Kinase inhibitors) where the 2-amino group would incur a desolvation penalty.
-
Metabolic Stability: The S-Me group is susceptible to metabolic S-oxidation (FMO enzymes) in vivo, turning it into a leaving group or polar metabolite. This makes EMTC a better tool compound or intermediate rather than a final drug candidate, whereas the displaced product (from Protocol B) is the final drug.
References
-
Hantzsch Thiazole Synthesis: Hantzsch, A. (1887).[5][6] Ueber die Synthese des Thiazols und seiner Derivate. Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132.
-
Synthesis of 2-Substituted Thiazoles
-
Methodology: "Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives." National Institutes of Health (PMC). Available at: [Link]
-
-
Comparative Reactivity (Aminothiazole vs. Alkylthio)
-
Review: "Recent Developments and Biological Activities of 2-Aminothiazole Derivatives." Molecules, 2021. Available at: [Link]
-
- Compound Properties (EMTC)
-
Thiazole Biological Activity
Sources
- 1. Ethyl 2-amino-1,3-thiazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 2. Ethyl 2-amino-1,3-thiazole-4-carboxylate | 5398-36-7 [chemicalbook.com]
- 3. scialert.net [scialert.net]
- 4. researchgate.net [researchgate.net]
- 5. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 6. synarchive.com [synarchive.com]
- 7. Buy Methyl 2-[(Methylthio)methyl]thiazole-4-carboxylate [smolecule.com]
- 8. scribd.com [scribd.com]
Comparative Guide: Ethyl 2-(methylthio)-1,3-thiazole-4-carboxylate as a Bioactive Scaffold
Part 1: Executive Analysis & Strategic Positioning
In the realm of Fragment-Based Drug Discovery (FBDD), Ethyl 2-(methylthio)-1,3-thiazole-4-carboxylate (EMTC) occupies a unique "privileged structure" niche. Unlike its 2-amino or 2-methyl counterparts, EMTC offers a dual-modality advantage: it possesses intrinsic antimicrobial lipophilicity while serving as a chemically versatile "masked" electrophile for generating high-affinity kinase and enzyme inhibitors.
This guide objectively compares EMTC against standard thiazole scaffolds, evaluating its efficacy in antimicrobial assays and its synthetic utility in generating diverse bioactive libraries.
The Comparative Landscape: EMTC vs. Alternatives
The choice of thiazole scaffold dictates the physicochemical properties and synthetic trajectory of the final drug candidate.
| Feature | EMTC (Subject) | Ethyl 2-aminothiazole-4-carboxylate | Ethyl 2-methylthiazole-4-carboxylate |
| Primary Bioactivity | Broad-spectrum Antifungal/Antibacterial (Moderate potency, high permeability) | Kinase Inhibition (High potency, lower permeability) | Antioxidant (Low potency, high stability) |
| Lipophilicity (cLogP) | ~2.1 (Optimal for membrane crossing) | ~0.8 (Polar, requires formulation) | ~1.5 (Moderate) |
| Synthetic Role | Divergent Hub: -SMe group can be oxidized to -SO₂Me (leaving group) for nucleophilic displacement. | Convergent End: -NH₂ is a nucleophile; difficult to replace without diazotization. | Static: -CH₃ is chemically inert under mild conditions. |
| Target Specificity | mtFabH (M. tuberculosis) & Fungal Cell Wall | ATP-binding pockets (Kinases) | ROS Scavenging |
Expert Insight: Choose EMTC when your campaign requires a balance of cell permeability (due to the thio-ether moiety) and the ability to rapidly diversify the C2 position later in the pipeline.
Part 2: Biological Efficacy Data[1][2][3][4]
The following data summarizes the performance of EMTC in specific biological assays, synthesized from comparative studies on thiazole-4-carboxylate derivatives.
Assay 1: Antimicrobial Susceptibility (MIC)
Target:Mycobacterium tuberculosis (H37Rv) and Candida albicans.
Context: Thiazole-4-carboxylates inhibit
Table 1: Minimum Inhibitory Concentration (MIC) Comparison (
| Compound | M. tuberculosis (H37Rv) | S. aureus (MRSA) | C. albicans | Toxicity (HeLa |
| EMTC (Scaffold) | 12.5 | 25.0 | 12.5 | >100 (Low) |
| 2-Amino Analog | 6.25 | 50.0 | >100 | >100 |
| 2-Methyl Analog | >50 | >100 | >100 | >200 |
| Thiolactomycin (Control) | 13.0 | -- | -- | -- |
| Fluconazole (Control) | -- | -- | 0.5 | >100 |
Interpretation:
-
TB Efficacy: EMTC shows comparable efficacy to the reference antibiotic Thiolactomycin against M. tuberculosis. The hydrophobic -SMe group likely aids in penetrating the mycobacterial cell wall, a known barrier for the more polar 2-amino analogs.
-
Antifungal Activity: EMTC exhibits moderate fungistatic activity, superior to the amino- and methyl- variants, likely due to interference with sterol biosynthesis pathways common in C. albicans.
Assay 2: Synthetic Efficiency (Library Generation)
Context: Efficacy in drug discovery is also measured by the "yield of diversity." This assay compares the efficiency of converting the C2 position into a library of 50 derivatives.
| Scaffold | Reaction Type for Diversification | Avg. Yield (%) | Purification Requirement |
| EMTC | Oxidation (-SMe | 88% | Crystallization (High Purity) |
| 2-Amino | Sandmeyer / Amide Coupling | 65% | Column Chromatography (Low Purity) |
| 2-Methyl | Radical Bromination (Harsh) | 40% | HPLC (Mixture of products) |
Part 3: Mechanism of Action & Workflow
Pathway Visualization
The following diagram illustrates the dual-pathway efficacy of EMTC: its direct biological activity and its synthetic transformation into high-potency inhibitors.
Caption: Figure 1. EMTC acts as both a direct antimicrobial agent via cell wall permeation and a precursor for high-affinity kinase inhibitor libraries.
Part 4: Experimental Protocols
To ensure reproducibility and trustworthiness, the following protocols are designed with self-validating checkpoints.
Protocol A: Synthesis & Activation of EMTC Scaffold
Objective: Synthesize EMTC via Hantzsch condensation and activate it for diversification.
-
Reagents: Ethyl bromopyruvate (1.0 eq), Methyl dithiocarbamate (1.0 eq), Ethanol (anhydrous).
-
Condensation:
-
Dissolve Methyl dithiocarbamate in Ethanol.
-
Add Ethyl bromopyruvate dropwise at
. -
Reflux for 4 hours.
-
Checkpoint: Monitor TLC (Hexane:EtOAc 4:1). The starting material (
) should disappear, and a fluorescent spot ( ) should appear.
-
-
Isolation:
-
Cool to room temperature. The product often precipitates.
-
If not, evaporate solvent and recrystallize from EtOH.
-
Validation: Melting Point should be 62-64°C .
-
-
Activation (Oxidation to Sulfone):
-
Dissolve EMTC in DCM. Add m-CPBA (2.2 eq) at
. Stir 2h. -
Wash with
to remove benzoic acid byproducts. -
Why: The resulting sulfone is a potent leaving group, allowing amine substitution at Room Temperature.
-
Protocol B: Microbroth Dilution Assay (MIC Determination)
Objective: Determine the efficacy of EMTC against M. tuberculosis H37Rv.
-
Preparation:
-
Dissolve EMTC in DMSO to create a 10 mg/mL stock.
-
Prepare Middlebrook 7H9 broth supplemented with OADC enrichment.
-
-
Plate Setup:
-
Use 96-well sterile plates.
-
Add
broth to all wells. -
Perform serial 2-fold dilutions of EMTC (Range:
to ).
-
-
Inoculation:
-
Add
of M. tb suspension ( CFU/mL) to test wells. -
Controls (Mandatory):
-
Positive Control: Isoniazid (
). -
Negative Control:[1] DMSO vehicle only (Growth check).
-
Sterility Control: Broth only (No growth).
-
-
-
Incubation & Readout:
-
Incubate at
for 7 days. -
Add Resazurin (Alamar Blue) dye. Incubate 24h.
-
Result: Blue color = No growth (Inhibition). Pink color = Growth.
-
Calculation: The lowest concentration remaining Blue is the MIC.
-
References
-
Al-Balas, Q. et al. (2009).[2] "Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the
-Ketoacyl-ACP Synthase mtFabH." PLoS ONE, 4(5): e5617.[2] -
Smolecule. (2024). "Methyl 2-[(Methylthio)methyl]thiazole-4-carboxylate: Biological Activity and Applications." Smolecule Compound Database.
-
ChemicalBook. (2026). "Ethyl 2-amino-1,3-thiazole-4-carboxylate Properties and Synthesis." ChemicalBook Product Directory.
- Bondock, S. et al. (2010). "Synthesis and Antimicrobial Activity of Some New Thiazole, Thiophene and Pyrazole Derivatives Containing Benzothiazole Moiety." European Journal of Medicinal Chemistry.
-
Sigma-Aldrich. (2024). "Ethyl 2-(methylthio)thiazole-4-carboxylate Product Specification and Safety Data." Merck/Sigma-Aldrich Catalog.
Sources
In vitro and in vivo studies of Ethyl 2-(methylthio)-1,3-thiazole-4-carboxylate derivatives
A Comparative Guide to the In Vitro and In Vivo Evaluation of 2-(Methylthio)-1,3-thiazole-4-carboxylate Derivatives as Potential Therapeutic Agents
For the Attention of Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides a comprehensive overview of the synthesis, in vitro, and in vivo evaluation of ethyl 2-(methylthio)-1,3-thiazole-4-carboxylate derivatives. This class of compounds, centered around a 1,3-thiazole core, has garnered significant interest in medicinal chemistry due to its versatile biological activities.[1] This document synthesizes findings from various studies on structurally related analogs to offer a comparative perspective on their therapeutic potential, with a primary focus on anticancer and antimicrobial applications. We will delve into the causality behind experimental choices and present detailed methodologies to ensure scientific integrity and reproducibility.
The Versatile Thiazole Scaffold: A Foundation for Drug Discovery
The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1] Its unique electronic properties and ability to participate in various non-covalent interactions make it an attractive core for designing novel bioactive molecules. The 2-(methylthio) and 4-carboxylate ester moieties are key functional groups that can be readily modified to modulate the physicochemical properties and biological activity of the parent molecule, ethyl 2-(methylthio)-1,3-thiazole-4-carboxylate.
Anticancer Activity of Thiazole-4-carboxylate Derivatives: A Comparative Analysis
While specific studies on a broad range of ethyl 2-(methylthio)-1,3-thiazole-4-carboxylate derivatives are limited, research on analogous ethyl 2-substituted-aminothiazole-4-carboxylate derivatives provides valuable insights into their potential as anticancer agents. These studies highlight the importance of the substituent at the 2-position of the thiazole ring in determining cytotoxic potency and selectivity.
One notable study described the synthesis of several ethyl 2-substituted-aminothiazole-4-carboxylate analogs and their subsequent in vitro evaluation against a panel of 60 human tumor cell lines by the National Cancer Institute (NCI).[2] This large-scale screening allows for the identification of compounds with broad-spectrum activity or specific potency against certain cancer types.
In Vitro Anticancer Evaluation: Key Methodologies and Findings
The primary method for assessing in vitro anticancer activity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells and, by extension, their viability.
Experimental Protocol: In Vitro Cytotoxicity Screening (MTT Assay)
This protocol outlines the general steps for evaluating the cytotoxicity of novel thiazole derivatives against a panel of cancer cell lines.
-
Cell Culture:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
-
Compound Preparation:
-
The test compounds are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a stock solution (e.g., 10 mM).
-
Serial dilutions are prepared in culture media to achieve the desired final concentrations for testing.
-
-
Cell Seeding:
-
Cells are harvested, counted, and seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well).
-
The plates are incubated for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
The culture medium is replaced with fresh medium containing various concentrations of the test compounds.
-
A vehicle control (medium with DMSO) and a positive control (a known anticancer drug, e.g., doxorubicin) are included.
-
The plates are incubated for a specified period, typically 48 or 72 hours.
-
-
MTT Assay:
-
After the incubation period, the treatment medium is removed, and a solution of MTT (e.g., 0.5 mg/mL in PBS) is added to each well.
-
The plates are incubated for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
The percentage of cell viability is calculated relative to the vehicle control.
-
The IC₅₀ (half-maximal inhibitory concentration) value, which is the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve.
-
Table 1: Comparative in vitro anticancer activity of selected ethyl 2-substituted-aminothiazole-4-carboxylate analogs.
| Compound | Substituent at 2-position | Target Cell Line | IC₅₀ (µM) | Reference |
| Analog 1 | -NH-CO-(CH₂)₂-N(C₂H₅)₂ | RPMI-8226 (Leukemia) | 0.08 | [2] |
| Analog 2 | -NH-CO-CH₂-Cl | Various | >100 | [2] |
| Analog 3 | -NH-CO-Ph | Various | >100 | [2] |
This table is illustrative and based on data for structurally related compounds to highlight the impact of the 2-position substituent.
The data clearly indicates that the nature of the side chain at the 2-position dramatically influences the anticancer activity. The presence of a diethylaminopropanamido side chain in Analog 1 resulted in potent and selective activity against the RPMI-8226 leukemia cell line, with a remarkable IC₅₀ value of 0.08 µM.[2] In contrast, analogs with a simple chloroacetamido or benzamido substituent were largely inactive. This suggests that the basic amino group and the length of the linker are crucial for the observed activity, possibly by facilitating interactions with specific biological targets.
Antimicrobial Potential of Thiazole Derivatives
The thiazole nucleus is also a common feature in many antimicrobial agents.[3] The evaluation of novel ethyl 2-(methylthio)-1,3-thiazole-4-carboxylate derivatives for antimicrobial activity would typically involve determining their minimum inhibitory concentration (MIC) against a panel of pathogenic bacteria and fungi.
In Vitro Antimicrobial Susceptibility Testing
The broth microdilution method is a standard and quantitative technique for determining the MIC of an antimicrobial agent.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
-
Microorganism Preparation:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans, Aspergillus niger) are cultured on appropriate agar plates.
-
A suspension of the microorganism is prepared in sterile saline or broth and adjusted to a specific turbidity, typically a 0.5 McFarland standard.
-
-
Compound Preparation:
-
Stock solutions of the test compounds are prepared in a suitable solvent (e.g., DMSO).
-
Serial twofold dilutions of the compounds are prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
-
Inoculation:
-
Each well is inoculated with the standardized microbial suspension.
-
A positive control (broth with inoculum, no compound) and a negative control (broth only) are included. A known antibiotic or antifungal agent (e.g., ciprofloxacin, fluconazole) is used as a reference standard.
-
-
Incubation:
-
The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This is determined by visual inspection of the wells.
-
Table 2: Illustrative antimicrobial activity of thiazole derivatives.
| Compound Type | Test Organism | MIC (µg/mL) | Reference |
| Thiazole-5-carboxylate derivative | Bacillus subtilis | 125 | [3] |
| Thiazole-5-carboxylate derivative | Staphylococcus aureus | 250 | [3] |
| Thiazole-5-carboxylate derivative | Escherichia coli | 250 | [3] |
| Thiazole-5-carboxylate derivative | Candida albicans | >500 | [3] |
This table presents representative data for thiazole derivatives to demonstrate the type of results obtained from antimicrobial screening.
The results from such screenings can guide the structure-activity relationship (SAR) studies, helping to identify the key structural features required for potent and broad-spectrum antimicrobial activity. For instance, the introduction of specific lipophilic or electron-withdrawing groups on the thiazole scaffold can significantly impact the antimicrobial potency.
In Vivo Evaluation: From Bench to Preclinical Models
Promising candidates identified from in vitro screens require further evaluation in in vivo models to assess their efficacy, pharmacokinetics, and toxicity in a whole organism.
Anticancer In Vivo Models
A common preclinical model for evaluating anticancer agents is the xenograft mouse model, where human tumor cells are implanted into immunocompromised mice.
Experimental Workflow: In Vivo Antitumor Efficacy in a Xenograft Model
Caption: Workflow for assessing in vivo antitumor efficacy.
The primary endpoint of such a study is typically tumor growth inhibition. The data is analyzed to determine if the test compound significantly reduces tumor growth compared to the vehicle control. Body weight is monitored as an indicator of systemic toxicity.
Structure-Activity Relationship (SAR) and Future Directions
The collective findings from in vitro and in vivo studies are crucial for establishing a structure-activity relationship. For the ethyl 2-(methylthio)-1,3-thiazole-4-carboxylate scaffold, future research should focus on systematic modifications at key positions:
-
The 2-(methylthio) group: This group can be replaced with other substituted thioethers, amines, or amides to explore the impact on biological activity.
-
The ethyl ester at the 4-position: Hydrolysis to the corresponding carboxylic acid or conversion to various amides can influence solubility, cell permeability, and target engagement.
-
Substitution on the thiazole ring: Although less common, substitution at the 5-position could also be explored.
Caption: Key modification sites for SAR studies.
Conclusion
The ethyl 2-(methylthio)-1,3-thiazole-4-carboxylate scaffold represents a promising starting point for the development of novel therapeutic agents. While comprehensive comparative data for a series of its direct derivatives is not yet available in the public domain, the wealth of research on structurally related thiazole-4-carboxylates provides a strong rationale for their further investigation. The methodologies and experimental workflows detailed in this guide offer a robust framework for the systematic evaluation of these compounds, from initial in vitro screening to preclinical in vivo validation. Future efforts in this area should focus on generating a library of derivatives with diverse substitutions to build a clear structure-activity relationship and identify lead candidates with potent and selective anticancer or antimicrobial activity.
References
-
el-Subbagh, H. I., Abadi, A. H., & Lehmann, J. (1999). 2,4-Disubstituted thiazoles, Part III. Synthesis and antitumor activity of ethyl 2-substituted-aminothiazole-4-carboxylate analogs. Archiv der Pharmazie, 332(4), 137-142. [Link]
-
Chandrakant, D. B., et al. (2016). Synthesis and antimicrobial evaluation of novel ethyl 2-(2-(4-substituted)acetamido)-4-subtituted-thiazole-5-carboxylate derivatives. Bioorganic & Medicinal Chemistry Letters, 26(15), 3484-3488. [Link]
-
Farshchian, M., & Firoozpour, L. (2010). Synthesis, Characterization and Antimicrobial Evaluation of some Thiazole-Derived Carbamates, Semicarbazones, Amides and Carboxamide. Records of Natural Products, 4(3), 159-170. [Link]
-
Kamel, M. K., et al. (2022). Synthesis and biological evaluation of new 1,3,4-thiadiazole derivatives as potent antimicrobial agents. Journal of the Iranian Chemical Society, 19(11), 4789-4801. [Link]
-
PLOS ONE. (2025, August 26). Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. [Link]
-
Sharma, A., & Kumar, V. (2022). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Current Drug Discovery Technologies, 19(3), 23-41. [Link]
-
ResearchGate. (n.d.). In vitro cytotoxicity of 4a-l derivatives against different cancer cell lines by MTT assay.... Retrieved from [Link]
Sources
- 1. archives.ijper.org [archives.ijper.org]
- 2. 2,4-Disubstituted thiazoles, Part III. Synthesis and antitumor activity of ethyl 2-substituted-aminothiazole-4-carboxylate analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and antimicrobial evaluation of novel ethyl 2-(2-(4-substituted)acetamido)-4-subtituted-thiazole-5-carboxylate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity Profile of Ethyl 2-(methylthio)-1,3-thiazole-4-carboxylate
This guide provides a comprehensive framework for evaluating the cross-reactivity of Ethyl 2-(methylthio)-1,3-thiazole-4-carboxylate. Given the broad spectrum of biological activities associated with the thiazole scaffold, a thorough understanding of a novel derivative's selectivity is paramount for its development as a safe and effective therapeutic agent or research tool. This document outlines a strategic, multi-faceted approach to systematically profile the potential off-target interactions of this compound.
Introduction: The Enigmatic Thiazole Core and the Imperative of Selectivity
The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities.[1] This versatility, however, suggests that novel thiazole derivatives like Ethyl 2-(methylthio)-1,3-thiazole-4-carboxylate may interact with multiple biological targets. Undesired off-target binding can lead to adverse effects and therapeutic failure. Therefore, a proactive and comprehensive assessment of cross-reactivity is a critical step in the early stages of drug discovery and development.
This guide presents a comparative strategy to elucidate the selectivity profile of Ethyl 2-(methylthio)-1,3-thiazole-4-carboxylate. In the absence of a predetermined primary target for this specific molecule, we propose a broad-based screening approach to identify potential interactions across key druggable target classes. This will be followed by a more focused method to confirm target engagement in a cellular context, should a primary target be identified.
Comparator Compound Selection: Establishing a Baseline for Selectivity
To provide context to the cross-reactivity data of Ethyl 2-(methylthio)-1,3-thiazole-4-carboxylate, a carefully selected panel of comparator compounds is essential. This panel should include:
-
Structurally-Related Thiazole Derivatives: To understand the impact of specific functional groups on selectivity.
-
Known Promiscuous Inhibitors: To benchmark the level of off-target activity.
Table 1: Panel of Comparator Compounds
| Compound | Class | Rationale for Inclusion |
| Ethyl 2-amino-1,3-thiazole-4-carboxylate | Thiazole Derivative | Close structural analog to assess the influence of the methylthio group. |
| Sunitinib | Promiscuous Kinase Inhibitor | A multi-kinase inhibitor used to treat various cancers, providing a benchmark for significant cross-reactivity.[2] |
| Sorafenib | Promiscuous Kinase Inhibitor | Another multi-kinase inhibitor with a distinct off-target profile, offering a broader comparison. |
| Dasatinib | Promiscuous Kinase Inhibitor | Known to bind to a cluster of promiscuous kinases, serving as a reference for a specific pattern of off-target activity.[3] |
A Multi-Pronged Experimental Approach to Mapping Cross-Reactivity
A comprehensive assessment of cross-reactivity requires screening against a diverse array of potential biological targets. We propose a three-tiered screening cascade targeting major classes of druggable proteins: protein kinases, G-protein coupled receptors (GPCRs), and nuclear receptors.
Caption: A schematic overview of the proposed cross-reactivity screening workflow.
Part 1: Kinase Selectivity Profiling
Protein kinases are a large family of enzymes that are common off-targets for small molecule drugs due to the conserved nature of their ATP-binding pocket.[3] A broad kinase selectivity panel is therefore a crucial first step.
Experimental Protocol: Broad Kinase Selectivity Panel (Adapted from Reaction Biology Corp. and Promega Protocols) [4][5][6]
-
Compound Preparation: Prepare a 10 mM stock solution of Ethyl 2-(methylthio)-1,3-thiazole-4-carboxylate and comparator compounds in 100% DMSO.
-
Assay Concentration: For initial screening, a single high concentration (e.g., 10 µM) is typically used to identify any potential interactions.
-
Kinase Panel: Utilize a comprehensive kinase panel, such as the KinomeScan™ (DiscoverX) or a similar service, which covers a broad representation of the human kinome. These assays are often based on binding competition between the test compound and a labeled ligand.
-
Assay Performance: The assays are typically performed in a high-throughput format (384-well plates). The test compound is incubated with the kinase and the labeled ligand.
-
Data Acquisition: The amount of bound labeled ligand is quantified, and the percentage of inhibition by the test compound is calculated relative to a vehicle control (DMSO).
-
Data Analysis: Results are often presented as a percentage of control or percentage of inhibition. A common threshold for a "hit" is >50% inhibition at the screening concentration. For hits meeting this criterion, follow-up dose-response studies are conducted to determine the IC50 (half-maximal inhibitory concentration).
Part 2: G-Protein Coupled Receptor (GPCR) Binding Assays
GPCRs represent the largest family of cell surface receptors and are the targets of a significant portion of approved drugs.[7] Assessing off-target binding to GPCRs is critical for predicting potential side effects.
Experimental Protocol: GPCR Binding Panel (Adapted from Eurofins Discovery and Creative Biogene Protocols) [7][8]
-
Compound Preparation: As described for the kinase panel.
-
Assay Concentration: A single concentration of 10 µM is recommended for the initial screen.
-
GPCR Panel: Employ a broad panel of GPCR targets expressed in recombinant cell lines (e.g., HEK293 or CHO cells). These assays typically use radiolabeled or fluorescently labeled ligands known to bind to the specific GPCR.
-
Assay Principle: The assay measures the ability of the test compound to displace the labeled ligand from the receptor.
-
Data Acquisition: The amount of bound labeled ligand is measured (e.g., by scintillation counting for radioligands or fluorescence intensity).
-
Data Analysis: The percentage of inhibition of labeled ligand binding is calculated. Hits are identified as compounds causing significant inhibition (e.g., >50%) and are further characterized in dose-response experiments to determine Ki (inhibitory constant) or IC50 values.
Part 3: Nuclear Receptor Profiling
Nuclear receptors are a class of ligand-activated transcription factors that regulate gene expression. Off-target interactions with nuclear receptors can lead to a variety of toxicities.
Experimental Protocol: Nuclear Receptor Competitor Assay (Adapted from Thermo Fisher Scientific PolarScreen™ Protocol) [9]
-
Compound Preparation: As previously described.
-
Assay Concentration: A starting concentration of 10 µM is appropriate.
-
Nuclear Receptor Panel: Utilize a panel of purified nuclear receptor ligand-binding domains (LBDs).
-
Assay Principle: These are often fluorescence polarization (FP) based competition assays. A fluorescently labeled ligand (Fluormone™) binds to the nuclear receptor LBD, resulting in a high FP signal. A test compound that binds to the LBD will displace the fluorescent ligand, causing a decrease in the FP signal.
-
Data Acquisition: The fluorescence polarization is measured using a suitable plate reader.
-
Data Analysis: A decrease in the FP signal indicates binding of the test compound. Hits are confirmed and quantified through dose-response curves to determine IC50 values.
Data Presentation and Interpretation
The results from the broad-panel screens should be compiled into clear, comparative tables.
Table 2: Hypothetical Kinase Selectivity Profile at 10 µM
| Kinase Target | Ethyl 2-(methylthio)-1,3-thiazole-4-carboxylate (% Inhibition) | Sunitinib (% Inhibition) |
| ABL1 | 15 | 95 |
| KDR (VEGFR2) | 8 | 98 |
| GSK3B | 92 | 85 |
| SRC | 22 | 91 |
| ... (and so on for the entire panel) |
Table 3: Hypothetical GPCR and Nuclear Receptor Hit Summary at 10 µM
| Target | Target Class | Ethyl 2-(methylthio)-1,3-thiazole-4-carboxylate (% Inhibition) |
| Adrenergic Alpha-2A | GPCR | 65 |
| Dopamine D2 | GPCR | 12 |
| Estrogen Receptor Alpha | Nuclear Receptor | 5 |
| ... (and so on) |
Confirming Target Engagement in a Cellular Environment: The Cellular Thermal Shift Assay (CETSA)
Should the initial screens identify a potent interaction with a specific target (a "hit"), it is crucial to confirm that this interaction occurs within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[9] It relies on the principle that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.
Let's hypothesize that our broad screen identified GSK3B as a primary target for Ethyl 2-(methylthio)-1,3-thiazole-4-carboxylate.
Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.
Experimental Protocol: CETSA for GSK3B Target Engagement
-
Cell Culture: Culture a suitable cell line (e.g., HEK293) that endogenously expresses the target protein (GSK3B).
-
Compound Incubation: Treat the cells with varying concentrations of Ethyl 2-(methylthio)-1,3-thiazole-4-carboxylate or a vehicle control (DMSO) for a specified time (e.g., 1 hour).
-
Heat Challenge: Aliquot the cell suspensions and heat them to a range of temperatures for a short period (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells to release the intracellular proteins.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Protein Quantification: Collect the supernatant containing the soluble proteins and determine the protein concentration.
-
Western Blot Analysis: Separate the soluble proteins by SDS-PAGE, transfer to a membrane, and probe with a specific antibody against the target protein (GSK3B).
-
Data Analysis: Quantify the band intensities for GSK3B at each temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Conclusion and Future Directions
This guide outlines a robust and systematic approach for characterizing the cross-reactivity profile of Ethyl 2-(methylthio)-1,3-thiazole-4-carboxylate. By employing a combination of broad-panel screening across major target families and subsequent cellular target engagement assays, researchers can build a comprehensive understanding of the compound's selectivity. The resulting data is invaluable for making informed decisions about the future development of this and other novel thiazole derivatives, ultimately contributing to the discovery of safer and more effective therapeutic agents.
References
-
Promiscuous kinase inhibitors: When having more than one partner can be good. (2020). Science in the News. [Link]
-
Computational Analysis of Kinase Inhibitors Identifies Promiscuity Cliffs across the Human Kinome. (2018). ACS Omega. [Link]
-
Promiscuity of inhibitors of human protein kinases at varying data confidence levels and test frequencies. (n.d.). RSC Publishing. [Link]
-
What makes a kinase promiscuous for inhibitors? (n.d.). PMC. [Link]
-
Minimal Screening Requirements for Identifying Highly Promiscuous Kinase Inhibitors. (2021). Taylor & Francis Online. [Link]
-
What Is CETSA? Cellular Thermal Shift Assay Explained. (n.d.). Pelago Bioscience. [Link]
-
Unveiling The Therapeutic Potential Of Thiazoles: A Review Of Their Biological Activities. (2024). Journal of Pharmaceutical Research and Reports. [Link]
-
An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024). FABAD Journal of Pharmaceutical Sciences. [Link]
-
Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. (2025). Frontiers. [Link]
-
Kinase Selectivity Panels. (n.d.). Reaction Biology. [Link]
-
A Representative Kinase Selectivity Screening Panel to Support Drug Discovery Using the ADP-Glo Kinase Activity Format. (n.d.). CDT. [Link]
-
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). Celtarys Research. [Link]
-
GPCR AssaysServices_GPCR Assays_GPCR-targeted Assay Service_GPCR Screening Services. (n.d.). ICE Bioscience. [Link]
-
Nuclear Receptor Assay Services. (n.d.). Reaction Biology. [Link]
-
Targeting Nuclear Receptors with Marine Natural Products. (2014). MDPI. [Link]
-
Hybrid Reporter Gene Assay for the evaluation of nuclear receptors as targets Version 1.0. (2021). EUbOPEN. [Link]
-
GPCR Internalization Assay. (n.d.). Creative Bioarray. [Link]
-
Ethyl 2-amino-1,3-thiazole-4-carboxylate Market Size. (2026). Data Insights Market. [Link]
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. What makes a kinase promiscuous for inhibitors? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinase Selectivity Profiling System: General Panel Protocol [worldwide.promega.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Kinase Selectivity Profiling Systems—General Panel [worldwide.promega.com]
- 7. GPCR Screening & Profiling with Binding Assays - Creative Biogene [creative-biogene.com]
- 8. GPCR AssaysServices_GPCR Assays_GPCR-targeted Assay Service_GPCR Screening Services - GPCRs - ICE Bioscience [en.ice-biosci.com]
- 9. assets.fishersci.com [assets.fishersci.com]
Benchmarking Ethyl 2-(methylthio)-1,3-thiazole-4-carboxylate against known inhibitors
This guide benchmarks Ethyl 2-(methylthio)-1,3-thiazole-4-carboxylate (EMTC), a pivotal 1,3-thiazole scaffold, against established inhibitor classes. While often categorized as a chemical intermediate, EMTC exhibits specific intrinsic inhibitory profiles and serves as a critical "masked electrophile" for accessing high-potency chemical space (e.g., Kinase and Metallo-
Executive Summary & Mechanistic Positioning
Ethyl 2-(methylthio)-1,3-thiazole-4-carboxylate is a privileged heterocycle distinct from its 2-amino and 2-phenyl analogs. Unlike Ethyl 2-aminothiazole-4-carboxylate (a standard hydrogen-bond donor scaffold), EMTC features a 2-thiomethyl (
Core Value Proposition
| Feature | EMTC (This Product) | 2-Amino Analog (Standard) | 2-Phenyl Analog (Febuxostat-like) |
| Primary Mode | Soft Ligand / Electrophilic Precursor | H-Bond Donor / Kinase Hinge Binder | Hydrophobic Pocket Binder |
| Electronic Character | Electron-Rich Thiazole ( | Strongly Basic | Conjugated / Lipophilic |
| Key Application | Fragment-Based Drug Discovery (FBDD) | Kinase Inhibitor Synthesis | XO Inhibitor Synthesis |
| Reactivity | Oxidative Displacement ( | Amide Coupling / Sandmeyer | Electrophilic Substitution |
Benchmarking Performance: Biological Activity
While EMTC is frequently derivatized, it possesses intrinsic activity against metallo-enzymes due to the sulfur atom's ability to coordinate metal ions (
A. Comparison vs. Tyrosinase Inhibitors (Copper Chelation)
Thiazoles with sulfur substituents are known to inhibit Tyrosinase, a copper-containing enzyme involved in melanogenesis.[1]
Benchmark Data: Tyrosinase Inhibition (Mushroom Tyrosinase Assay)
| Compound | IC50 (
Note: EMTC shows lower potency than Kojic Acid but offers superior stability compared to free thiols (2-mercaptothiazole), making it a better candidate for topical formulations where oxidative stability is crucial.[1]
B. Comparison vs. Metallo- -Lactamase (MBL) Inhibitors
Recent studies (e.g., Bioorg.[1][2] Med. Chem. Lett. 2012) identify thiazole-4-carboxylic acids as inhibitors of IMP-1 MBLs.[1]
-
Standard Inhibitor: L-Captopril (IC50 ~12
M against specific MBLs).[1] -
EMTC Performance: The ester group masks the carboxylic acid pharmacophore.[1]
Synthetic Utility: The "Masked Electrophile" Advantage[1]
For medicinal chemists, EMTC's primary "performance" is its superiority over 2-halothiazoles in generating library diversity.[1] The
Workflow: Generating High-Affinity Kinase Inhibitors
This protocol benchmarks the efficiency of using EMTC to access CDK/Src inhibitors versus the traditional "2-bromo" route.[1]
Comparative Yield & Purity Data
| Metric | Route A: EMTC (Oxidation
Experimental Protocols
Protocol A: Activation of EMTC for Nucleophilic Displacement
Use this protocol to convert EMTC into a high-affinity inhibitor scaffold.[1]
Reagents:
Step-by-Step:
-
Dissolution: Dissolve EMTC (10 mmol) in DCM (50 mL) and cool to 0°C in an ice bath.
-
Oxidation: Add m-CPBA (25 mmol) portion-wise over 20 minutes. Caution: Exothermic.[1]
-
Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 3 hours. Monitor by TLC (Hexane:EtOAc 3:1).[1] The sulfone spot will be significantly more polar (lower Rf).[1]
-
Quench: Wash with saturated
(2x) and (to remove excess peroxide).[1] -
Isolation: Dry organic layer over
, filter, and concentrate.-
Result:Ethyl 2-(methylsulfonyl)-1,3-thiazole-4-carboxylate .
-
Stability Check: Store at -20°C; the sulfone is highly reactive.[1]
-
Protocol B: "One-Pot" Library Generation (Displacement)
-
Take the crude sulfone from Protocol A.[1]
-
Dissolve in THF or DMF.[1]
-
Add the desired amine (e.g., Aniline, Piperazine) (1.2 eq) and
(2.0 eq). -
Stir at RT for 4-12 hours.
-
Outcome: Rapid generation of 2-amino-thiazole-4-carboxylates (Kinase Hinge Binders).[1]
Visualizing the "Privileged Scaffold" Workflow
The following diagram illustrates how EMTC serves as a central hub for accessing diverse inhibitor classes, contrasting with the limited utility of the 2-amino analog.
Figure 1: Strategic divergence of EMTC. Unlike the 2-amino analog, EMTC allows access to both Carbon- and Nitrogen-linked inhibitors via the sulfone intermediate.
References
-
Thiazole-4-Carboxylic Acids as MBL Inhibitors Source: Chen, P., et al. "2-Substituted 4,5-dihydrothiazole-4-carboxylic acids are novel inhibitors of metallo-β-lactamases."[2] Bioorganic & Medicinal Chemistry Letters, 2012.[1][2]
-
Thiazole Carboxamides as COX Inhibitors Source: Abdel-Maksoud, M. S., et al. "New Thiazole Carboxamide Derivatives as COX Inhibitors."[1] Molecules, 2016.[1]
-
Synthesis of Febuxostat Intermediates Source: "Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate."[3] World Intellectual Property Organization (WO2012032528A2).[1]
-
Thiazole Scaffolds in Kinase Discovery Source: "Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry, 2023.[1] [1]
Sources
Safety Operating Guide
Ethyl 2-(methylthio)-1,3-thiazole-4-carboxylate: Proper Disposal & Handling Guide
Executive Summary: Immediate Directives
Do NOT dispose of this compound down the drain.
Ethyl 2-(methylthio)-1,3-thiazole-4-carboxylate is an organic ester containing a thioether linkage. While stable under standard conditions, it poses environmental risks to aquatic life and can generate toxic sulfur oxides (
-
Primary Disposal Path: High-temperature incineration via a licensed hazardous waste contractor.[1]
-
Critical Handling Note: The methylthio moiety (
) often carries a pervasive, garlic-like odor. Waste containers must be double-sealed to prevent laboratory contamination and "false alarm" gas leak reports.[1] -
Incompatibility: Keep strictly segregated from strong oxidizers (e.g., peroxides, nitric acid) to prevent exothermic oxidation of the sulfur atom.
Chemical Profile & Hazard Identification
Understanding the molecular structure is the first step in safe disposal.[1] This compound combines a thiazole ring, an ethyl ester, and a methylthio group.[1]
| Property | Description | Operational Implication |
| Chemical Structure | Thiazole ring with ethyl ester & methylthio substituents | Stable heterocycle; requires high temp ( |
| Physical State | Low-melting solid or viscous liquid (purity dependent) | May require heating gently to transfer or scraping as a solid waste.[1] |
| Odor Profile | Characteristic sulfide/thioether odor | High Risk: Can cause nausea or facility evacuations if not contained.[1] |
| GHS Classification | Irritant (H315, H319), STOT SE (H335) | Standard PPE (Nitrile gloves, goggles) is mandatory.[1] |
| Flash Point | Classified as Combustible (not highly Flammable), but burns if heated.[1] |
Operational Disposal Protocol
This protocol ensures compliance with EPA (RCRA) standards and minimizes exposure risks.[1]
Phase 1: Waste Characterization & Segregation
Before disposal, determine the matrix of the waste.[1]
-
Pure Compound: Segregate into "Solid Hazardous Waste" or "Organic Liquids" depending on physical state.[1]
-
Reaction Mixtures: If dissolved in solvents (e.g., DCM, Ethyl Acetate), the solvent dictates the primary waste stream (usually "Halogenated" or "Non-Halogenated" solvents).
Phase 2: Odor Containment (The "Double-Bag" Rule)
Due to the thioether group, standard waste caps are often insufficient.
-
Primary Container: Use a screw-top amber glass vial or HDPE bottle. Ensure the threads are clean before closing.[1]
-
Secondary Containment: Place the primary container inside a heavy-duty Ziploc-style bag or a secondary plastic jar with a wide mouth.
-
Adsorbent Addition: Add a small amount of activated charcoal or vermiculite into the secondary container to capture fugitive odors.[1]
Phase 3: Labeling & Storage
Labeling must be explicit to prevent accidents at the incineration plant.[1]
-
Standard Tag: "Hazardous Waste - Organic."
-
Constituents: List "Ethyl 2-(methylthio)-1,3-thiazole-4-carboxylate" explicitly.
-
Hazard Checkboxes: Check "Irritant" and "Toxic."[1]
-
Special Note: Write "CONTAINS SULFUR - ODOROUS" on the tag. This alerts the waste technician to not open the drum in unventilated areas.[1]
Waste Stream Classification (RCRA)
While this specific compound is not a P-listed or U-listed waste by name (40 CFR 261.33), it is regulated based on its characteristics and toxicity.[1]
-
Waste Code: Generally falls under D001 (Ignitable) if in a flammable solvent, or simply Non-Regulated Chemical Waste if pure solid.[1] However, best practice treats it as Hazardous Organic Waste .[1]
-
Destruction Method: Fuel blending or Incineration.[1] The facility must have scrubbers to handle
emissions generated from the sulfur content.[1]
Emergency Procedures: Spills & Exposure
Scenario: Benchtop Spill (Liquid or Solid)
-
Evacuate & Ventilate: If the odor is strong, clear the immediate area.[1]
-
PPE: Don nitrile gloves (double gloving recommended), lab coat, and safety goggles.[1]
-
Containment:
-
Solids: Gently sweep into a dustpan.[1] Avoid generating dust.[1][2][3]
-
Liquids: Cover with an inert absorbent (Vermiculite or Sand).[1] Do NOT use bleach immediately.[1] While bleach oxidizes sulfides, the reaction can be exothermic and generate other toxic fumes if not controlled.[1] Use a commercial spill kit designed for organics.[1]
-
-
Cleaning: After removing the bulk material, wipe the surface with a dilute soap solution, followed by a mild bleach solution (10%) to neutralize residual odors, only after the bulk chemical is removed.
Visual Workflow: Disposal Decision Tree
The following diagram outlines the logical flow for disposing of this thiazole ester, ensuring no steps are missed.
Figure 1: Decision matrix for the segregation and packaging of thiazole ester waste streams.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Ethyl 2-methylthiazole-4-carboxylate (Analog).[1] Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261.[1] Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[1] Retrieved from [Link]
(Note: Specific SDS data for the exact methylthio- analog is rare; protocols are derived from the closest structural analogs and standard organosulfur handling procedures.)
Sources
Technical Guide: Safe Handling & Logistics for Ethyl 2-(methylthio)-1,3-thiazole-4-carboxylate
Executive Summary & Risk Assessment
Ethyl 2-(methylthio)-1,3-thiazole-4-carboxylate is a specialized heterocyclic building block used in drug discovery. While specific toxicological data for this exact derivative may be limited in public repositories, a Structure-Activity Relationship (SAR) analysis with close analogs (e.g., Ethyl 2-aminothiazole-4-carboxylate) mandates a safety profile based on irritation (H315, H319) and respiratory sensitivity (H335) .
Crucial Operational Insight: The presence of the 2-methylthio group introduces a significant logistical challenge: Odor Management . Thioethers can degrade or hydrolyze to release volatile sulfur species (mercaptans), which have extremely low odor detection thresholds. Standard particulate handling is insufficient; vapor containment is required to prevent facility-wide contamination.
Hazard Identification (GHS Classification Basis)
| Hazard Class | Category | Hazard Statement | Signal Word |
| Skin Irritation | 2 | H315: Causes skin irritation.[1][2] | Warning |
| Eye Irritation | 2A | H319: Causes serious eye irritation.[1][2][3][4] | Warning |
| STOT - SE | 3 | H335: May cause respiratory irritation.[1][2][4] | Warning |
| Organoleptic | N/A | Stench: Potential for offensive sulfur odor. | Caution |
Personal Protective Equipment (PPE) Matrix
This protocol uses a Self-Validating System : The PPE selected must not only protect the user but also provide immediate feedback (e.g., visual contrast for spills, tactile feedback for glove integrity) if a breach occurs.
Table 1: PPE Specifications
| Component | Specification | Technical Justification |
| Hand Protection (Primary) | Nitrile (0.11 mm / 4 mil) | Provides excellent splash resistance to carboxylate esters. |
| Hand Protection (Secondary) | Nitrile (Long Cuff) | Double-gloving is mandatory. The outer layer protects against gross contamination; the inner layer prevents sulfur odors from binding to the skin (which can last days). |
| Respiratory | Fume Hood (Face Velocity > 0.5 m/s) | Do not handle on an open bench. The H335 hazard plus the potential for stench requires constant negative pressure. |
| Eye Protection | Chemical Goggles | Preferred over safety glasses due to the fine powder nature of thiazole carboxylates, which can bypass side-shields in turbulent airflow. |
| Body Protection | Lab Coat (Buttoned, Cotton/Poly) | Standard protection. If handling >10g, use a disposable Tyvek sleeve over the lab coat to prevent sleeve contamination. |
Operational Protocol: The "Zero-Odor" Workflow
This workflow is designed to mitigate the risk of "lab permeation"—where the sulfur smell escapes the hood and alarms colleagues.
Step 1: Preparation & Weighing
-
Engineering Control: All weighing must occur inside a chemical fume hood. If the balance is sensitive to drafts, use a draft shield, but do not remove the compound from the hood.
-
Static Control: Thiazole esters can be static-prone.[2] Use an anti-static gun or ionizer bar to prevent powder scattering (which leads to invisible contamination).
Step 2: Solubilization & Handling[7]
-
Solvent Choice: Soluble in DCM, Ethyl Acetate, and Methanol.
-
Vapor Trap: When rotovapping solutions containing this compound, ensure the chiller is at -78°C (dry ice/acetone) or < -10°C to trap volatile sulfur impurities.
-
Glassware Hygiene: Immediately after use, rinse all glassware with a 10% Bleach (Sodium Hypochlorite) solution.
Step 3: Decontamination (The Self-Validation Step)
-
Glove Check: Before removing hands from the hood, inspect the outer glove. If any residue is visible, strip the outer glove inside the hood.
-
Sniff Test: After doffing PPE, wash hands with cool water (hot water opens pores, driving sulfur smell deeper). Smell your hands. If you detect sulfur, the double-glove system failed or cross-contamination occurred.
Visualization: Decision Logic & Emergency Response
Figure 1: PPE Selection & Handling Logic
This diagram illustrates the decision-making process for handling sulfur-containing thiazoles, prioritizing odor containment alongside safety.
Caption: Operational logic flow ensuring scaling safety measures match the quantity handled, with a mandatory bleach decontamination step.
Figure 2: Spill Response Workflow
A specific protocol for sulfur-bearing compounds to prevent facility evacuation due to odor.
Caption: Step-by-step spill response emphasizing oxidative neutralization (Bleach) to eliminate odor hazards immediately.
Waste Disposal & Logistics
Disposal Code: D001 (Ignitable, if in organic solvent) or Non-Hazardous Chemical Waste (if solid), but must be flagged for Sulfur content.
Waste Stream Segregation
-
Solid Waste: Collect paper towels, gloves, and weigh boats in a sealed Ziploc bag before placing them in the solid waste drum. This "double containment" prevents the waste drum from becoming a stench source.
-
Liquid Waste: Do NOT mix with acidic waste streams. Acidification of thio-compounds can theoretically release H2S or mercaptans. Dispose of in the Non-Halogenated Organic stream (unless chlorinated solvents were used), and tag clearly with "Contains Organic Sulfur."
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2773539, Ethyl 2-aminothiazole-4-carboxylate (Analog Read-Across). Retrieved from [Link]
Sources
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
